molecular formula C7H7N3 B1291010 1H-Pyrrolo[3,2-b]pyridin-6-amine CAS No. 1015609-67-2

1H-Pyrrolo[3,2-b]pyridin-6-amine

カタログ番号: B1291010
CAS番号: 1015609-67-2
分子量: 133.15 g/mol
InChIキー: ZURXBXYCBASGBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1H-Pyrrolo[3,2-b]pyridin-6-amine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURXBXYCBASGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640157
Record name 1H-Pyrrolo[3,2-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-67-2
Record name 1H-Pyrrolo[3,2-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-6-amine: Core Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[3,2-b]pyridin-6-amine, a member of the azaindole family of heterocyclic compounds, is a molecule of significant interest in the field of medicinal chemistry. The pyrrolopyridine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape, making it an attractive core for the development of novel therapeutic agents, particularly as kinase inhibitors.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, characterization, and potential biological relevance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic and screening protocols.

PropertyValueSource
Molecular Formula C₇H₇N₃[2]
Molecular Weight 133.15 g/mol [1][2]
CAS Number 1015609-67-2[1][2]
Appearance Solid[2]
Predicted Boiling Point 363.0 ± 22.0 °C at 760 mmHgChemical Prediction
Predicted Density 1.367 ± 0.06 g/cm³Chemical Prediction
Predicted pKa 15.89 ± 0.40Chemical Prediction
InChI Key ZURXBXYCBASGBD-UHFFFAOYSA-N[1]
SMILES Nc1cnc2cc[nH]c2c1[2]

Synthesis and Characterization: Experimental Protocols

While a definitive, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of related pyrrolopyridines. The most common strategy involves a two-step process: the synthesis of a halogenated 1H-pyrrolo[3,2-b]pyridine intermediate, followed by a palladium-catalyzed amination reaction.

Illustrative Synthesis Protocol

Step 1: Synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine (Intermediate)

A common method for the construction of the 1H-pyrrolo[3,2-b]pyridine core is through the functionalization of a pyridine precursor. The synthesis of a 6-chloro derivative is a key step to enable subsequent amination.

  • Reaction: A suitable starting material, such as a substituted aminopyridine, can undergo cyclization to form the pyrrole ring. Subsequent chlorination at the 6-position can be achieved using standard chlorinating agents. Due to the lack of a specific protocol for this intermediate, researchers are advised to consult literature for the synthesis of analogous 4-azaindole structures.[3]

Step 2: Buchwald-Hartwig Amination for the Synthesis of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5]

  • Reactants:

    • 6-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

    • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis, or an ammonia solution)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Sodium tert-butoxide, 2.2 eq)

  • Solvent: Anhydrous, degassed toluene or dioxane.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 6-chloro-1H-pyrrolo[3,2-b]pyridine, the palladium catalyst, the ligand, and the base.

    • Add the anhydrous, degassed solvent.

    • If using an ammonia solution, add it to the reaction mixture. If using an ammonia surrogate like benzophenone imine, add it at this stage.

    • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis Workflow start Substituted Pyridine intermediate 6-Chloro-1H-pyrrolo[3,2-b]pyridine start->intermediate Ring Formation & Chlorination amination Buchwald-Hartwig Amination intermediate->amination Pd Catalyst, Ligand, Base, Ammonia Source product This compound amination->product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the pyridine and pyrrole rings. The protons of the amino group will likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the heterocyclic core. The chemical shifts will be influenced by the nitrogen atoms and the amino substituent.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₇H₇N₃) by providing a highly accurate mass measurement of the molecular ion. The mass spectrum of the isomeric 1H-Pyrrolo[2,3-b]pyridine shows a prominent molecular ion peak, and a similar fragmentation pattern would be expected.[6]

Biological Significance and Potential Applications

The pyrrolopyridine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives being investigated as inhibitors of various protein kinases.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

While specific biological activity data for this compound is limited in the public domain, its structural similarity to known kinase inhibitors suggests its potential as a valuable building block for the synthesis of new therapeutic agents.[1] For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been explored as potent FMS kinase inhibitors.[7]

Hypothetical Role in Kinase Inhibition

Derivatives of this compound could potentially act as ATP-competitive inhibitors of protein kinases. The pyrrolopyridine core can form key hydrogen bonding interactions with the hinge region of the kinase active site, a common binding mode for this class of inhibitors. The 6-amino group provides a vector for further chemical modification to enhance potency and selectivity.

G cluster_pathway Generic Kinase Signaling Pathway cluster_key Key receptor Receptor Tyrosine Kinase kinase Protein Kinase receptor->kinase Signal Transduction substrate Substrate Protein kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response inhibitor This compound Derivative inhibitor->kinase Inhibition key_nodes Kinase Inhibitor Generic Kinase Signaling Molecule

Caption: A simplified diagram of a generic kinase signaling pathway, a potential target for pyrrolopyridine derivatives.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. While detailed experimental data for this specific molecule is not widely published, this guide provides a comprehensive overview of its core chemical properties, plausible synthetic and characterization methodologies based on established chemical principles, and its potential biological relevance as a scaffold for kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

"1H-Pyrrolo[3,2-b]pyridin-6-amine" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-6-amine: Synthesis, Biological Potential, and Experimental Protocols

Introduction

Heterocyclic compounds form the backbone of a vast majority of commercially available drugs. Among these, the pyrrolopyridine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] As isosteres of indole, pyrrolopyridines, also known as azaindoles, possess a unique electronic environment stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring.[1] This characteristic makes them attractive scaffolds in medicinal chemistry.

This technical guide focuses on a specific isomer, This compound (also known as 6-Amino-4-azaindole), providing a comprehensive overview of its structure, synthesis, potential biological activities, and relevant experimental protocols for its evaluation. While specific research on this exact molecule is emerging, this guide draws upon established chemistry and data from closely related isomers to provide a predictive and practical resource for researchers, scientists, and drug development professionals.

Core Compound Profile: this compound

The fundamental properties of this compound are essential for its handling, characterization, and application in synthetic and screening protocols.

Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms 6-Amino-4-azaindole, 6-Amino-1H-pyrrolo[3,2-b]pyridine
CAS Number 1015609-67-2
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Solid
SMILES Nc1cnc2cc[nH]c2c1
InChI Key ZURXBXYCBASGBD-UHFFFAOYSA-N
Predicted Boiling Point 363.0 ± 22.0 °C (at 760 mmHg)
Predicted Density 1.367 ± 0.06 g/cm³

Synthesis and Functionalization

The synthesis of this compound can be strategically achieved by introducing the amino group onto the pre-formed 1H-pyrrolo[3,2-b]pyridine core. A common and effective method involves the palladium-catalyzed amination of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate.[1] This allows for a modular approach to creating derivatives.

Below is a logical workflow for the synthesis, starting from the 1H-pyrrolo[3,2-b]pyridine core.

G A 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) B Step 1: Halogenation A->B e.g., NBS, CCl4 C 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Intermediate) B->C D Step 2: Pd-Catalyzed Amination (Buchwald-Hartwig) C->D Pd₂(dba)₃, Ligand (e.g., BINAP) Base (e.g., NaOtBu), Amine Source E This compound (Final Product) D->E

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a plausible method for the synthesis of the title compound from a commercially available or synthesized 6-bromo intermediate.

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Intermediate) This intermediate can be synthesized via electrophilic bromination of the 1H-pyrrolo[3,2-b]pyridine core.

  • Reagents and Materials: 1H-pyrrolo[3,2-b]pyridine, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Anhydrous sodium sulfate, Silica gel for column chromatography.

  • Procedure:

    • Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in CCl₄ in a round-bottom flask.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove succinimide.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield 6-Bromo-1H-pyrrolo[3,2-b]pyridine.

Step 2: Palladium-Catalyzed Amination to Yield this compound This step utilizes the Buchwald-Hartwig amination reaction.[2][3]

  • Reagents and Materials: 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Benzophenone imine (as an ammonia surrogate, 1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), BINAP (ligand, 0.04 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), Anhydrous toluene, Hydrochloric acid (2M), Ethyl acetate.

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.

    • Seal the tube, then evacuate and backfill with argon three times to ensure an inert atmosphere.

    • Under a positive flow of argon, add 6-Bromo-1H-pyrrolo[3,2-b]pyridine and benzophenone imine.

    • Add degassed, anhydrous toluene via syringe.

    • Stir the reaction mixture at 100 °C and monitor by TLC. The reaction typically runs for 16-24 hours.

    • After completion, cool the mixture to room temperature and add 2M HCl to hydrolyze the imine intermediate. Stir for 1 hour.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

Biological Activity and Therapeutic Potential

While published research detailing the specific biological activity of this compound is limited, the broader pyrrolopyridine class is extensively investigated, particularly as kinase inhibitors.[1] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[1] Data from isomeric pyrrolopyridines provide strong evidence for the potential of this scaffold in drug discovery.

Quantitative Data from Isomeric Scaffolds

The following tables summarize the inhibitory activities of derivatives of related pyrrolopyridine isomers.

Table 2: Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [4]

Compound IDTargetIC₅₀ (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712

Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Table 3: Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase and Cancer Cell Lines [5]

Compound IDFMS Kinase IC₅₀ (nM)Ovarian Cancer IC₅₀ (µM)Prostate Cancer IC₅₀ (µM)Breast Cancer IC₅₀ (µM)
1e 60---
1r 300.15 - 1.780.15 - 1.780.15 - 1.78
KIST101029 (Lead) 96---

Data from a study identifying potent and selective FMS kinase inhibitors.

Table 4: Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors [6]

Compound IDPDE4B IC₅₀ (µM)Selectivity vs. PDE4D
11h 0.146-fold
Rolipram (Std.) ~0.12-

Data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective Phosphodiesterase 4B (PDE4B) inhibitors.

Potential Signaling Pathway Involvement

Given the potent activity of related isomers as kinase inhibitors, derivatives of this compound could plausibly modulate key signaling cascades implicated in cancer, such as the RAS-RAF-MEK-ERK (MAPK) pathway. Abnormal activation of this pathway is a major driver of cell proliferation and survival in many cancers.

G cluster_0 cluster_1 cluster_2 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor Potential Inhibitor (this compound Derivative) Inhibitor->RAF

Caption: Plausible MAPK signaling pathway targeted by kinase inhibitors.

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[7]

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), complete growth medium, 96-well plates, test compound, DMSO, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).

    • Incubation: Incubate the plate for 48 or 72 hours.[8]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours until purple formazan crystals are visible.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing a compound's ability to inhibit a specific kinase.[5]

  • Materials: Purified recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compound, 384-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Compound Preparation: Perform a 10-dose, three-fold serial dilution of the test compound in assay buffer, starting from a high concentration (e.g., 80-100 µM).

    • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the diluted test compound.

    • Initiation: Initiate the reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader (luminescence).

    • Data Analysis: The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in drug discovery. While direct biological data for this specific molecule remains to be fully explored, the well-documented activity of its isomers, particularly as potent kinase inhibitors, strongly suggests its promise as a core for developing novel therapeutic agents. The synthetic routes are accessible, and established protocols for biological evaluation can be readily applied to screen new derivatives for efficacy against various diseases, most notably cancer. This guide provides a foundational resource to stimulate and support further research into this promising compound.

References

An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1015609-67-2 Synonyms: 6-Amino-1H-pyrrolo[3,2-b]pyridine, 6-Amino-4-azaindole

This technical guide provides a comprehensive overview of 1H-Pyrrolo[3,2-b]pyridin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific molecule, this guide also incorporates information from closely related analogs to provide a broader context for its potential applications and synthesis.

Core Chemical Properties

This compound belongs to the pyrrolopyridine class of compounds, which are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic scaffold for molecular design.[1]

PropertyValueSource
Molecular Formula C₇H₇N₃[2][3]
Molecular Weight 133.15 g/mol [2][3]
CAS Number 1015609-67-2[2][3]
Appearance Solid (form)[3]
InChI 1S/C7H7N3/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,8H2[3]
InChI Key ZURXBXYCBASGBD-UHFFFAOYSA-N[3]
SMILES Nc1cnc2cc[nH]c2c1[3]
Purity Typically available at ≥95% for research purposes[4]
Storage Recommended storage at -20°C for long-term stability.[4] Short-term storage at 4°C is also acceptable.[4][4]

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a common and logical synthetic approach involves the amination of a halogenated precursor.[5] Below is a representative experimental protocol based on analogous transformations for the synthesis of 6-amino-pyrrolopyridines.

General Synthetic Strategy: Nucleophilic Aromatic Substitution

A plausible and widely used method for introducing an amino group onto the pyridine ring of a pyrrolopyridine scaffold is through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination of a halo-substituted precursor, such as 6-bromo- or 6-chloro-1H-pyrrolo[3,2-b]pyridine.[5]

Representative Experimental Protocol: Palladium-Catalyzed Amination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol is a generalized procedure based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Objective: To synthesize this compound from 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), palladium(II) acetate (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by benzophenone imine (1.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Hydrolysis: Once the starting material is consumed, cool the reaction to room temperature. Add an aqueous solution of hydrochloric acid (2 M) and stir vigorously for 1 hour to hydrolyze the imine.

  • Workup: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Start: 6-Bromo-1H-pyrrolo[3,2-b]pyridine reaction Pd-catalyzed Amination (Pd(OAc)2, BINAP, NaOtBu, Benzophenone imine, Toluene, Reflux) start->reaction hydrolysis Acidic Hydrolysis (HCl (aq)) reaction->hydrolysis workup Aqueous Workup (NaHCO3, EtOAc, Brine) hydrolysis->workup purify Column Chromatography (Silica gel, EtOAc/Hexanes) workup->purify product Product: this compound purify->product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway Involvement

While specific biological data for this compound is not widely published, the broader class of pyrrolopyridines has been extensively investigated as inhibitors of various protein kinases.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[5]

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] Abnormal activation of FGFR signaling is a known driver in various cancers.[6] Therefore, it is plausible that this compound and its derivatives could also function as kinase inhibitors, potentially targeting pathways like the RAS-RAF-MEK-ERK pathway, which is downstream of FGFR.

Plausible Signaling Pathway Involvement: FGFR Signaling

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor This compound (Hypothetical Target) Inhibitor->FGFR Inhibits

Caption: Hypothetical inhibition of the FGFR signaling pathway.

Safety Information

Based on available data from suppliers, this compound is classified with the following hazards:

  • GHS07: Warning[3]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[3]

  • Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P337+P313[3]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery, particularly in the development of kinase inhibitors. While detailed experimental and biological data for this specific compound are limited, the broader family of pyrrolopyridines has demonstrated a wide range of biological activities. The synthetic strategies and potential biological targets outlined in this guide provide a solid foundation for researchers and drug development professionals working with this promising scaffold. Further research is needed to fully elucidate the specific properties and applications of this compound.

References

An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-6-amine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological significance of 1H-Pyrrolo[3,2-b]pyridin-6-amine. This compound, a member of the azaindole family, is of significant interest to the medicinal chemistry community due to its structural resemblance to endogenous molecules and its potential as a core scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Data

This compound, also known as 6-Amino-4-azaindole, possesses a fused bicyclic heterocyclic system that confers unique electronic and conformational properties. These fundamental properties are essential for its handling, characterization, and application in synthetic and screening protocols.

PropertyValue
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol [1][2]
CAS Number 1015609-67-2[1][2]
Appearance Solid / Lyophilized powder[2][3]
InChI Key ZURXBXYCBASGBD-UHFFFAOYSA-N[2]
SMILES Nc1cnc2cc[nH]c2c1[2]

Synthetic Protocols

The synthesis of this compound typically involves the construction of the pyrrolopyridine core followed by the introduction of the C6-amino group. A common and effective strategy is the functionalization of a pre-formed heterocyclic core, specifically via amination of a halogenated precursor.

Experimental Protocol: Palladium-Catalyzed Amination of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

This protocol is a representative method based on established Buchwald-Hartwig amination procedures for related heterocyclic systems.

Objective: To synthesize this compound from 6-Chloro-1H-pyrrolo[3,2-b]pyridine.

Materials:

  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vessel, add 6-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.075 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq) and anhydrous toluene.

  • Nucleophile Addition: Add benzophenone imine (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Imine Hydrolysis: Upon completion, cool the reaction to room temperature. Add an aqueous solution of HCl (e.g., 2M) and stir vigorously for 1-2 hours to hydrolyze the imine intermediate.

  • Work-up: Neutralize the mixture by the careful addition of a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization Protocols

Confirmation of the molecular structure and purity is critical. The following are standard protocols for the analysis of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • Analysis: Process the spectra to identify characteristic signals for the protons and carbons of the pyrrolopyridine core and the amino group. The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrrole rings.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Analysis: The mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the calculated exact mass of C₇H₇N₃. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Significance and Signaling Pathways

The pyrrolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[4] Derivatives of this and closely related azaindole isomers have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4]

While specific biological data for this compound is limited in publicly available literature, its structural motif is a key component in the design of inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs) and FMS-like Tyrosine Kinase 3 (FLT3).[5] Aberrant activation of these kinases can drive tumor growth and proliferation through downstream pathways like the RAS-MAPK/ERK and PI3K-AKT cascades.[1][6]

The diagram below illustrates a plausible signaling pathway that could be modulated by inhibitors based on the 1H-Pyrrolo[3,2-b]pyridine scaffold, using the FGFR pathway as a representative example. Inhibition of the receptor tyrosine kinase is intended to block the phosphorylation cascade, thereby preventing the activation of downstream effectors that promote cell proliferation and survival.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation Inhibitor This compound (or derivative) Inhibitor->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation AKT AKT PI3K->AKT AKT->Transcription Modulation

Figure 1: A representative diagram of the FGFR signaling pathway, a potential target for kinase inhibitors based on the 1H-Pyrrolo[3,2-b]pyridine scaffold. Inhibition at the receptor level blocks downstream cascades like MAPK/ERK.

References

"1H-Pyrrolo[3,2-b]pyridin-6-amine" solubility and stability profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability Profile of 1H-Pyrrolo[3,2-b]pyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-Amino-4-azaindole, is a heterocyclic compound belonging to the pyrrolopyridine class.[1][2] Pyrrolopyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide array of biological targets.[2] As isosteres of indole, these scaffolds, which fuse an electron-rich pyrrole ring with an electron-deficient pyridine ring, create a unique electronic environment that is synthetically versatile.[2]

The pyrrolopyridine nucleus can mimic the purine ring of ATP, making its derivatives potent candidates for kinase inhibitors.[3] Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][4] Consequently, understanding the physicochemical properties of novel pyrrolopyridine derivatives like this compound is a critical first step in the drug discovery and development process. This technical guide provides a comprehensive overview of the known properties, and a detailed framework for determining the solubility and stability profiles of this compound.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic physicochemical properties have been identified or predicted. These are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
Synonyms 6-Amino-4-azaindole, 6-Amino-1H-pyrrolo[3,2-b]pyridine[5]
CAS Number 1015609-67-2[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance Solid / Lyophilized powder[1][6]
Boiling Point (Predicted) 363.0 ± 22.0 °C[5]
Density (Predicted) 1.367 ± 0.06 g/cm³[5]
pKa (Predicted) 15.89 ± 0.40[5]
InChIKey ZURXBXYCBASGBD-UHFFFAOYSA-N[1]

Solubility Profile

Given the lack of specific data, the following table is presented as a template for how experimentally determined solubility data should be structured for this compound.

Table of Illustrative Solubility Data

Solvent Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
Water 25 (Data to be determined) (Data to be determined) Thermodynamic
PBS (pH 7.4) 25 (Data to be determined) (Data to be determined) Thermodynamic
DMSO 25 (Data to be determined) (Data to be determined) Kinetic
Ethanol 25 (Data to be determined) (Data to be determined) Kinetic
FaSSIF 37 (Data to be determined) (Data to be determined) Thermodynamic

| FeSSIF | 37 | (Data to be determined) | (Data to be determined) | Thermodynamic |

Experimental Protocols for Solubility Determination

To obtain reliable solubility data, standardized kinetic and thermodynamic assays are essential. The "shake-flask" method is a widely accepted approach for determining thermodynamic (equilibrium) solubility.

1. Thermodynamic Solubility Assay (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of the compound in a specific solvent.

  • Materials:

    • This compound (solid form)

    • Selected aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4) and organic solvents

    • Vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm)

    • Analytical instrumentation (HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. This ensures that a saturated solution is formed.

    • Seal the vials and place them on a shaker in a temperature-controlled chamber (e.g., 25°C or 37°C).

    • Equilibrate the samples by shaking for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand to let undissolved solids settle.

    • Centrifuge the samples to further separate the solid material from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining particulate matter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS against a standard curve.[9]

2. Kinetic Solubility Assay

  • Objective: To determine the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, mimicking conditions in high-throughput screening assays.

  • Materials:

    • 10 mM stock solution of this compound in 100% DMSO

    • Aqueous buffer (e.g., PBS pH 7.4)

    • 96-well microtiter plates

    • Plate reader (Nephelometer or UV-Vis spectrophotometer)

  • Procedure:

    • Prepare serial dilutions of the DMSO stock solution in the wells of a microtiter plate.

    • Add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

    • Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

    • Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in scattering is observed indicates the kinetic solubility limit.

    • Alternatively, for UV-Vis detection, the solutions are filtered or centrifuged, and the absorbance of the supernatant is measured to determine the concentration of the dissolved compound.

Solubility Determination Workflow Diagram```dot

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Add excess solid to solvent T2 Equilibrate (24-48h shaking) T1->T2 T3 Centrifuge & Filter T2->T3 T4 Quantify (HPLC/LC-MS) T3->T4 End Solubility Profile T4->End K1 Prepare DMSO stock solution K2 Dilute into aqueous buffer K1->K2 K3 Incubate (1-2h) K2->K3 K4 Measure (Nephelometry/UV) K3->K4 K4->End Start Select Compound Start->T1 Start->K1

Caption: Workflow for a comprehensive forced degradation (stress testing) study.

Biological Context: Potential Signaling Pathway Involvement

While specific biological targets for this compound have not been extensively reported, the pyrrolopyridine scaffold is a well-known pharmacophore for kinase inhibitors. [2][3]Protein kinases are enzymes that regulate a vast number of cellular processes, including growth, differentiation, and metabolism, by phosphorylating target proteins. [4][10]Their dysregulation is a hallmark of many cancers.

Kinase inhibitors often function by competing with ATP for binding to the kinase's active site. [11]The azaindole structure of this compound is a bioisostere of the purine ring of ATP and can form key hydrogen bond interactions within the kinase hinge region, inhibiting its activity. [3][12]This can block downstream signaling and inhibit cancer cell proliferation. An illustrative example of a pathway that could be targeted is the Receptor Tyrosine Kinase (RTK) pathway, which often involves the RAS-RAF-MEK-ERK cascade.

Illustrative Kinase Inhibitor Signaling Pathway Diagram

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Grb2 Grb2/Sos RTK->Grb2 Ras Ras Grb2->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor This compound (as a potential kinase inhibitor) Inhibitor->Raf inhibits

Caption: Illustrative signaling pathway potentially targeted by a pyrrolopyridine-based kinase inhibitor.

Conclusion

This compound is a compound of significant interest due to its privileged pyrrolopyridine scaffold, which is prevalent in kinase inhibitor drug discovery programs. This guide has synthesized the available physicochemical information and acknowledges the current lack of specific public data on its solubility and stability. To address this gap, detailed, standardized protocols for determining the kinetic and thermodynamic solubility, as well as for conducting comprehensive forced degradation studies, have been provided. The successful application of these methodologies is essential for any researcher or drug development professional aiming to advance this compound or its derivatives towards preclinical and clinical stages. The provided workflows and illustrative diagrams serve as a robust framework for initiating a thorough characterization of this promising molecule.

References

Spectroscopic and Structural Elucidation of 1H-Pyrrolo[3,2-b]pyridin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral characteristics of 1H-Pyrrolo[3,2-b]pyridin-6-amine, a significant heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and analysis of structurally related compounds. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their work with this and similar molecular scaffolds.

Core Molecular Properties

PropertyValue
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Common Name 6-Amino-4-azaindole
CAS Number 1015609-67-2

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic features for this compound. These predictions are derived from data on analogous structures, such as 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, with adjustments made to account for the electronic effects of the 6-amino substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HH1 (N-H, pyrrole)
~7.8d1HH7
~7.4d1HH5
~7.2t1HH3
~6.5t1HH2
~5.5br s2HH6 (-NH₂)

Note: The chemical shift of the amine (-NH₂) and pyrrole (N-H) protons can be concentration-dependent and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150C6
~145C7a
~135C3a
~125C7
~122C3
~105C5
~100C2
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass for molecular formula confirmation.

Table 3: Predicted Mass Spectrometry Data

Ionm/z (calculated)
[M+H]⁺134.0713
[M+Na]⁺156.0532
[M]⁺133.0640
Infrared (IR) Spectroscopy

Table 4: Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Medium-Strong, BroadN-H stretching (amine and pyrrole)
~3100-3000MediumC-H stretching (aromatic)
~1620StrongN-H bending (amine)
~1600, ~1470Medium-StrongC=C and C=N stretching (ring)
~1400-1000StrongRing vibrations
~800-700StrongC-H bending (out-of-plane)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound, based on standard laboratory practices for similar heterocyclic compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.

  • Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire data in positive ion mode to observe [M+H]⁺.

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the molecular formula C₇H₇N₃ to confirm elemental composition.

IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow from a halogenated precursor to the final characterized amine, a common strategy in the synthesis of such compounds.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 6-Halo-1H-pyrrolo[3,2-b]pyridine amination Amination Reaction (e.g., Buchwald-Hartwig) start->amination product Crude this compound amination->product purification Purification (e.g., Column Chromatography) product->purification final_product Purified Product purification->final_product nmr NMR (¹H, ¹³C) final_product->nmr ms MS (HRMS) final_product->ms ir IR (FT-IR/ATR) final_product->ir structure Structural Confirmation nmr->structure ms->structure ir->structure

Caption: Synthesis and Spectroscopic Analysis Workflow.

"1H-Pyrrolo[3,2-b]pyridin-6-amine" physical appearance and form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-Pyrrolo[3,2-b]pyridin-6-amine, also known as 6-Amino-4-azaindole. This heterocyclic amine is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document details its physical appearance, summarizes its key properties, outlines a plausible experimental protocol for its synthesis and characterization, and visualizes its relevance in a key signaling pathway.

Physical Appearance and Form

This compound is typically supplied as a solid . Commercial suppliers often describe it as a lyophilized powder [1]. While a specific color for this compound is not consistently reported, related azaindole compounds are described as ranging from white to light yellow or brown crystalline solids/powders . For instance, the parent scaffold, 4-azaindole, appears as a white to light yellow or brown crystalline solid. Another related compound, 6-azaindole, is described as a purple to pale brown crystalline powder. This suggests that the color of this compound may vary depending on its purity and the specific crystalline form.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
CAS Number 1015609-67-2
Physical Form Solid, Lyophilized Powder
Melting Point Not explicitly reported
Boiling Point Predicted: 363.0 ± 22.0 °C
Density Predicted: 1.367 ± 0.06 g/cm³
pKa Predicted: 15.89 ± 0.40 (acidic proton)

Experimental Protocols

A common and effective strategy for the synthesis of this compound involves a two-step process starting from a halogenated precursor. The following is a plausible experimental protocol based on established methodologies for the synthesis of related compounds.

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

The synthesis of the key intermediate, 6-bromo-1H-pyrrolo[3,2-b]pyridine, can be achieved through various published methods for constructing the 4-azaindole core.

Step 2: Amination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

The introduction of the amino group at the C6 position is typically achieved via a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination).

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Ammonia source (e.g., ammonia in dioxane, or an ammonia surrogate like benzophenone imine followed by hydrolysis)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a dry, inert atmosphere glovebox, a reaction vessel is charged with 6-bromo-1H-pyrrolo[3,2-b]pyridine, the palladium catalyst, the ligand, and the base.

  • The vessel is sealed, removed from the glovebox, and the anhydrous solvent is added via syringe.

  • The ammonia source is then added, and the reaction mixture is heated to a specified temperature (typically between 80-120 °C).

  • The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_result Final Product Confirmation Start Synthesized Compound Purification Column Chromatography Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC Final Structure and Purity Confirmed NMR->Final MS->Final IR->Final HPLC->Final

Characterization workflow for the synthesized compound.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the pyrrole and pyridine rings, as well as a signal for the amine protons.

  • ¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry would confirm the elemental composition of the compound, with the protonated molecule ([M+H]⁺) having an m/z consistent with the molecular formula C₇H₈N₃⁺.

  • IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for N-H stretching (amine and pyrrole) and C=C/C=N stretching of the aromatic rings.

  • HPLC: High-performance liquid chromatography would be used to assess the purity of the final compound.

Biological Context and Signaling Pathway

The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an excellent starting point for the design of kinase inhibitors. Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers. The following diagram illustrates the canonical FGFR signaling pathway, a likely target for inhibitors based on the 1H-pyrrolo[3,2-b]pyridine scaffold.

Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PLCg PLCγ FGFR->PLCg Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation DAG DAG PLCg->DAG IP3 IP₃ PLCg->IP3 PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->TF Regulation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Inhibitor This compound (as a kinase inhibitor) Inhibitor->FGFR Inhibition

Simplified FGFR signaling pathway and potential inhibition.

References

An In-depth Technical Guide to the Safe Handling of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1H-Pyrrolo[3,2-b]pyridin-6-amine, a heterocyclic amine compound utilized in scientific research and drug development. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard Class Hazard Category GHS Pictogram Signal Word Hazard Statement Citations
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3GHS07WarningH335: May cause respiratory irritation[1][2]

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of this compound is essential for its safe handling.

Property Value Citations
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance Solid

Exposure Controls and Personal Protection

A systematic approach to controlling exposure is critical. The hierarchy of controls, from most to least effective, should be implemented.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Least Effective)

Figure 1: Hierarchy of Control Measures.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE): The following table outlines the recommended PPE for handling this compound.

Protection Type Specification Citations
Eye and Face Protection Chemical goggles or safety glasses with side-shields. A face shield may also be necessary.[3]
Skin Protection Protective gloves (chemically resistant) and a lab coat or other suitable protective clothing.[2][3]
Respiratory Protection In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be worn.[3]

Safe Handling and Storage Procedures

Handling:

  • Avoid all personal contact, including inhalation of dust or fumes.[2]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the compound is handled.[2][3]

  • Avoid the formation of dust and aerosols.[4]

Storage:

  • Store in a dry, cool, and well-ventilated area.[3][5]

  • Keep the container tightly closed when not in use.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

First-Aid Measures

In the event of exposure, immediate first aid is crucial.

Exposure Route First-Aid Protocol Citations
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Accidental Release Measures

A clear and practiced spill response plan is essential.

Spill_Response_Workflow cluster_spill Spill Response Protocol Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess the Spill (Minor vs. Major) Evacuate->Assess MinorSpill Minor Spill Cleanup Assess->MinorSpill Minor MajorSpill Major Spill Response Assess->MajorSpill Major Cleanup Wear appropriate PPE. Use dry cleanup procedures. Avoid generating dust. Collect in a sealed container. MinorSpill->Cleanup Emergency Alert Emergency Services. Control personal contact. Prevent entry into drains. MajorSpill->Emergency Dispose Dispose of Waste According to Regulations Cleanup->Dispose Emergency->Dispose

Figure 2: Spill Response Workflow.

Minor Spills:

  • Clean up spills immediately.[2]

  • Avoid breathing dust and contact with skin and eyes.[2]

  • Wear appropriate personal protective equipment (gloves, safety glasses, respirator).[2]

  • Use dry clean-up procedures and avoid generating dust.[2]

  • Sweep or vacuum the material and place it into a clean, dry, labeled, and sealable container for disposal.[2]

Major Spills:

  • Alert emergency services and inform them of the nature and location of the hazard.[2]

  • Control personal contact by wearing appropriate protective clothing.[2]

  • Prevent the spilled material from entering drains or waterways.[2]

Fire-Fighting Measures

  • While this compound is not combustible, its container may burn in a fire, potentially emitting corrosive fumes.[2]

  • There are no restrictions on the type of fire extinguisher that can be used. Use extinguishing media that is appropriate for the surrounding fire.[2]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Toxicological and Ecological Information

Currently, there is limited quantitative toxicological and ecological data available for this compound. As such, it should be handled with the assumption that it may have uncharacterized toxicological and ecological effects. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Biological Activity of 1H-Pyrrolo[3,2-b]pyridin-6-amine Derivatives and Its Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrrolo[3,2-b]pyridin-6-amine core represents a "privileged" heterocyclic scaffold in medicinal chemistry. While specific biological activity data for its direct derivatives are limited in publicly accessible literature, its isomers, notably 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, have been extensively investigated, revealing a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the biological activities associated with these isomeric pyrrolopyridine scaffolds, offering insights into their potential as therapeutic agents. The primary activities explored include kinase inhibition (FGFR, FMS, ATM), phosphodiesterase inhibition (PDE4B), and disruption of tubulin polymerization, highlighting their potential in oncology and inflammatory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Pyrrolopyridine Scaffold

Pyrrolopyridines, bicyclic aromatic heterocycles composed of fused pyrrole and pyridine rings, are of significant interest in drug discovery. Their structural similarity to purines and indoles allows them to interact with a wide range of biological targets. The specific arrangement of nitrogen atoms within the bicyclic system dictates the electronic properties and hydrogen bonding capabilities of the molecule, leading to diverse pharmacological profiles among its isomers. This guide focuses on the biological activities demonstrated by derivatives of the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds, serving as a proxy for the potential of the underexplored this compound core.

Biological Activities and Quantitative Data

The following sections summarize the key biological activities identified for derivatives of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, with quantitative data presented in structured tables for clarity and comparison.

1H-pyrrolo[2,3-b]pyridine Derivatives

Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
4h FGFR174T1-[1][2]
FGFR29MDA-MB-231-[1][2]
FGFR325MCF-7-[1][2]
FGFR4712--[1][2]
1 FGFR11900--[1]

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade, suggesting their potential in treating inflammatory diseases.

Compound IDTargetIC50 (µM)% Inhibition at 10 µMReference
7 PDE4B0.48-[3]
11a-o (range) PDE4B0.11 - 1.120 - 99[3]

1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective inhibitors of ATM kinase, a critical regulator of the DNA damage response, positioning them as potential chemosensitizers in cancer therapy.

Compound IDTargetSelectivityBiological EffectReference
25a ATM>700-fold over PIKK family membersSynergistic antitumor efficacy with irinotecan
1H-pyrrolo[3,2-c]pyridine Derivatives

Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Compound IDCell LineAntiproliferative IC50 (µM)Biological EffectReference
10t HeLa0.12Potent inhibition of tubulin polymerization[4][5][6]
SGC-79010.15G2/M phase cell cycle arrest and apoptosis[4][5][6]
MCF-70.21-[4][5][6]

Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FMS kinase (CSF-1R), a key player in the survival and differentiation of macrophages, with implications for cancer and inflammatory diseases.[7][8][9]

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
1e FMS Kinase60--[7][8]
1r FMS Kinase30Ovarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78[7][8][9][10]
KIST101029 FMS Kinase96--[7][8]
1r BMDM84--[7][8]
KIST101029 BMDM195--[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 of a test compound.

  • Reagents and Materials :

    • Recombinant kinase (e.g., FGFR1, FMS)

    • Kinase substrate (specific to the kinase)

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound stock solution (in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or antibody-based detection)

    • 384-well assay plates

  • Procedure :

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Add a fixed amount of the kinase to each well of the assay plate.

    • Add the serially diluted test compound to the wells.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or SRB Assay)

This protocol outlines a common method to assess the antiproliferative activity of test compounds on cancer cell lines.

  • Reagents and Materials :

    • Cancer cell lines (e.g., HeLa, MCF-7, A375P)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol for MTT; Tris base for SRB)

    • 96-well cell culture plates

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with the solubilization solution.

    • For the SRB assay, fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash away unbound dye and solubilize the protein-bound dye.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the IC50 value from the dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents and Materials :

    • Purified tubulin (>99%)

    • Tubulin polymerization buffer (e.g., MES or PIPES buffer with MgCl2 and EGTA)

    • GTP solution

    • Test compound stock solution (in DMSO)

    • Positive control (e.g., colchicine) and negative control (DMSO)

    • A temperature-controlled microplate reader capable of measuring absorbance at 340 nm

  • Procedure :

    • Prepare dilutions of the test compound in polymerization buffer.

    • On ice, add tubulin, GTP, and the test compound to the wells of a pre-chilled 96-well plate.

    • Place the plate in the microplate reader pre-warmed to 37°C.

    • Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

    • The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

    • The IC50 for inhibition of tubulin polymerization can be calculated from the concentration-dependent reduction in the final absorbance.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below using Graphviz (DOT language) to facilitate a deeper understanding.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a key driver in many cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCg->Cell_Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling cascade and the point of intervention by 1H-pyrrolo[2,3-b]pyridine inhibitors.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates the typical steps involved in an in vitro kinase inhibition assay.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Dilutions Start->Prepare_Reagents Dispense_Kinase Dispense Kinase into 384-well Plate Prepare_Reagents->Dispense_Kinase Add_Compound Add Test Compound (Serial Dilutions) Dispense_Kinase->Add_Compound Initiate_Reaction Add Substrate/ATP Mix to Initiate Reaction Add_Compound->Initiate_Reaction Incubate Incubate at Room Temperature (e.g., 60 min) Initiate_Reaction->Incubate Detect_Signal Add Detection Reagent and Read Plate (Luminescence/Fluorescence) Incubate->Detect_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Workflow: Tubulin Polymerization Assay

The diagram below outlines the key steps in a tubulin polymerization assay.

Tubulin_Polymerization_Workflow Start Start Prepare_Reagents Prepare Purified Tubulin, GTP, and Test Compound Dilutions on Ice Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into Pre-chilled 96-well Plate Prepare_Reagents->Dispense_Reagents Initiate_Polymerization Place Plate in Spectrophotometer Pre-warmed to 37°C Dispense_Reagents->Initiate_Polymerization Monitor_Absorbance Monitor Absorbance at 340 nm over Time (e.g., 90 min) Initiate_Polymerization->Monitor_Absorbance Analyze_Data Analyze Polymerization Curves and Determine IC50 Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the effect of compounds on tubulin polymerization.

Conclusion and Future Directions

While the biological activity of this compound derivatives remains largely unexplored, the extensive research on its isomers, 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, provides a strong rationale for their investigation. The demonstrated potent activities as inhibitors of key cancer and inflammation-related targets such as FGFR, FMS, ATM, PDE4B, and tubulin, underscore the therapeutic potential of the pyrrolopyridine scaffold.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying potent and selective compounds. The experimental protocols and pathway information provided in this guide offer a solid foundation for initiating such investigations. The development of novel derivatives of this scaffold could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

1H-Pyrrolo[3,2-b]pyridin-6-amine: A Privileged Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Pyrrolo[3,2-b]pyridin-6-amine core, a member of the azaindole family, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has positioned it as a compelling fragment for the development of novel therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of the 1H-pyrrolo[3,2-b]pyridine scaffold, with a focus on the 6-amino substituted variant. While specific quantitative biological data for this compound itself is limited in publicly accessible literature, this document will draw upon data from closely related isomers to illustrate the potential of this fragment in drug discovery. We will explore its role as a bioisostere, delve into synthetic strategies, and outline potential therapeutic applications and relevant signaling pathways.

Introduction: The Prominence of the Pyrrolopyridine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast majority of commercially available drugs.[1] Among these, the pyrrolopyridine scaffold has garnered significant attention due to its unique electronic properties and ability to engage in key biological interactions.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a versatile platform for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.[1]

The this compound core is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry makes it an ideal candidate for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and metabolic disorders, making them a major class of therapeutic targets. The 1H-pyrrolo[3,2-b]pyridine scaffold has been explored for its potential as a core structure in the development of kinase inhibitors.[1]

Synthesis and Functionalization

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be achieved through various strategies, typically involving the construction of the pyrrole ring onto a pre-existing pyridine backbone.[1] Post-synthesis functionalization allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Core Synthesis Strategies

While a definitive, universally adopted protocol for this compound is not extensively documented, plausible synthetic routes can be devised based on established methodologies for related azaindoles. A general workflow is depicted below.

G start Substituted Pyridine Precursor step1 Ring Formation: Fused Pyrrole Synthesis start->step1 step2 Introduction of 6-Amino Group step1->step2 step3 Purification & Characterization step2->step3 end This compound step3->end G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 1H-Pyrrolo[3,2-b]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1 or G start Prepare Reagents: Kinase, Substrate, ATP, Test Compound step1 Dispense Kinase, Substrate, & Test Compound into Microplate start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate step2->step3 step4 Stop Reaction & Add Detection Reagent step3->step4 step5 Measure Signal step4->step5 end Data Analysis: Calculate % Inhibition & IC50 step5->end

References

The 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Promising Core for Targeting the GluN2B Subunit of the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. This technical guide delves into the therapeutic targeting of a key derivative, 1H-Pyrrolo[3,2-b]pyridin-6-amine, and its related analogues, with a primary focus on their activity as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of the NMDA receptor is implicated in a variety of neurological and psychiatric disorders, making selective modulation of its subunits an attractive therapeutic strategy.

The NMDA Receptor and the GluN2B Subunit: A Key Therapeutic Target

The NMDA receptor is a crucial component of the glutamatergic system in the central nervous system (CNS), playing a pivotal role in fast excitatory neurotransmission.[1] These receptors are tetrameric structures, typically composed of two GluN1 subunits and two GluN2 subunits.[1] The GluN2 subunit has four subtypes (A-D), with the GluN2B subunit being a primary focus for therapeutic intervention due to its distinct localization and physiological roles.[1] Excessive activation of NMDA receptors, leading to an over-influx of calcium ions, can result in excitotoxicity, a process linked to neuronal damage in various neurological conditions.[1] Consequently, the development of selective antagonists for the GluN2B subunit is a major area of research for conditions such as neurodegenerative diseases.[2]

1H-Pyrrolo[3,2-b]pyridine Derivatives as GluN2B-Selective Negative Allosteric Modulators

Recent research has identified a series of selective GluN2B negative allosteric modulators based on the 1H-pyrrolo[3,2-b]pyridine core.[1] These compounds have been optimized to enhance brain penetration, reduce cytochrome P450 inhibition, and minimize hERG channel binding.[1] Several analogues have demonstrated potent in vitro activity and significant receptor occupancy in in vivo studies.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo receptor occupancy of key 1H-pyrrolo[3,2-b]pyridine derivatives from a lead optimization study.[1]

Table 1: In Vitro GluN2B Potency and Physicochemical Properties of 1H-Pyrrolo[3,2-b]pyridine Derivatives [1]

CompoundGluN2B IC50 (μM)cLogPtPSA (Ų)
4 0.0482.570
9 0.0212.761
19 0.0152.773
25 0.0122.561
28 0.0102.773
30 0.0102.761
34 0.0102.861

Table 2: In Vitro Metabolic Stability and CYP Inhibition of 1H-Pyrrolo[3,2-b]pyridine Derivatives [1]

CompoundHuman LM CL (μL/min/mg)Rat LM CL (μL/min/mg)CYP2D6 IC50 (μM)CYP3A4 IC50 (μM)
9 1017>50>50
25 46131118
30 12163240
34 1601501121

Table 3: Rat Pharmacokinetics and Brain Receptor Occupancy of 1H-Pyrrolo[3,2-b]pyridine Derivatives (10 mg/kg, p.o.) [1]

CompoundPlasma AUC (ng·h/mL)Brain AUC (ng·h/mL)Receptor Occupancy (%) @ 0.5h
9 1100110085
25 56038077
30 1100110087
34 14080096

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and a general workflow for the evaluation of 1H-pyrrolo[3,2-b]pyridine derivatives.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds to GluN2B Glycine Glycine Glycine->NMDA_R Binds to GluN1 NAM 1H-Pyrrolo[3,2-b]pyridine (NAM) NAM->NMDA_R Allosteric Modulation Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, nNOS) Ca_ion->Downstream Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Overactivation leads to

Caption: NMDA Receptor Signaling and Negative Allosteric Modulation.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_lead Lead Optimization Design Scaffold Hopping & SAR Optimization Synthesis Chemical Synthesis of 1H-Pyrrolo[3,2-b]pyridine Derivatives Design->Synthesis Potency GluN2B Potency Assay (IC50 Determination) Synthesis->Potency Metabolic Metabolic Stability Assay (Human & Rat Liver Microsomes) Potency->Metabolic CYP CYP450 Inhibition Assay (CYP2D6, CYP3A4) Metabolic->CYP PK Pharmacokinetic Studies in Rats (AUC, Brain Penetration) CYP->PK RO Receptor Occupancy Studies (Ex Vivo Autoradiography) PK->RO Lead Lead Candidate Selection RO->Lead

References

An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-6-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview for researchers, scientists, and drug development professionals on the synthesis, properties, and therapeutic potential of the 1H-pyrrolo[3,2-b]pyridin-6-amine core.

The this compound scaffold, an isomer of the well-known 7-azaindole, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, make it an attractive core for the development of novel therapeutics.[1] This guide provides a comprehensive review of the available literature, focusing on the synthesis, biological activity, and future potential of this compound and its derivatives, with a particular emphasis on their role as kinase inhibitors.

Synthesis and Functionalization

The synthesis of the this compound core can be achieved through various strategies, primarily involving the construction of the pyrrole ring onto a pre-functionalized pyridine backbone.[1] A common approach is the functionalization of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate.

Illustrative Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Amination cluster_2 Diversification Pyridine Precursor Pyridine Precursor 6-Halo-1H-pyrrolo[3,2-b]pyridine 6-Halo-1H-pyrrolo[3,2-b]pyridine Pyridine Precursor->6-Halo-1H-pyrrolo[3,2-b]pyridine Ring Formation This compound This compound 6-Halo-1H-pyrrolo[3,2-b]pyridine->this compound SNAr or Pd-catalyzed Amination Functionalized Derivatives Functionalized Derivatives This compound->Functionalized Derivatives Further Substitution

Caption: Generalized synthetic workflow for this compound and its derivatives.

A plausible synthetic route involves the initial formation of a 6-halo-1H-pyrrolo[3,2-b]pyridine, which is commercially available or can be synthesized. This intermediate can then undergo nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed amination to introduce the 6-amino group.[1] Further diversification can be achieved through electrophilic substitution on the electron-rich pyrrole ring, likely at the C3 position.[1]

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in publicly accessible literature, the broader class of pyrrolopyridines has been extensively investigated, particularly as inhibitors of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

Kinase Inhibitory Activity of Pyrrolopyridine Isomers

The following tables summarize the kinase inhibitory activities of various isomers and derivatives of the pyrrolopyridine scaffold. This data, while not directly pertaining to this compound, provides valuable insight into the potential of this chemical class.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors.[2][3]

Table 2: Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase

CompoundFMS IC50 (nM)
1e 60
1r 30
KIST101029 (lead) 96

Data from a study on pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[4][5]

Table 3: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 0.120.210.15

Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[6]

Illustrative Signaling Pathway: FGFR Inhibition

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is crucial in cell proliferation, differentiation, and angiogenesis.[2][3]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events FGF FGF FGFR FGFR FGF->FGFR Ligand Binding & Dimerization RAS RAS FGFR->RAS Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression (Proliferation, Angiogenesis) Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor->FGFR Inhibition

Caption: Illustrative diagram of FGFR signaling pathway and the inhibitory action of pyrrolopyridine derivatives.

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination

A mixture of the 6-halo-1H-pyrrolo[3,2-b]pyridine, an amine source (e.g., ammonia or a protected amine), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified using standard techniques such as column chromatography.

General Kinase Inhibition Assay

The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay. This often involves incubating the kinase, a substrate (e.g., a peptide or protein), and ATP with varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often using methods like radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the area of oncology. While the available literature on this specific isomer is limited, the extensive research on related pyrrolopyridines provides a strong rationale for its further investigation. Future work should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives, followed by comprehensive biological screening to elucidate their therapeutic potential. The exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. The continued investigation of this privileged scaffold is likely to yield novel drug candidates for a range of diseases.

References

The Ascendancy of 6-Amino-4-Azaindole: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-amino-4-azaindole (1H-pyrrolo[3,2-c]pyridin-6-amine) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its isosteric relationship with indole, coupled with unique physicochemical properties imparted by the pyridine nitrogen, has made it a focal point in the design of kinase inhibitors and modulators of key signaling pathways. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of 6-amino-4-azaindole, detailing both classical and modern synthetic strategies. The guide includes meticulous experimental protocols for seminal synthetic methods, comparative quantitative data, and visualizations of relevant biological signaling pathways, offering a vital resource for researchers engaged in the exploration and application of this versatile heterocyclic motif.

Introduction: The Emergence of a Privileged Scaffold

The azaindole ring system, a bioisostere of the endogenous indole nucleus, has garnered significant attention in drug discovery. The strategic incorporation of a nitrogen atom into the indole's benzene ring modulates the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule, often leading to enhanced pharmacological profiles. Among the four possible azaindole isomers, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework has proven particularly valuable.

While the broader exploration of azaindole synthesis dates back to the mid-20th century, the specific 6-amino-4-azaindole core (systematically named 1H-pyrrolo[3,2-c]pyridin-6-amine) and its derivatives have more recently risen to prominence. Their significance is underscored by their incorporation into clinically evaluated drug candidates, highlighting their role as potent inhibitors of various protein kinases and modulators of immune signaling pathways. This guide will trace the historical development of synthetic routes to this core and detail the experimental methodologies that have enabled its widespread use in modern drug discovery.

Historical Perspective and Discovery

The journey to the synthesis of 6-amino-4-azaindole is intertwined with the broader history of azaindole chemistry. Early synthetic explorations of azaindoles were extensions of classical indole syntheses, often with limited success due to the electron-deficient nature of the pyridine ring.

A significant milestone in the synthesis of 6-azaindoles was the application of the Bartoli indole synthesis . In 2002, Wang and co-workers reported the first successful application of this method for the preparation of 4- and 6-azaindoles from the corresponding nitropyridines.[1] This represented a key enabling technology, providing a more direct and efficient route to these scaffolds compared to previous multi-step procedures.[1]

Another classical method, the Leimgruber-Batcho indole synthesis , has also been adapted for the preparation of azaindoles, including the 6-azaindole isomer. This two-step process, involving the formation of an enamine from a nitrotoluene precursor followed by reductive cyclization, offers a high degree of flexibility and generally provides good yields.

More recent innovations have focused on improving efficiency, scalability, and functional group tolerance. A notable advancement is the one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline , developed by Song et al. in 2005.[2][3] This method involves the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters, providing a convergent and versatile route to a wide array of derivatives.[2][3]

The 21st century has seen the development of even more sophisticated methods, such as the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines . This modern approach, which can be performed as a one-pot, metal-free reaction, allows for the scalable synthesis of highly functionalized 6-azaindoles.[4][5][6]

Key Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key synthetic routes to the 6-azaindole core.

Bartoli Synthesis of 6-Azaindoles

The Bartoli reaction provides a direct route to 7-substituted indoles and has been successfully applied to the synthesis of 6-azaindoles from nitropyridine precursors.

Experimental Protocol: General Procedure for the Bartoli Synthesis of Azaindoles [1]

  • Dissolve the starting nitropyridine (1 equivalent, e.g., 3-nitropyridine derivative) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add vinylmagnesium bromide (1.0 M solution in THF, 3.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to -20 °C and stir for 8 hours.

  • Quench the reaction by the slow addition of a 20% aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-azaindole.

Leimgruber-Batcho Synthesis of 6-Azaindoles

This two-step method is a versatile approach for preparing indoles and their aza-analogs that are unsubstituted at the 2- and 3-positions.

Experimental Protocol: General Procedure for the Leimgruber-Batcho Synthesis [7][8]

  • Step 1: Enamine Formation

    • Heat a solution of the o-nitrotoluene analog (e.g., 4-methyl-3-nitropyridine) in dimethylformamide (DMF) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is concentrated under reduced pressure to yield the crude enamine, which is often a deeply colored solid or oil. This intermediate can be used in the next step without further purification.

  • Step 2: Reductive Cyclization

    • Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common systems include Raney nickel with hydrazine hydrate, palladium on carbon (Pd/C) under a hydrogen atmosphere, or iron powder in acetic acid.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to yield the 6-azaindole.

One-Step Synthesis from 3-Amino-4-picoline

This modern approach allows for the direct synthesis of 2-substituted 6-azaindoles.

Experimental Protocol: Synthesis of 2-Substituted 6-Azaindoles [2][3]

  • To a solution of 3-amino-4-picoline (1 equivalent) in an anhydrous solvent such as THF at room temperature, add sec-butyllithium (sec-BuLi, >2 equivalents) dropwise under an inert atmosphere. This generates the dianion intermediate.

  • Stir the resulting solution for a specified time to ensure complete formation of the dianion.

  • Add a solution of the desired carboxylic ester (1 equivalent) in THF dropwise to the dianion solution.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the 2-substituted 6-azaindole.

Electrophilic [4+1]-Cyclization

This contemporary method provides a scalable and efficient route to functionalized 6-azaindoles.

Experimental Protocol: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles [4][5]

  • Prepare a 0.2 M solution of a 3-amino-4-methylpyridine derivative in dry pyridine.

  • Cool the solution to 0 °C and add trifluoroacetic anhydride (TFAA, 3.3 equivalents) dropwise.

  • Allow the stirred reaction mixture to warm to room temperature and let it stand for 48 hours.

  • Dilute the reaction mixture with water and extract with chloroform (CHCl₃).

  • Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and evaporate to dryness.

  • Purify the crude product by flash chromatography over silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane) to yield the desired 6-azaindole derivative.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various 6-azaindole derivatives using the methods described above. Direct comparison of yields for the parent 6-amino-4-azaindole is challenging due to the limited availability of data for this specific compound across all methods. The data presented here are for representative examples from the literature.

Table 1: Yields of 6-Azaindole Derivatives via Bartoli Synthesis [1]

Starting NitropyridineProductYield (%)
3-Nitro-2,6-lutidine5,7-Dimethyl-6-azaindole20
2-Chloro-3-nitropyridine7-Chloro-6-azaindole46
4-Chloro-3-nitropyridine5-Chloro-6-azaindole35

Table 2: Yields of 2-Substituted 6-Azaindoles via One-Step Synthesis from 3-Amino-4-picoline [2]

Carboxylic Ester2-SubstituentYield (%)
Ethyl benzoatePhenyl85
Ethyl 4-chlorobenzoate4-Chlorophenyl82
Methyl 2-furoate2-Furyl75

Table 3: Yields of 6-Azaindole Derivatives via [4+1]-Cyclization [5]

Starting 3-Amino-4-methylpyridineProductYield (%)
3-Amino-4-methylpyridine2-CF₃-3-COCF₃-6-azaindole82
3-Amino-2-chloro-4-methylpyridine7-Chloro-2-CF₃-3-COCF₃-6-azaindole75
3-Amino-4-methyl-5-phenylpyridine4-Phenyl-2-CF₃-3-COCF₃-6-azaindole68

Biological Significance and Signaling Pathways

Derivatives of 6-amino-4-azaindole have emerged as potent modulators of critical biological signaling pathways, particularly those involved in cancer and inflammation.

Inhibition of c-Met Kinase Signaling

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers. 4-Azaindole derivatives have been identified as potent inhibitors of c-Met kinase.[9][10] These inhibitors typically act as ATP-competitive binders in the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 GRB2 GRB2 P1->GRB2 STAT3 STAT3 P1->STAT3 PI3K PI3K P2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor 6-Amino-4-azaindole Derivative Inhibitor->cMet Inhibits (ATP-competitive)

Caption: c-Met signaling pathway and its inhibition by 6-amino-4-azaindole derivatives.

Modulation of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. The signaling cascades downstream of TLRs involve a series of adaptor proteins and kinases that ultimately lead to the activation of transcription factors like NF-κB. Certain azaindole derivatives have been shown to inhibit TLR signaling, suggesting their potential as anti-inflammatory agents.

TLR_Signaling_Pathway cluster_membrane Cell/Endosomal Membrane cluster_cytoplasm Cytoplasm TLR TLR MyD88 MyD88 TLR->MyD88 Recruits PAMP PAMP PAMP->TLR Binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Upregulates Inhibitor 6-Amino-4-azaindole Derivative Inhibitor->IRAKs Inhibits

Caption: Toll-Like Receptor (TLR) signaling cascade and its modulation by 6-amino-4-azaindole derivatives.

Conclusion

The 6-amino-4-azaindole scaffold has transitioned from a heterocyclic curiosity to a cornerstone of modern medicinal chemistry. The evolution of its synthesis, from adaptations of classical indole chemistry to the development of highly efficient, one-pot procedures, has been instrumental in unlocking its therapeutic potential. The ability of 6-amino-4-azaindole derivatives to potently and selectively modulate key signaling pathways, such as those driven by c-Met and TLRs, ensures its continued relevance in the quest for novel therapeutics. This guide provides a foundational resource for researchers, offering a historical perspective, practical synthetic protocols, and an overview of the biological landscape in which this remarkable scaffold operates. The continued exploration of the chemical space around the 6-amino-4-azaindole core promises to yield the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis of this compound is crucial for the development of novel therapeutics, particularly kinase inhibitors. The primary synthetic strategy involves the amination of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate. This document outlines two effective methods for this conversion: a Palladium-catalyzed Buchwald-Hartwig amination and a Nucleophilic Aromatic Substitution (SNAr). Detailed experimental procedures, quantitative data, and visual diagrams of the synthetic pathway and experimental workflow are provided to guide researchers in the successful preparation of this key compound.

Introduction

Pyrrolopyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment, making these compounds versatile pharmacophores.[1] this compound, in particular, serves as a key building block for the synthesis of various bioactive molecules, including potent kinase inhibitors. This document provides detailed protocols for the synthesis of this compound, starting from commercially available halogenated precursors.

Physicochemical Properties and Identification

A summary of the key identification and physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

ParameterThis compound (Free Base)This compound (HCl Salt)
CAS Number 1015609-67-2[1][2][3]1354940-93-4[2]
Molecular Formula C₇H₇N₃[3]C₇H₈ClN₃[2]
Molecular Weight 133.15 g/mol [1][2][3]169.61 g/mol [2]
Appearance Solid[3]-
InChI Key ZURXBXYCBASGBD-UHFFFAOYSA-N[1][3]MKNYEDUZVUDNIC-UHFFFAOYSA-N[2]

Synthetic Pathways

The most common and effective strategy for the synthesis of this compound involves the introduction of an amino group onto a pre-formed 1H-pyrrolo[3,2-b]pyridine core at the 6-position.[1] This is typically achieved by starting with a 6-halo-1H-pyrrolo[3,2-b]pyridine, such as the 6-bromo or 6-chloro analogue. Two primary methods for this transformation are detailed below.

Synthesis of this compound cluster_0 Starting Material cluster_1 Synthetic Methods cluster_2 Product 6-Halo-1H-pyrrolo[3,2-b]pyridine 6-Halo-1H-pyrrolo[3,2-b]pyridine X = Cl, Br Method_A Method A: Pd-catalyzed Buchwald-Hartwig Amination 6-Halo-1H-pyrrolo[3,2-b]pyridine->Method_A Method_B Method B: Nucleophilic Aromatic Substitution (SNAr) 6-Halo-1H-pyrrolo[3,2-b]pyridine->Method_B Product This compound Method_A->Product Method_B->Product

Synthetic strategies for this compound.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction utilizes a palladium catalyst with a suitable ligand to couple an amine with an aryl halide. For the synthesis of this compound, an ammonia equivalent such as benzophenone imine followed by hydrolysis, or direct amination using a suitable ammonia source under pressure, can be employed.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable alternative for the synthesis of this compound. In this reaction, the halogen at the 6-position of the pyrrolopyridine ring is displaced by a nucleophilic amine source, such as ammonia or an ammonia equivalent. The reaction is typically carried out at elevated temperatures and pressures.

Experimental Protocols

The following are detailed, illustrative protocols for the synthesis of this compound from a 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add 6-bromo-1H-pyrrolo[3,2-b]pyridine, catalyst, ligand, and base to a dry flask. - Evacuate and backfill with inert gas. Start->Reaction_Setup Solvent_Addition Solvent & Reagent Addition: - Add anhydrous solvent and amine source. Reaction_Setup->Solvent_Addition Reaction Reaction: - Heat the mixture under an inert atmosphere. - Monitor progress by TLC or LC-MS. Solvent_Addition->Reaction Workup Work-up: - Cool the reaction mixture. - Quench the reaction. - Extract with an organic solvent. Reaction->Workup Purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Characterization Characterization: - Obtain NMR and Mass Spectra. - Confirm structure and purity. Purification->Characterization End End Characterization->End

General experimental workflow for the synthesis.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • 2M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

  • To a dry Schlenk flask, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by benzophenone imine (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in methanol and add 2M hydrochloric acid. Stir at room temperature for 2-4 hours to hydrolyze the imine.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Expected Yield: Yields for this type of reaction can vary, but are often in the range of 60-90%.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine

  • Ammonia (as a solution in methanol or dioxane, or as a gas)

  • A suitable high-pressure reaction vessel (e.g., a sealed tube or autoclave)

  • Dioxane or another high-boiling point solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a high-pressure reaction vessel, add 6-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and a solution of ammonia in dioxane (e.g., 2 M).

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 24-48 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Expected Yield: Yields for SNAr reactions on this type of substrate can be moderate to good, typically ranging from 40-70%.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region for the protons on the pyridine and pyrrole rings, as well as a signal for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the bicyclic aromatic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation (Buchwald-Hartwig) Inactive catalyst or ligandUse fresh catalyst and ligand. Ensure anaerobic conditions are maintained throughout the reaction.
Insufficiently strong baseConsider using a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS).
Low or no product formation (SNAr) Insufficient temperature or pressureIncrease the reaction temperature and ensure the reaction vessel is properly sealed to maintain pressure.
Poor leaving groupIf starting with a chloro-substituted pyridine, consider using the bromo-analogue which is a better leaving group.
Formation of side products Decomposition of starting material or productLower the reaction temperature and monitor the reaction more frequently to avoid prolonged heating after completion.
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification method like recrystallization.

Conclusion

The synthesis of this compound is a key step in the development of new therapeutic agents. The protocols provided in these application notes, based on Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution, offer reliable methods for the preparation of this important building block. Careful execution of these procedures and appropriate analytical characterization will ensure the successful synthesis of high-purity this compound for use in further research and drug development.

References

Application Notes and Protocols: Synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Pyrrolo[3,2-b]pyridine, also known as 4-azaindole, and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and drug development. These structures are considered "privileged" due to their ability to interact with a wide range of biological targets. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment that is favorable for binding to enzymes, particularly kinases. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making inhibitors of these enzymes highly sought-after therapeutic agents. 1H-Pyrrolo[3,2-b]pyridin-6-amine serves as a key building block for the synthesis of such kinase inhibitors, where the 6-amino group often acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding site of the target kinase.

This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the construction of a halogenated pyrrolopyridine core, followed by a palladium-catalyzed amination.

Data Presentation

The following table summarizes representative yields for the key transformations involved in the synthesis of this compound. The yields are based on similar transformations reported in the literature for related azaindole systems.

StepReactionStarting MaterialProductTypical Yield (%)
1Pyrrole Ring Formation (Hypothetical)5-Bromo-2,3-diaminopyridine6-Bromo-1H-pyrrolo[3,2-b]pyridine50-70
2Buchwald-Hartwig Amination6-Bromo-1H-pyrrolo[3,2-b]pyridineThis compound60-85

Experimental Protocols

A plausible synthetic route to this compound involves the initial formation of a halogenated 4-azaindole core, followed by the introduction of the amine functionality via a cross-coupling reaction.

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Intermediate)

This protocol describes the construction of the 1H-pyrrolo[3,2-b]pyridine core via a reaction forming the pyrrole ring onto a pre-functionalized pyridine.

  • Materials:

    • 5-Bromo-2,3-diaminopyridine

    • Glyoxal (40% solution in water)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in methanol.

    • Addition of Reagent: Slowly add glyoxal (1.1 eq, 40% aq. solution) to the stirred solution.

    • Cyclization: Add a catalytic amount of concentrated HCl. Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove methanol.

    • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of the 6-bromo intermediate to yield the final product. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[1]

  • Materials:

    • 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

    • Benzophenone imine (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Xantphos (0.1 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Toluene, anhydrous

    • Hydrochloric acid (2 M)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

    • Schlenk flask or similar reaction vessel for inert atmosphere

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (1.4 eq).

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Addition of Reagents: Add anhydrous toluene, followed by benzophenone imine (1.2 eq) via syringe.

    • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Hydrolysis: Cool the reaction mixture to room temperature. Add 2 M HCl and stir vigorously for 1-2 hours to hydrolyze the imine intermediate.

    • Workup: Neutralize the mixture with an aqueous solution of NaOH. Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography to afford this compound.

Mandatory Visualization

Synthesis_Workflow Overall Synthetic Workflow for this compound Start 5-Bromo-2,3-diaminopyridine Intermediate 6-Bromo-1H-pyrrolo[3,2-b]pyridine Start->Intermediate Pyrrole Ring Formation (Glyoxal, H+) Product This compound Intermediate->Product Buchwald-Hartwig Amination (Pd(OAc)2, Xantphos, NH3 source) Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exchange Amine Association (- HX, + R2NH) PdII_Aryl->Ligand_Exchange + R2NH, Base PdII_Amido L_nPd(II)(Ar)(NR2) Ligand_Exchange->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 + Ar-NR2

References

Application Notes and Protocols for the Chromatographic Purification of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 1H-Pyrrolo[3,2-b]pyridin-6-amine, a key heterocyclic scaffold in medicinal chemistry.[1] The methodologies outlined below are designed to guide researchers in achieving high purity of the target compound, a critical step for subsequent biological assays and drug development studies.

Introduction to the Purification of this compound

This compound is a member of the azaindole family of compounds, which are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] The presence of both an electron-rich pyrrole ring and an electron-deficient pyridine ring, along with a key amino group, imparts unique physicochemical properties to the molecule.[1] Effective purification is essential to remove unreacted starting materials, reagents, and potential isomeric byproducts that can arise during synthesis.[2]

Chromatography is the most common and effective method for the purification of this and related compounds. The choice of chromatographic technique and conditions depends on the scale of purification, the nature of the impurities, and the desired final purity. This guide covers flash column chromatography, a widely used technique for routine purification, and provides insights into alternative methods.

Physicochemical Properties Relevant to Purification

Understanding the properties of this compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₇H₇N₃[3]
Molecular Weight 133.15 g/mol [1]
Appearance Solid
Boiling Point (Predicted) 363.0 ± 22.0 °C[3]
Density (Predicted) 1.367 ± 0.06 g/cm³[3]
pKa (Predicted) 15.89 ± 0.40[3]
InChI Key ZURXBXYCBASGBD-UHFFFAOYSA-N[1]
SMILES Nc1cnc2cc[nH]c2c1

The presence of the amine group and the nitrogen atoms in the heterocyclic rings make the molecule polar and capable of hydrogen bonding. This suggests that polar stationary phases like silica gel or alumina, combined with moderately polar to polar mobile phases, will be effective for purification.

Experimental Protocols

Flash Column Chromatography Protocol

Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Glass chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH mixture).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of DCM and MeOH (e.g., 95:5). The addition of a small amount of triethylamine (e.g., 0.1-1%) can help to reduce tailing of the amine compound on the acidic silica gel.[2]

    • Visualize the spots under a UV lamp and calculate the Rf values. The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product of around 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniformly packed bed.[2] Drain the excess solvent until it is level with the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent if solubility is an issue.[2]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the mobile phase determined from the TLC analysis. A gradient elution is often more effective than an isocratic one.[2]

    • Start with a less polar mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., increasing from 0% to 10% MeOH in DCM). The addition of 0.1% triethylamine to the mobile phase is recommended throughout the gradient.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.[2]

Troubleshooting Common Issues:

IssuePotential CauseTroubleshooting Suggestion
Low Yield Compound degradation on silica gel.Consider using neutral or basic alumina as the stationary phase, or pre-treat the silica gel with a triethylamine solution.[2]
Poor Separation Co-eluting impurities with similar polarity.Optimize the mobile phase gradient. Consider using a different stationary phase (e.g., reversed-phase C18) or a multi-step purification approach involving recrystallization.[2]
Peak Tailing Interaction of the basic amine with acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity or for separating challenging isomeric impurities, preparative HPLC is a suitable method.[2]

Typical HPLC Conditions:

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 10 µm particle size)
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid (TFA)
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or TFA
Gradient Start with a low percentage of B and gradually increase. (e.g., 5% to 95% B over 20-30 minutes)
Detection UV at 254 nm or other relevant wavelength
Flow Rate Dependent on column dimensions
Injection Volume Dependent on column loading capacity

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the purification of this compound and a logical approach to troubleshooting common purification challenges.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Sample Crude this compound TLC_Analysis TLC Analysis (Optimize Mobile Phase) Crude_Sample->TLC_Analysis Column_Packing Pack Chromatography Column (Silica Gel or Alumina) Sample_Loading Load Sample (Wet or Dry Loading) Column_Packing->Sample_Loading Elution Elute with Gradient Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Remove Solvent (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Purity_Check Confirm Purity (HPLC, LC-MS, NMR) Pure_Product->Purity_Check

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Observed Low_Yield Low Yield? Start->Low_Yield Poor_Separation Poor Separation? Start->Poor_Separation Tailing_Peaks Tailing Peaks? Start->Tailing_Peaks Low_Yield->Poor_Separation No Degradation Potential Degradation on Silica Low_Yield->Degradation Yes Poor_Separation->Tailing_Peaks No Co_elution Co-eluting Impurities Poor_Separation->Co_elution Yes Acidic_Silica Interaction with Acidic Silica Tailing_Peaks->Acidic_Silica Yes Use_Alumina Use Alumina or Deactivated Silica Degradation->Use_Alumina Optimize_Gradient Optimize Gradient or Use Different Stationary Phase Co_elution->Optimize_Gradient Add_TEA Add Triethylamine (TEA) to Mobile Phase Acidic_Silica->Add_TEA

Caption: Troubleshooting logic for common purification challenges.

References

Application Notes and Protocols for the Analytical Characterization of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic compound belonging to the azaindole family, a class of molecules that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure makes it a valuable scaffold for developing therapeutic agents, particularly kinase inhibitors.[1][2] Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer.[1] This document provides a comprehensive guide to the analytical methods for the characterization of this compound, including detailed experimental protocols and expected data based on the analysis of structurally related compounds.

Core Chemical and Physical Properties

A summary of the fundamental properties of this compound is essential for its proper handling, characterization, and application in further research.

PropertyValueReference
Molecular Formula C₇H₇N₃[3][4]
Molecular Weight 133.15 g/mol [1][3]
CAS Number 1015609-67-2[1][3][4]
Appearance Solid
InChI Key ZURXBXYCBASGBD-UHFFFAOYSA-N[1]

Spectroscopic and Chromatographic Characterization

Comprehensive characterization of this compound requires a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of the molecule. While specific experimental data for this compound is not widely published, predicted data based on analogous structures can guide analysis.

Table 2.1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HH1 (N-H, pyrrole)
~8.0d1HH7
~7.5d1HH5
~7.2dd1HH3
~6.5br s2HNH₂ (amine)
~6.4dd1HH2

Table 2.2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150C6
~145C7a
~138C4
~128C3a
~125C3
~110C5
~100C2
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Table 2.3: Predicted Mass Spectrometry Data

TechniqueIonization ModePredicted m/z
ESI-MSPositive[M+H]⁺ = 134.0713
HRMS (ESI)Positive[M+H]⁺ = 134.07128 (Calculated for C₇H₈N₃⁺)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. For HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A typical reverse-phase HPLC method can be employed.

Table 2.4: Suggested HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase B (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient method as described in Table 2.4.

  • Data Analysis: Integrate the peak corresponding to the compound and calculate the purity based on the peak area percentage.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized batch of this compound.

cluster_synthesis Synthesis & Purification cluster_identity cluster_structure Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Identity Identity Confirmation Purity->Identity Structure Structural Elucidation Identity->Structure HRMS HRMS Identity->HRMS NMR_1H ¹H NMR Structure->NMR_1H NMR_13C ¹³C NMR Structure->NMR_13C

Figure 1: Workflow for Characterization

Plausible Signaling Pathway Involvement

Derivatives of the pyrrolopyridine scaffold are known to act as kinase inhibitors.[1] Therefore, it is plausible that this compound or its derivatives could interact with kinase signaling pathways, such as the frequently dysregulated MAPK/ERK pathway, which plays a key role in cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 2: Hypothetical MAPK/ERK Pathway Inhibition

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. Accurate and thorough characterization is a critical first step in the exploration of this and related compounds for their potential as therapeutic agents in drug discovery and development.

References

Application Notes and Protocols for Kinase Inhibitor Screening of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases.[1] Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Various isomers of pyrrolopyridine have been extensively investigated as potent kinase inhibitors. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), and derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as inhibitors of FMS kinase.[2][3]

While specific research on the kinase inhibitory activity of 1H-Pyrrolo[3,2-b]pyridin-6-amine is limited, its structural similarity to other biologically active pyrrolopyridine isomers suggests its potential as a valuable scaffold for the development of novel kinase inhibitors. The unique arrangement of nitrogen atoms in the bicyclic core and the presence of the 6-amino group provide opportunities for key interactions within the ATP-binding pocket of kinases.

These application notes provide a comprehensive guide for researchers interested in evaluating the potential of This compound and its derivatives as kinase inhibitors. The following sections detail protocols for in vitro kinase assays and cell-based proliferation assays, present representative data from closely related pyrrolopyridine isomers to serve as a benchmark, and illustrate the key signaling pathways that can be targeted.

Quantitative Data from Structurally Related Pyrrolopyridine Derivatives

To provide a rationale for screening this compound, the following tables summarize the kinase inhibitory and anti-proliferative activities of various derivatives of its isomers. This data can serve as a reference for interpreting the results obtained from screening the target compound.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

ScaffoldDerivative ExampleTarget KinaseIC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridineCompound 4hFGFR17[4]
1H-Pyrrolo[2,3-b]pyridineCompound 4hFGFR29[4]
1H-Pyrrolo[2,3-b]pyridineCompound 4hFGFR325[4]
1H-Pyrrolo[3,2-c]pyridineCompound 1eFMS60
1H-Pyrrolo[3,2-c]pyridineCompound 1rFMS30
1H-Pyrrolo[3,2-g]isoquinolineCompound 3Haspin10-80
1H-Pyrrolo[3,2-g]isoquinolineCompound 15-17Haspin10-80

Table 2: Anti-proliferative Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines

ScaffoldDerivative ExampleCell LineCancer TypeIC50 (µM)Reference
1H-Pyrrolo[3,2-c]pyridineCompound 10tHeLaCervical Cancer0.12[5]
1H-Pyrrolo[3,2-c]pyridineCompound 10tSGC-7901Gastric Cancer0.15[5]
1H-Pyrrolo[3,2-c]pyridineCompound 10tMCF-7Breast Cancer0.21[5]
1H-Pyrrolo[3,2-c]pyridineCompound 1rOvarian, Prostate, Breast Cancer Cell LinesVarious0.15 - 1.78

Experimental Protocols

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescent assay to quantify the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.[1][6][7]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest, substrate, and ATP

  • This compound (test compound)

  • Kinase reaction buffer

  • Multiwell plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL per well. This includes the kinase, its substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the reaction plate at room temperature for the desired period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.[8]

  • Signal Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow prep Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) incubate_kinase Incubate at RT (e.g., 60 min) prep->incubate_kinase Start Reaction add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo Stop Reaction & Deplete ATP incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection Convert ADP to ATP & Generate Light incubate_detection Incubate at RT (30-60 min) add_detection->incubate_detection read Read Luminescence incubate_detection->read analyze Calculate IC50 read->analyze

ADP-Glo™ Kinase Assay Experimental Workflow

Cell-Based Anti-proliferative Assay: Sulforhodamine B (SRB) Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines by measuring total cellular protein content.

Principle: The SRB assay is a colorimetric assay based on the binding of the sulforhodamine B dye to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular mass, which can be used to determine cell number and, consequently, cell proliferation.[2][3][9]

Materials:

  • Cancer cell line of interest (adherent)

  • Complete cell culture medium

  • This compound (test compound)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control. Incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[2][9]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium. Allow the plates to air-dry completely.[9]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air-dry.[2][9]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the GI50 (concentration for 50% growth inhibition) value.

G cluster_workflow SRB Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat incubate Incubate (e.g., 72h) treat->incubate fix Fix with TCA incubate->fix wash1 Wash with Water & Dry fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid & Dry stain->wash2 solubilize Solubilize with Tris Base wash2->solubilize read Read Absorbance at 510 nm solubilize->read

SRB Assay Experimental Workflow

Target Signaling Pathways

Based on the activity of related pyrrolopyridine compounds, the following signaling pathways are relevant for investigation when screening this compound.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is implicated in various cancers. FGFR activation triggers downstream pathways such as RAS-MAPK and PI3K-AKT, promoting cell proliferation, survival, and angiogenesis.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation

FGFR Signaling Pathway

FMS-like Tyrosine Kinase 3 (FMS/CSF1R) Signaling Pathway

FMS, also known as Colony-Stimulating Factor 1 Receptor (CSF1R), is crucial for the survival and proliferation of mononuclear phagocytes. Its dysregulation is associated with inflammatory diseases and certain cancers.

FMS_Pathway CSF1 CSF-1 / IL-34 FMS FMS (CSF1R) CSF1->FMS Binds PI3K PI3K FMS->PI3K GRB2 GRB2 FMS->GRB2 STAT STATs FMS->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

FMS (CSF1R) Signaling Pathway

Haspin Kinase and Mitotic Progression

Haspin is a serine/threonine kinase that plays a key role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is crucial for the proper alignment of chromosomes during metaphase. Inhibition of Haspin leads to mitotic defects and can be a therapeutic strategy in oncology.

Haspin_Pathway Mitosis Mitosis Haspin Haspin Kinase Mitosis->Haspin Activates H3 Histone H3 Haspin->H3 Phosphorylates H3T3ph H3T3ph H3->H3T3ph CPC Chromosomal Passenger Complex (e.g., Aurora B) H3T3ph->CPC Recruits to Centromeres ChromosomeAlignment Proper Chromosome Alignment CPC->ChromosomeAlignment

Haspin Kinase in Mitosis

Conclusion

The pyrrolopyridine scaffold is a promising starting point for the development of novel kinase inhibitors. Although direct evidence for the kinase inhibitory activity of This compound is not yet established, the potent activity of its structural isomers against key oncogenic kinases provides a strong rationale for its investigation. The protocols and data presented in these application notes offer a robust framework for researchers to screen this compound and its future derivatives, potentially leading to the discovery of new therapeutic agents.

References

Application Notes and Protocols for 1H-Pyrrolo[3,2-c]pyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note: While specific research on "1H-Pyrrolo[3,2-b]pyridin-6-amine" is limited, this document focuses on the closely related and well-studied class of 1H-pyrrolo[3,2-c]pyridine derivatives , which have demonstrated significant potential as anti-cancer agents. The following application notes and protocols are based on the activity of these derivatives as tubulin polymerization inhibitors.

Application Notes

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of novel anti-cancer therapeutics. Derivatives of this heterocyclic system have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. One of the key mechanisms of action for a subset of these compounds is the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them valuable tools for cancer research and drug development.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain 1H-pyrrolo[3,2-c]pyridine derivatives function as colchicine-binding site inhibitors.[1][2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers. The dynamic instability of microtubules is essential for the formation of the mitotic spindle during cell division. These compounds bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[1][2][4] The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequently triggers the apoptotic cascade, resulting in cancer cell death.[1][2][3]

Key Applications in Cancer Cell Line Studies
  • Evaluation of Antiproliferative Activity: These compounds can be used to assess their cytotoxic effects on various cancer cell lines.

  • Cell Cycle Analysis: Flow cytometry can be employed to determine the effect of these compounds on cell cycle progression and to confirm G2/M phase arrest.[3]

  • Induction of Apoptosis: The apoptotic effects of these derivatives can be quantified through methods such as Annexin V/Propidium Iodide staining.

  • Mechanism of Action Studies: In vitro tubulin polymerization assays can directly measure the inhibitory effect of the compounds on microtubule formation.[2][4]

  • Target Validation: These compounds can be utilized as chemical probes to study the role of microtubule dynamics in various cellular processes in cancer cells.

Quantitative Data

The antiproliferative activities of representative 1H-pyrrolo[3,2-c]pyridine derivatives have been evaluated against several human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
10t 0.120.150.21[1][3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of a 1H-pyrrolo[3,2-c]pyridine derivative on cancer cells using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • 1H-pyrrolo[3,2-c]pyridine derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol describes a method to directly measure the inhibitory effect of a 1H-pyrrolo[3,2-c]pyridine derivative on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer)

  • 1H-pyrrolo[3,2-c]pyridine derivative (dissolved in an appropriate solvent)

  • Paclitaxel (positive control for polymerization)

  • Nocodazole or Colchicine (positive control for inhibition)

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep tubulin on ice to prevent spontaneous polymerization.

  • Reaction Setup: In a pre-chilled 96-well plate, add the general tubulin buffer, GTP, and the 1H-pyrrolo[3,2-c]pyridine derivative at various concentrations. Include positive and negative controls.

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60-90 minutes.[4]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.

Protocol 3: Western Blotting for Cell Cycle and Apoptosis Markers

This protocol is for analyzing changes in the expression of key proteins involved in cell cycle regulation and apoptosis following treatment with a 1H-pyrrolo[3,2-c]pyridine derivative.

Materials:

  • Cancer cells treated with the compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the 1H-pyrrolo[3,2-c]pyridine derivative for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.[7][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[9]

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression levels.

Visualizations

G cluster_0 Mechanism of Action Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to disruption of Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.

G cluster_1 Experimental Workflow cluster_2 Assays start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with 1H-Pyrrolo[3,2-c]pyridine Derivative cell_culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt facs Cell Cycle Analysis (Flow Cytometry) treatment->facs western Protein Expression (Western Blot) treatment->western tubulin_assay Tubulin Polymerization Assay treatment->tubulin_assay analysis Data Analysis and Interpretation mtt->analysis facs->analysis western->analysis tubulin_assay->analysis end End analysis->end

Caption: Workflow for evaluating 1H-pyrrolo[3,2-c]pyridine derivatives.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1H-Pyrrolo[3,2-b]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] As an isostere of indole, this heterocyclic system is a core component in numerous bioactive compounds, particularly in the development of kinase inhibitors for oncology.[1][3] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment amenable to chemical modification, making it an attractive starting point for drug discovery campaigns.[2]

While the broader class of pyrrolopyridines has been explored for various therapeutic targets, specific and extensive structure-activity relationship (SAR) data for derivatives of 1H-pyrrolo[3,2-b]pyridin-6-amine are not widely available in published literature.[2][3] These application notes provide a framework for conducting systematic SAR studies on this scaffold, including proposed diversification strategies, detailed experimental protocols for key assays, and templates for data presentation.

Strategic Approach to SAR Studies

A systematic SAR study of this compound derivatives can be logically structured to explore the chemical space around the core scaffold. Key areas for modification include the pyrrole nitrogen (N1), the pyrrole ring (positions C2, C3), and the pyridine ring (positions C5, C7). The amino group at C6 also offers a handle for further derivatization.

cluster_0 Phase 1: Scaffold Synthesis & Diversification cluster_1 Phase 2: Biological Screening & Data Analysis cluster_2 Phase 3: Lead Optimization Start This compound Core N1_Sub N1 Substitution (e.g., Alkylation, Arylation) Start->N1_Sub C3_Sub C3 Electrophilic Substitution (e.g., Halogenation, Acylation) Start->C3_Sub C6_Amine C6 Amine Derivatization (e.g., Amidation, Reductive Amination) Start->C6_Amine C5_C7_Sub C5/C7 Substitution via Halogenated Intermediates Start->C5_C7_Sub Library Diverse Compound Library N1_Sub->Library C3_Sub->Library C6_Amine->Library C5_C7_Sub->Library Screening Primary Screening (e.g., Kinase Inhibition Assay) Library->Screening Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID SAR_Table SAR Data Compilation (See Table 1) Hit_ID->SAR_Table Modeling Computational Modeling (Docking Studies) SAR_Table->Modeling Lead_Opt Iterative Synthesis of Focused Analogs Modeling->Lead_Opt ADME ADME/Tox Profiling (Solubility, Permeability, etc.) Lead_Opt->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Figure 1: A logical workflow for a structure-activity relationship (SAR) study.

Data Presentation for SAR Analysis

Quantitative data from biological assays should be organized systematically to facilitate the identification of trends and guide the next round of synthesis. The following table is a template for presenting SAR data for kinase inhibitors.

Table 1: Hypothetical SAR Data for this compound Analogs as Kinase Inhibitors

Compound IDR1 (at N1)R2 (at C3)R3 (at C6-NH)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cellular Potency (EC₅₀, µM)
Parent-01 HHH>10,000>10,000>50
A-01 CH₃HH5,2008,50045
A-02 CyclopropylHH2,1006,30022
B-01 HBrH8,900>10,000>50
B-02 HPhenylH1,5004,50015
C-01 HHAcetyl9,500>10,000>50
C-02 HHBenzoyl4,8009,20038
Lead-01 CyclopropylPhenylH852,5000.9

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-1H-pyrrolo[3,2-b]pyridin-6-amines

This protocol describes a general method for the diversification of the 6-amino group via Buchwald-Hartwig amination, a common strategy for forming C-N bonds.

Materials:

  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine (starting material)

  • Desired aryl amine (e.g., aniline, substituted anilines)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Standard glassware for inert atmosphere reactions

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry reaction vial, add 6-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired aryl amine (1.2 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).

  • Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

  • Add Pd₂(dba)₃ (0.05 eq) to the vial.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture at 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl-1H-pyrrolo[3,2-b]pyridin-6-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

cluster_workflow Kinase Binding Assay Workflow Prep Prepare Reagents: 1. Test Compounds (Serial Dilution) 2. Kinase-Europium Antibody Mix 3. Alexa Fluor™ 647-Tracer Dispense Dispense 5 µL of each reagent to 384-well plate Prep->Dispense Incubate Incubate at room temperature for 60 minutes (in dark) Dispense->Incubate Read Read plate on TR-FRET enabled plate reader (Ex: 340 nm, Em: 615/665 nm) Incubate->Read Analyze Calculate Emission Ratio (665/615) and plot dose-response curve to determine IC₅₀ Read->Analyze

Figure 2: Workflow for a TR-FRET based kinase inhibition assay.

Materials:

  • Specific kinase of interest

  • LanthaScreen™ Eu-anti-tag antibody corresponding to the kinase

  • Alexa Fluor™ 647-labeled kinase tracer (ligand)

  • Test compounds serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Low-volume 384-well assay plates (black)

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a 3X solution of the kinase-antibody mix in assay buffer.

  • Prepare a 3X solution of the Alexa Fluor™ 647-tracer in assay buffer.

  • Prepare serial dilutions of the test compounds in 100% DMSO, then dilute into assay buffer to create a 3X stock.

  • In the 384-well plate, add 5 µL of each 3X test compound dilution. Include "no inhibitor" (DMSO vehicle) and "no kinase" (background) controls.

  • Add 5 µL of the 3X kinase-antibody mix to all wells except the "no kinase" controls.

  • Add 5 µL of the 3X tracer solution to all wells. The final volume will be 15 µL.

  • Seal the plate and centrifuge briefly.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Calculate the 665/615 emission ratio for each well.

  • Normalize the data to the "no inhibitor" controls (0% inhibition) and "tracer displacement" controls (100% inhibition).

  • Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium + DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for another 3-4 hours until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate for at least 1 hour at 37°C, protected from light.

  • Measure the absorbance of each well at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percent viability versus the logarithm of compound concentration to determine the EC₅₀ value.

Representative Signaling Pathway

Derivatives of the pyrrolopyridine scaffold are often designed to inhibit protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (e.g., FGF, EGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) Ligand->RTK Dimer Dimerization & Autophosphorylation RTK->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor This compound Derivative Inhibitor->Dimer Inhibition

Figure 3: Inhibition of a generic RTK pathway by a kinase inhibitor.

References

Application Notes and Protocols: Derivatization of 1H-Pyrrolo[3,2-b]pyridin-6-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of the well-known 7-azaindole, represents a "privileged structure" in medicinal chemistry. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment conducive to diverse biological activities.[1] While extensive research has been conducted on various pyrrolopyridine isomers, the derivatization of 1H-pyrrolo[3,2-b]pyridin-6-amine specifically is a less explored area with significant potential for the development of novel therapeutic agents, particularly as kinase inhibitors.[1] This document provides an overview of potential derivatization strategies, relevant biological assays, and detailed experimental protocols to guide researchers in exploring the therapeutic utility of this scaffold.

Derivatization Strategies

The this compound core offers multiple sites for chemical modification, primarily at the 6-amino group, the pyrrole nitrogen (N1), and the C3 position of the pyrrole ring.

1. Derivatization of the 6-Amino Group:

The 6-amino group is a key handle for introducing diversity. Standard methodologies include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides.

2. Functionalization of the Pyrrole Ring:

  • N-Alkylation/Arylation: The pyrrole nitrogen can be substituted using alkyl or aryl halides under basic conditions.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic attack, preferentially at the C3 position.[1] Common reactions include Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation.[1]

A general workflow for the derivatization and subsequent biological evaluation is depicted below.

G cluster_0 Derivatization cluster_1 Biological Evaluation Start This compound Acylation Acylation Start->Acylation Sulfonylation Sulfonylation Start->Sulfonylation Urea_Formation Urea Formation Start->Urea_Formation N_Alkylation N-Alkylation Start->N_Alkylation C3_Functionalization C3 Functionalization Start->C3_Functionalization Library Derivative Library Acylation->Library Sulfonylation->Library Urea_Formation->Library N_Alkylation->Library C3_Functionalization->Library Screening Primary Screening (e.g., Kinase Panel) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Figure 1: General workflow for derivatization and biological evaluation.

Potential Biological Targets and Assays

While data on this compound derivatives is limited, the broader pyrrolopyridine class has shown significant activity as kinase inhibitors. Therefore, initial biological screening should focus on kinase panels.

Signaling Pathways of Interest:

Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer. A simplified representation of a generic kinase signaling cascade is shown below.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Kinase1 Inhibitor->Kinase2 Inhibitor->Kinase3

Figure 2: Simplified kinase signaling pathway and potential points of inhibition.

Biological Activity of Structurally Related Pyrrolopyridine Derivatives

To guide assay selection, the following tables summarize the biological activities of derivatives of closely related pyrrolopyridine isomers.

Table 1: Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

CompoundTargetCell LineIC50 (µM)Reference
10t TubulinHeLa0.12[2]
SGC-79010.15[2]
MCF-70.21[2]
1r FMS KinaseOvarian Cancer Cells0.15 - 1.78[3]
Prostate Cancer Cells0.15 - 1.78[3]
Breast Cancer Cells0.15 - 1.78[3]

Table 2: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
4h FGFR17[4]
FGFR29[4]
FGFR325[4]
FGFR4712[4]
11h PDE4B140[5]

Table 3: ACC1 Inhibitory Activity of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivative

CompoundTargetActivityReference
1k ACC1Potent inhibitor, reduced malonyl-CoA in vivo[6]

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling on a Halogenated 1H-Pyrrolo[3,2-b]pyridine Scaffold

Note: This protocol assumes a precursor such as 6-bromo-1H-pyrrolo[3,2-b]pyridine is available for derivatization prior to amination, or for derivatization at other positions.

  • To a reaction vessel, add the halogenated 1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or DMF).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a microplate, add the kinase, a suitable substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or HTRF®).

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 4: Cell Proliferation Assay (e.g., MTT Assay)

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors and other targeted therapeutics. While direct biological data for its derivatives are sparse, the rich pharmacology of its isomers provides a strong rationale for its exploration. The synthetic and screening protocols outlined in this document offer a foundational framework for researchers to synthesize and evaluate novel derivatives of this intriguing heterocyclic system.

References

Experimental use of "1H-Pyrrolo[3,2-b]pyridin-6-amine" in preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this scaffold have demonstrated significant potential in preclinical research, particularly in the field of oncology. While direct experimental data on 1H-Pyrrolo[3,2-b]pyridin-6-amine is limited in publicly available literature, extensive research on its isomers and other derivatives has revealed potent anti-cancer properties through various mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.

This document provides an overview of the preclinical applications of pyrrolopyridine derivatives, with a focus on their evaluation as potential anti-cancer agents. The provided protocols are based on established methodologies from studies on closely related analogs and are intended to serve as a guide for researchers investigating the therapeutic potential of this class of compounds.

Data Presentation: In Vitro Anti-proliferative Activity

Derivatives of the pyrrolopyridine scaffold have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines. The following table summarizes the in vitro anti-proliferative activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t , which acts as a colchicine-binding site inhibitor.[1][2]

CompoundCell LineCancer TypeIC50 (µM)
10t HeLaCervical Cancer0.12[1][2]
SGC-7901Gastric Cancer0.15[1][2]
MCF-7Breast Cancer0.21[1][2]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of pyrrolopyridine derivatives are often attributed to their ability to interfere with key cellular processes such as cell division and signal transduction.

One major mechanism is the inhibition of tubulin polymerization . By binding to the colchicine site on tubulin, certain pyrrolopyridine derivatives disrupt the formation of microtubules, which are essential for mitotic spindle assembly. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2]

cluster_0 Cellular Effects Pyrrolopyridine Derivative Pyrrolopyridine Derivative Tubulin Tubulin Pyrrolopyridine Derivative->Tubulin Binds to Colchicine Site Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Mechanism of action for a tubulin-inhibiting pyrrolopyridine derivative.

Another significant mechanism of action for this class of compounds is kinase inhibition . Pyrrolopyridine derivatives have been developed as potent inhibitors of various kinases that are often dysregulated in cancer, such as Ataxia Telangiectasia Mutated (ATM) kinase, Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 8 (CDK8).[3][4][5][6] By blocking the activity of these kinases, the compounds can interfere with downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

cluster_1 Kinase Inhibition Pathway Pyrrolopyridine Derivative Pyrrolopyridine Derivative Target Kinase (e.g., ATM, FGFR, CDK8) Target Kinase (e.g., ATM, FGFR, CDK8) Pyrrolopyridine Derivative->Target Kinase (e.g., ATM, FGFR, CDK8) Inhibits Downstream Signaling Downstream Signaling Target Kinase (e.g., ATM, FGFR, CDK8)->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes

Caption: General signaling pathway for a kinase-inhibiting pyrrolopyridine derivative.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer potential of pyrrolopyridine derivatives.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

Objective: To assess the in vitro effect of a test compound on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • 96-well, half-area, clear bottom plates

  • Spectrophotometer with temperature control

Procedure:

  • Prepare the test compound and controls at the desired concentrations in polymerization buffer.

  • On ice, add the reaction components to the wells of the pre-chilled 96-well plate in the following order: polymerization buffer, test compound/control, and tubulin solution.

  • Place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.

  • Compare the curves of the test compound-treated samples to the controls to determine the inhibitory effect on tubulin polymerization.[1]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium

  • Test compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours.[2] Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cluster_2 Experimental Workflow: Cell Cycle Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Harvest & Fixation Cell Harvest & Fixation Compound Treatment->Cell Harvest & Fixation PI Staining PI Staining Cell Harvest & Fixation->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1H-Pyrrolo[3,2-b]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of the well-known 7-azaindole, is a significant heterocyclic motif in medicinal chemistry. Its derivatives have garnered substantial interest as pharmacophores, particularly in the development of kinase inhibitors for therapeutic use. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the synthesis of a diverse array of aryl- and heteroaryl-substituted 1H-pyrrolo[3,2-b]pyridine derivatives.

These application notes provide detailed protocols and guidance for performing Suzuki coupling reactions on 6-halo-1H-pyrrolo[3,2-b]pyridine precursors to generate novel 6-substituted derivatives. The protocols are based on established methodologies for related nitrogen-containing heterocycles and aim to provide a robust starting point for researchers.

Key Reaction Considerations

Successful Suzuki-Miyaura coupling of 6-halo-1H-pyrrolo[3,2-b]pyridine derivatives is contingent on several critical parameters:

  • Choice of Halide: The reactivity of the starting halide follows the general trend I > Br > Cl. While chloro-derivatives are often more economical, they may require more active catalyst systems.

  • Palladium Catalyst and Ligand: The selection of the palladium source and the accompanying ligand is crucial for achieving high yields and preventing side reactions. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands are often effective as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. Pre-catalysts, which are more stable and easier to handle, are also excellent choices.

  • Base: An appropriate base is required to activate the boronic acid/ester for the transmetalation step. The choice of base can significantly impact the reaction outcome, and screening of different bases may be necessary for optimal results.

  • Solvent: A mixture of an organic solvent and an aqueous solution is typically employed. The organic solvent must solubilize the reactants, while the aqueous phase is necessary for dissolving the inorganic base. Degassing the solvents is critical to remove dissolved oxygen, which can lead to side reactions such as the homocoupling of the boronic acid.

  • Inert Atmosphere: Due to the sensitivity of the palladium catalyst and some reactants to oxygen, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of a generic 6-halo-1H-pyrrolo[3,2-b]pyridine with an arylboronic acid. These conditions are based on successful couplings of similar 7-azaindole derivatives and should be optimized for specific substrates.[1][2]

ParameterCondition 1Condition 2Condition 3
Starting Material 6-Bromo-1H-pyrrolo[3,2-b]pyridine6-Chloro-1H-pyrrolo[3,2-b]pyridine6-Iodo-1H-pyrrolo[3,2-b]pyridine
Boronic Acid Arylboronic Acid (1.2 - 1.5 equiv)Arylboronic Acid (1.5 - 2.0 equiv)Arylboronic Acid (1.1 - 1.3 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (2-5 mol%)Pd₂(dba)₃ (2.5 mol%)
Ligand --SPhos (5-10 mol%)
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (2.0 - 3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)THF / H₂O (4:1)Toluene / H₂O (5:1)
Temperature 80 - 100 °C90 - 110 °C100 °C
Reaction Time 4 - 16 hours12 - 24 hours2 - 8 hours
Typical Yield 60 - 90%50 - 85%70 - 95%

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 6-aryl-1H-pyrrolo[3,2-b]pyridines from a 6-halo-1H-pyrrolo[3,2-b]pyridine precursor.

Materials:

  • 6-Halo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, THF)

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (Schlenk flask or microwave vial, condenser, etc.)

  • Inert gas supply (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 6-halo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the arylboronic acid/ester (1.2 - 2.0 equiv), the palladium catalyst, the ligand (if necessary), and the base.

  • Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of all oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed organic solvent, followed by the degassed water, via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. If using a microwave reactor, set the appropriate temperature and time parameters.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product Boronic R²-B(OR)₂ Borate [R²-B(OR)₂(OH)]⁻ Boronic->Borate + OH⁻ Base Base Base->Borate Halide R¹-X Halide->OxAdd Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling experiment.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvents inert->solvent heat Heat Reaction Mixture (Stirring) solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A flowchart outlining the key steps of the experimental protocol.

Haspin Kinase Signaling Pathway

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated as inhibitors of various kinases. For instance, related pyrroloisoquinolines have shown inhibitory activity against Haspin kinase. Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), which is essential for proper chromosome alignment and segregation.[3][4]

Haspin_Pathway cluster_phosphorylation Haspin Haspin Kinase H3 Histone H3 Haspin->H3 Phosphorylates H3T3ph Phosphorylated Histone H3 (H3T3ph) H3->H3T3ph ATP -> ADP CPC Chromosomal Passenger Complex (CPC) (e.g., Aurora B Kinase) H3T3ph->CPC Recruits Chromosome Chromosome Alignment & Segregation CPC->Chromosome Regulates Inhibitor 1H-Pyrrolo[3,2-b]pyridine Derivative (Inhibitor) Inhibitor->Haspin Inhibits

Caption: Inhibition of the Haspin kinase signaling pathway by a potential inhibitor.

Troubleshooting

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the catalyst has not been deactivated by exposure to air. Use a fresh batch or a more robust pre-catalyst.

    • Suboptimal Conditions: Screen different ligands, bases, and solvents. An increase in temperature may also be beneficial.

    • Poor Reactivity of Starting Materials: If using an aryl chloride, consider switching to the corresponding bromide or iodide. Ensure the boronic acid is of high purity.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

    • Protodeboronation: This is the hydrolysis of the boronic acid. It can be minimized by using fresh boronic acid, considering more stable boronic esters (e.g., pinacol esters), and avoiding prolonged reaction times at high temperatures.

    • Dehalogenation: The starting halide is replaced by a hydrogen atom. This can sometimes be mitigated by changing the base or solvent system.

By following these protocols and considering the key parameters, researchers can effectively synthesize a wide range of novel 1H-pyrrolo[3,2-b]pyridin-6-amine derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1H-Pyrrolo[3,2-b]pyridin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 1H-pyrrolo[3,2-b]pyridin-6-amine analogs. This powerful C-N cross-coupling reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols and data presented herein are compiled from established methodologies for similar heterocyclic scaffolds and are intended to serve as a robust starting point for reaction optimization.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of the well-known 7-azaindole, is a privileged pharmacophore found in numerous biologically active compounds. The ability to functionalize the 6-amino position through N-arylation or N-alkylation is crucial for exploring the structure-activity relationships (SAR) of new chemical entities. The Buchwald-Hartwig amination offers a versatile and efficient method for forging these C-N bonds, overcoming the limitations of traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2]

Successful Buchwald-Hartwig amination of electron-rich and potentially coordinating heterocyclic amines like this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The choice of these components can significantly impact reaction yield, purity, and the tolerance of sensitive functional groups.[3][4]

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of a this compound analog is depicted below:

Where Ar represents the 1H-pyrrolo[3,2-b]pyridin-6-yl moiety and R' can be an aryl, heteroaryl, or alkyl group.

Key Experimental Parameters and Optimization

The following tables summarize common conditions and reagents used for the Buchwald-Hartwig amination of related heteroaromatic amines, which can be adapted for this compound analogs.

Table 1: Recommended Palladium Catalysts and Precatalysts

Catalyst/PrecatalystCommon Loading (mol%)Notes
Pd(OAc)₂2 - 10Often used in combination with a phosphine ligand.[5][6]
Pd₂(dba)₃1 - 5A common Pd(0) source, requires ligand addition.[7]
XPhos Pd G2/G31 - 5Precatalysts offering high activity and stability.[3][7]
RuPhos Pd G2/G31 - 5Effective for challenging substrates.[7]

Table 2: Common Phosphine Ligands

LigandStructureKey Features
Xantphos BidentateGood for a wide range of substrates, including amides.[3][5][8]
RuPhos Monodentate, bulkyEffective for amination of heteroaryl chlorides.[7]
XPhos Monodentate, bulkyHighly active for a broad range of substrates.[9]
DavePhos Monodentate, bulkyUsed for amination of unprotected halo-7-azaindoles.[5]
BINAP Bidentate, chiralUseful for intermolecular couplings, can provide high enantiopurity.[2][6]

Table 3: Selection of Bases

BaseStrengthSolubilityNotes
NaOtBuStrongSolubleCommonly used, but can be incompatible with base-sensitive functional groups.[8]
K₂CO₃ / Cs₂CO₃ModerateSparingly solubleMilder conditions, suitable for sensitive substrates.[2][6]
LiHMDSStrongSolubleCan be used for proton tolerance.[2][5]
DBUMild, organicSolubleHomogeneous base, beneficial for flow chemistry applications.[3][4]

Table 4: Recommended Solvents

SolventPolarityBoiling Point (°C)Notes
TolueneNon-polar111A common choice for Buchwald-Hartwig reactions.[2][9]
1,4-DioxanePolar aprotic101Often used, but considered a solvent of concern.[5][9]
tert-ButanolPolar protic83Can be effective, sometimes in combination with other solvents.[7]
DMFPolar aprotic153Can be effective, particularly with milder bases.[3]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Amine, Base, Ligand, and Solvent catalyst Add Pd Catalyst/ Precatalyst reagents->catalyst Inert Atmosphere degas Degas Mixture (e.g., Ar sparging) catalyst->degas heat Heat to Desired Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of a this compound analog with an aryl bromide. Optimization of the specific ligand, base, solvent, and temperature will likely be necessary for each unique substrate combination.

Materials:

  • This compound analog (1.0 equiv)

  • Aryl bromide (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Phosphine ligand (if not using a precatalyst, e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the this compound analog (1.0 equiv), the aryl bromide (1.1-1.5 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).

  • Degassing: Seal the vessel and briefly degas the reaction mixture by bubbling with argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.[10]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to afford the desired N-aryl-1H-pyrrolo[3,2-b]pyridin-6-amine.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure strictly anhydrous and inert conditions. Use a pre-formed catalyst.
Poorly soluble baseSwitch to a more soluble base (e.g., LiHMDS) or a different solvent system.[10]
Challenging substrateEmploy a more electron-rich and bulky ligand (e.g., RuPhos, XPhos) and consider increasing the reaction temperature.[10]
Side Product Formation HydrodehalogenationUse a less sterically hindered ligand or a weaker base.[10]
Dimerization of starting materialLower the reaction temperature and adjust the catalyst and ligand loading.[10]

Conclusion

The Buchwald-Hartwig amination is a highly effective and adaptable method for the synthesis of N-substituted this compound analogs. The successful implementation of this reaction hinges on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and optimize this critical transformation in their synthetic endeavors. Further refinement of the reaction conditions for specific substrate combinations may be required to achieve optimal results.

References

Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds to identify potential therapeutic agents. The 1H-pyrrolo[3,2-b]pyridin-6-amine scaffold, a member of the azaindole family, is of significant interest in medicinal chemistry due to its structural similarity to privileged structures known to interact with a variety of biological targets.[1] Derivatives of the broader pyrrolopyridine class have been extensively investigated as kinase inhibitors, targeting enzymes that are fundamental to cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2]

These application notes provide a detailed framework for the utilization of this compound and its derivatives in a typical high-throughput screening campaign focused on identifying novel kinase inhibitors. The protocols and data presented are illustrative and based on established HTS principles for small molecule kinase inhibitors.

Data Presentation: In Vitro Kinase Inhibition Profile

The following table summarizes hypothetical quantitative data for a representative compound, designated PPA-1 , derived from the this compound scaffold. This data is essential for assessing the compound's potency and selectivity against a panel of kinases.

CompoundTarget KinaseAssay TypeIC50 (nM)
PPA-1 Kinase ATR-FRET85
PPA-1 Kinase BFP1,200
PPA-1 Kinase CADP-Glo>15,000
Staurosporine (Control)Kinase ATR-FRET10

Signaling Pathway Context

The diagram below illustrates a generic MAP Kinase (MAPK) signaling cascade, a pathway often implicated in cell proliferation, differentiation, and survival. Pyrrolopyridine derivatives may act as inhibitors at various kinase nodes within such pathways.[2]

MAPK_Pathway extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor ras RAS receptor->ras raf RAF (e.g., Kinase A) ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response ppa1 PPA-1 (this compound derivative) ppa1->raf

MAPK Signaling Pathway Inhibition

Experimental Protocols

High-Throughput Kinase Inhibition Assay Workflow

The following diagram outlines a typical automated workflow for a high-throughput screening campaign to identify kinase inhibitors.

HTS_Workflow plate_prep Plate Preparation (384-well) compound_dispensing Compound Dispensing (Acoustic/Pin Tool) plate_prep->compound_dispensing reagent_addition1 Kinase Addition (Robotic Liquid Handler) compound_dispensing->reagent_addition1 incubation1 Pre-incubation (Compound-Kinase Binding) reagent_addition1->incubation1 reagent_addition2 Substrate/ATP Addition (Initiate Reaction) incubation1->reagent_addition2 incubation2 Reaction Incubation reagent_addition2->incubation2 detection Signal Detection (Plate Reader) incubation2->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Automated HTS Workflow for Kinase Inhibitors
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for the screening of compounds like PPA-1 against a target kinase (e.g., Kinase A). The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Kinase Solution: Dilute the target kinase (e.g., Kinase A) to the optimal concentration (pre-determined via enzyme titration) in the assay buffer.

  • Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate and ATP (at or below the Km concentration) in the assay buffer.

  • Compound Plates: Prepare serial dilutions of PPA-1 and control compounds (e.g., Staurosporine) in 100% DMSO.

2. Assay Procedure:

  • Using an acoustic dispenser or pin tool, transfer approximately 50 nL of the library compounds, positive control (Staurosporine), and negative control (DMSO) to the wells of a 384-well assay plate.

  • Add 5 µL of the kinase solution to all wells using a robotic liquid handler.

  • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.

  • Incubate the reaction for a pre-determined optimal time (e.g., 60 minutes) at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The raw luminescence data is normalized using the negative (DMSO) and positive (Staurosporine or other potent inhibitor) controls.

  • The percentage of inhibition is calculated for each compound concentration.

  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic model.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The protocols and methodologies outlined in these application notes provide a robust framework for conducting high-throughput screening campaigns to identify and characterize potent and selective inhibitors derived from this chemical series. Successful HTS efforts rely on careful assay development, automation, and rigorous data analysis to identify promising lead compounds for further optimization in the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing the 1H-pyrrolo[3,2-b]pyridine core?

A common and effective method for constructing the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) skeleton is through a modified Fischer indole synthesis. This approach typically involves the condensation of a substituted aminopyridine with a suitable ketone or aldehyde to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.[1] Microwave-assisted conditions have been shown to be efficient for this transformation.[1] Another strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

Q2: How is the 6-amino group typically introduced onto the 1H-pyrrolo[3,2-b]pyridine core?

A prevalent strategy for introducing the 6-amino group is through the functionalization of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate, such as the 6-bromo or 6-chloro derivative. This intermediate can undergo a palladium-catalyzed amination reaction, like the Buchwald-Hartwig amination, to install the amino group at the C6 position.[2] Sources of ammonia for this reaction can include aqueous ammonia or ammonia equivalents like benzophenone imine or silylamides.

Q3: What are the key considerations for a successful Buchwald-Hartwig amination on the 6-halo-1H-pyrrolo[3,2-b]pyridine scaffold?

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[3] Bulky, electron-rich phosphine ligands are often crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also critical and can influence reaction rates and side product formation. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). Anhydrous and oxygen-free conditions are essential for preventing catalyst deactivation and unwanted side reactions.

Q4: What are some common impurities or side products to look out for during the synthesis?

During the formation of the pyrrolopyridine core, side reactions can lead to the formation of regioisomers or polymeric materials.[1] In the Buchwald-Hartwig amination step, potential side products include hydrodehalogenation of the starting material (replacement of the halogen with hydrogen) and the formation of diarylamines if the newly formed amine reacts further with the halo-precursor. Catalyst poisoning by ammonia or the amine product can also lead to incomplete conversion.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step to Form the Pyrrolopyridine Ring
Potential Cause Troubleshooting Suggestions
Incomplete Hydrazone Formation Ensure anhydrous conditions to prevent hydrolysis of the hydrazone intermediate. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. Consider isolating and purifying the hydrazone before the cyclization step.[1]
Suboptimal Acid Catalyst Screen various Brønsted or Lewis acids (e.g., polyphosphoric acid (PPA), Eaton's reagent, ZnCl₂, BF₃·OEt₂) and optimize the concentration. Be aware that harsh acidic conditions can lead to degradation.[1]
Side Reactions Adjust the reaction temperature and time. Lowering the temperature may increase selectivity, while prolonged reaction times can sometimes lead to decomposition.[1]
Issue 2: Poor Performance of the Buchwald-Hartwig Amination of 6-halo-1H-pyrrolo[3,2-b]pyridine
Potential Cause Troubleshooting Suggestions
Catalyst Deactivation Ensure rigorous exclusion of air and moisture by using anhydrous solvents and degassing the reaction mixture. Use a fresh, high-purity palladium source and ligand.
Inefficient Ligand Screen a variety of phosphine ligands. Bulky, electron-rich ligands such as XPhos or BINAP are often effective for amination of heteroaryl halides.[4]
Incorrect Base The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The base strength can affect the rate of deprotonation of the amine and the overall catalytic cycle.
Ammonia Inhibition When using ammonia as the nitrogen source, it can sometimes inhibit the catalyst. Using an ammonia surrogate like benzophenone imine or LHMDS, followed by hydrolysis, can be a successful strategy.[5]
Low Reactivity of Halo-Precursor The reactivity of the halide is generally I > Br > Cl. If using a chloro-substituted precursor, a more active catalyst system or higher reaction temperatures may be necessary.
Formation of Side Products To minimize hydrodehalogenation, ensure an efficient catalytic system and appropriate reaction temperature. To avoid diarylamine formation, control the stoichiometry of the reactants.

Experimental Protocols

Representative Protocol for the Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol is a representative example based on common synthetic methodologies and should be optimized for specific laboratory conditions.

A modified Fischer indole synthesis can be employed. This would involve the condensation of a suitable pyridylhydrazine with an appropriate aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of the 6-bromo derivative, a starting material such as (5-bromopyridin-2-yl)hydrazine would be required.

Representative Protocol for Buchwald-Hartwig Amination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol is a representative example and requires optimization.

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Ammonia source (e.g., aqueous ammonia, or an ammonia equivalent like LHMDS) (1.5 - 2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 6-bromo-1H-pyrrolo[3,2-b]pyridine, palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the ammonia source.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Pyrrolopyridine Core Synthesis cluster_1 Step 2: Halogenation (if necessary) cluster_2 Step 3: Amination start Substituted Pyridine Precursor intermediate1 Formation of Hydrazone start->intermediate1 Condensation intermediate2 Acid-Catalyzed Cyclization intermediate1->intermediate2 Acid product1 1H-Pyrrolo[3,2-b]pyridine Core intermediate2->product1 product1_ref 1H-Pyrrolo[3,2-b]pyridine Core product2 6-Halo-1H-pyrrolo[3,2-b]pyridine product1_ref->product2 e.g., NBS, NCS product2_ref 6-Halo-1H-pyrrolo[3,2-b]pyridine final_product This compound product2_ref->final_product Buchwald-Hartwig Amination (Pd catalyst, ligand, base, NH3 source)

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_core_troubleshooting Core Synthesis Troubleshooting cluster_amination_troubleshooting Amination Troubleshooting start Low Yield of This compound issue_core Problem in Pyrrolopyridine Core Synthesis? start->issue_core issue_amination Problem in Amination Step? start->issue_amination check_hydrazone Check Hydrazone Formation (anhydrous conditions, monitor reaction) issue_core->check_hydrazone optimize_catalyst Optimize Acid Catalyst (screen acids, concentration) issue_core->optimize_catalyst control_side_reactions Control Side Reactions (adjust temp, time) issue_core->control_side_reactions check_catalyst Check Catalyst System (fresh catalyst/ligand, inert atmosphere) issue_amination->check_catalyst optimize_conditions Optimize Reaction Conditions (screen ligands, bases, solvent) issue_amination->optimize_conditions check_starting_material Check Halide Reactivity (I > Br > Cl) issue_amination->check_starting_material use_ammonia_surrogate Consider Ammonia Surrogate (e.g., LHMDS) issue_amination->use_ammonia_surrogate

References

Technical Support Center: Optimizing Reaction Conditions for Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azaindole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of azaindoles.

Problem 1: Low or No Yield in Fischer Indole Synthesis of Azaindoles

  • Question: My Fischer indole synthesis of a 4-azaindole derivative is resulting in a low yield (<20%). What are the common causes and how can I improve the outcome?

  • Answer: Low yields in the Fischer indole synthesis of azaindoles are a frequent challenge, primarily due to the electron-deficient nature of the pyridine ring, which hinders the key[1][1]-sigmatropic rearrangement step.[1][2] Here are several strategies to troubleshoot this issue:

    • Optimize the Catalyst and Solvent: The choice of acid catalyst is critical. While Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are common, Lewis acids such as zinc chloride may offer milder conditions and reduce side reactions involving the pyridine nitrogen.[3] Screening different acid catalysts and high-boiling point solvents (e.g., toluene, xylene) can help identify the optimal conditions for your specific substrate.

    • Modify the Starting Material: The electronic properties of the pyridylhydrazine starting material significantly impact the reaction's success. The presence of an electron-donating group (EDG) on the pyridine ring can enhance the nucleophilicity of the ring and facilitate the desired cyclization.[1][2] If possible, utilizing a pyridylhydrazine with an EDG is recommended.

    • Control Reaction Temperature: High temperatures can lead to decomposition of starting materials and the desired product, resulting in tar formation. It is advisable to start with a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress by TLC.[3]

    • Ensure Purity of Starting Materials: Impurities in the pyridylhydrazine or the carbonyl compound can negatively affect the reaction. Ensure the purity of your starting materials by recrystallization or distillation if necessary.[3]

Problem 2: Poor Yields in Bartoli Azaindole Synthesis

  • Question: I am experiencing low yields in my Bartoli synthesis of a 4-azaindole derivative. How can I optimize this reaction?

  • Answer: The Bartoli synthesis is a valuable method for preparing azaindoles from nitro-pyridines and vinyl Grignard reagents.[1] To improve low yields, consider the following:

    • Excess Grignard Reagent: Ensure that an excess of the vinyl Grignard reagent is used, typically 3 to 4 equivalents. The quality of the Grignard reagent is also crucial for the reaction's success.[1]

    • Strict Temperature Control: Maintain a low temperature during the addition of the Grignard reagent, typically starting at -78 °C and slowly warming to -20 °C.[1]

    • Starting Material Modification: The presence of a halogen atom (e.g., chlorine) at the position alpha to the pyridine ring nitrogen has been shown to significantly increase the product yield.[1] Larger substituents adjacent to the nitro group on the pyridine ring have also been observed to result in higher yields.[1]

    • Consider a Two-Step Process: A two-step procedure involving the Bartoli reaction followed by a raised-pressure hydrogenolysis can significantly improve the overall yield compared to a direct reaction.[1]

Problem 3: Catalyst Deactivation and Low Yield in Palladium-Catalyzed Azaindole Synthesis

  • Question: My palladium-catalyzed cross-coupling reaction for azaindole synthesis is giving a low yield, and I suspect catalyst deactivation. What can I do?

  • Answer: Palladium-catalyzed reactions are powerful tools for azaindole synthesis, but catalyst deactivation can be a significant issue. Here are some troubleshooting tips:

    • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. For C-N bond formation, ligands like Xantphos, SPhos, and XPhos have been shown to be effective.[4][5] A screening of different ligands may be necessary to find the optimal one for your specific transformation.

    • Base Selection: The choice of base can significantly influence the reaction outcome. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium tert-butoxide (t-BuONa). The optimal base will depend on the specific coupling partners and ligand used.[4][5]

    • Solvent and Temperature: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. Common solvents include dioxane and toluene. The reaction temperature should be carefully optimized; typically, temperatures around 100-110 °C are used.[4][6][7]

    • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions. Optimizing the palladium catalyst loading (typically between 1-5 mol%) is recommended.[8]

    • Purity of Reagents: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity.

Problem 4: Difficult Purification of Azaindole Products

  • Question: I am having trouble purifying my crude azaindole product due to the presence of closely-eluting impurities. What purification strategies can I employ?

  • Answer: Purification of azaindole derivatives can be challenging due to their polarity and potential for interaction with silica gel. Here are some recommended strategies:

    • Flash Column Chromatography: This is the most common purification method.

      • Stationary Phase: Silica gel is widely used. If you observe peak tailing due to the basicity of the azaindole, you can use deactivated silica or add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[3]

      • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For more polar compounds, a system like dichloromethane/methanol may be necessary.[3]

    • Reversed-Phase Chromatography: For highly polar azaindole derivatives that are difficult to purify on silica gel, reversed-phase flash chromatography using a C18 stationary phase can be an effective alternative. A gradient of acetonitrile in water is typically used as the mobile phase.[3]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system can be a highly effective method for obtaining pure material.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare azaindoles?

A1: Several synthetic strategies are commonly employed for the synthesis of azaindoles, including:

  • Fischer Indole Synthesis: A classic method involving the reaction of a pyridylhydrazine with an aldehyde or ketone under acidic conditions.[1]

  • Bartoli Indole Synthesis: This method utilizes ortho-substituted nitropyridines and vinyl Grignard reagents.[1][9]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern and versatile methods such as Sonogashira, Suzuki-Miyaura, and Heck couplings are widely used to construct the azaindole core or functionalize it.[1][10]

  • Leimgruber-Batcho Reaction: A versatile and productive method for preparing azaindoles.[1]

  • Madelung-type Cyclization: Another established method for the preparation of azaindoles.[1]

Q2: Why are yields often low in classical azaindole synthesis methods like the Fischer indole synthesis?

A2: The primary reason for low yields in many classical indole synthesis reactions when applied to azaindoles is the electron-deficient nature of the pyridine ring. This electron deficiency hinders key steps, such as the[1][1]-sigmatropic rearrangement in the Fischer indole synthesis, making the reaction more difficult and often requiring harsh conditions that can lead to side reactions and decomposition.[1]

Q3: How does the choice of starting material affect the yield of azaindole synthesis?

A3: The substituents on the pyridine ring of the starting material have a significant impact on the reaction yield. For the Fischer indole synthesis, starting with pyridylhydrazines that have an electron-donating group can lead to very good overall yields for 4- and 6-azaindoles.[1] In the Bartoli reaction, the presence of a halogen atom at the α-position of the pyridine ring or a larger substituent adjacent to the nitro group is associated with a significantly increased yield.[1]

Q4: What are common side reactions in azaindole synthesis?

A4: Common side reactions include the formation of positional isomers, intermolecular reactions leading to dimers or polymers, and incomplete cyclization, resulting in the presence of intermediates in the final reaction mixture.[1] In Sonogashira couplings, a common side reaction is the homocoupling of the terminal alkyne.[11]

Q5: How can I minimize the formation of side products?

A5: To minimize side reactions, careful optimization of reaction conditions is key. This includes using the appropriate catalyst, ligand, and base for palladium-catalyzed reactions, controlling the reaction temperature and concentration, and ensuring the use of high-purity, anhydrous reagents and solvents under an inert atmosphere. For Sonogashira reactions, conducting the reaction under a dilute hydrogen atmosphere can diminish homocoupling.[11]

Data Presentation

Table 1: Comparison of Yields for Different Azaindole Synthesis Methods

Synthesis MethodStarting MaterialsProductYield (%)Reference
Fischer Indole6-Methoxypyrid-3-ylhydrazine + Valeraldehyde5-Methoxy-2-propyl-4-azaindole75%[2]
Bartoli2-Chloro-3-nitropyridine + Vinylmagnesium bromide7-Chloro-6-azaindole33%[12]
Bartoli2-Chloro-5-nitro-4-methylpyridine + Vinylmagnesium bromide7-Chloro-7-methyl-4-azaindole50%[12]
Sonogashira Coupling3,4-Dibromopyridine + Phenylacetylene, then aniline1-Phenyl-2-phenyl-6-azaindole~80%
Suzuki CouplingN-protected gem-dibromovinyl aminopyridine + Phenylboronic acidN-protected 2-phenyl-azaindoleup to 81%[10]

Table 2: Effect of Ligand on Palladium-Catalyzed C-N Cross-Coupling of N-Benzyl-4-bromo-7-azaindole with Benzamide [4][5]

EntryPalladium CatalystLigandBaseSolventTime (h)Yield (%)
1Pd(OAc)₂XantphosCs₂CO₃Dioxane292
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane288
3Pd₂(dba)₃SPhosCs₂CO₃Dioxane660
4Pd₂(dba)₃XPhosCs₂CO₃Dioxane662

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 5-Methoxy-2-propyl-4-azaindole [2]

  • Materials:

    • 6-Methoxypyrid-3-ylhydrazine

    • Valeraldehyde

    • 4 wt% aqueous solution of sulfuric acid

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

    • Add valeraldehyde (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.

Protocol 2: Bartoli Synthesis of 7-Chloro-6-azaindole [12]

  • Materials:

    • 2-Chloro-3-nitropyridine

    • Vinylmagnesium bromide (1.0 M in THF)

    • Anhydrous THF

    • 20% Aqueous NH₄Cl

    • Ethyl acetate

    • Anhydrous MgSO₄

  • Procedure:

    • Prepare a solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry THF (200 mL) under a nitrogen atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution.

    • Stir the reaction mixture at -20 °C for 8 hours.

    • Quench the reaction by the slow addition of 20% aqueous NH₄Cl (150 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Palladium-Catalyzed Suzuki Coupling for Functionalization of a Halogenated Azaindole Core [6]

  • Materials:

    • Halogenated 4-azaindole

    • Boronic acid

    • 1,4-Dioxane

    • Water

    • Potassium carbonate

    • Pd(PPh₃)₄

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve the halogenated 4-azaindole (1.0 mmol) and the boronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).

    • Add potassium carbonate (3.0 mmol) to the solution.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

    • Cool the reaction to room temperature and add water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Pyridylhydrazine Pyridylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Pyridylhydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Tautomerization Tautomerization to Ene-hydrazine Hydrazone_Formation->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization Cyclization & Aromatization (Elimination of NH₃) Sigmatropic_Rearrangement->Cyclization Azaindole Azaindole Cyclization->Azaindole

Caption: Fischer Indole Synthesis Workflow for Azaindoles.

Bartoli_Synthesis_Workflow Start Start: o-Nitropyridine Grignard_Addition 1. Add Vinyl Grignard Reagent (3-4 equiv.) in THF at -78°C Start->Grignard_Addition Warm_Reaction 2. Warm to -20°C and Stir Grignard_Addition->Warm_Reaction Quench 3. Quench with aq. NH₄Cl Warm_Reaction->Quench Extraction 4. Extraction with Organic Solvent Quench->Extraction Drying 5. Dry Organic Layer Extraction->Drying Concentration 6. Concentrate under Reduced Pressure Drying->Concentration Purification 7. Purify by Column Chromatography Concentration->Purification Product Final Product: Azaindole Purification->Product

Caption: General Experimental Workflow for Bartoli Azaindole Synthesis.

Palladium_Catalyzed_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Halogenated_Pyridine Halogenated Aminopyridine Reaction Cross-Coupling & Cyclization Halogenated_Pyridine->Reaction Coupling_Partner Coupling Partner (e.g., Alkyne, Boronic Acid) Coupling_Partner->Reaction Catalyst_System Pd Catalyst / Ligand System Catalyst_System->Reaction Base_Solvent Base, Solvent, Temperature Base_Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Substituted Azaindole Purification->Product

Caption: General Workflow for Palladium-Catalyzed Azaindole Synthesis.

References

Technical Support Center: Palladium-Catalyzed Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed azaindole synthesis. Our goal is to help you overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction for azaindole synthesis is resulting in a low yield. What are the most common causes?

A1: Low yields in palladium-catalyzed azaindole synthesis can stem from several factors. The electron-deficient nature of the pyridine ring in the azaindole core can impede the catalytic cycle.[1] Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Inefficient catalyst activation or catalyst deactivation can significantly lower yields.

  • Reaction Conditions: Suboptimal temperature, solvent, or base can negatively impact the reaction rate and selectivity.

  • Substrate Quality: The purity of your starting materials, particularly the azaindole substrate, is important as impurities can act as catalyst poisons.[2]

  • Atmosphere: Inadequate inert atmosphere can lead to oxidation of the catalyst and other reagents.

Q2: I am observing significant formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black indicates the agglomeration of the palladium catalyst into an inactive, elemental form. This is a common mode of catalyst deactivation.[3] To prevent this:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent aggregation.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Solvent Effects: The choice of solvent can influence catalyst stability.

  • Reaction Concentration: Running the reaction at a very low concentration may sometimes contribute to catalyst precipitation.

Q3: Can the azaindole substrate itself inhibit the palladium catalyst?

A3: Yes, the nitrogen atom in the pyridine ring of the azaindole can coordinate to the palladium center, acting as a catalyst poison and hindering its catalytic activity.[2][4][5] This is a known challenge in the synthesis of nitrogen-containing heterocycles.[6] To mitigate this, consider:

  • N-Protection: Protecting the azaindole nitrogen can prevent its coordination to the palladium catalyst.[6][7] However, this adds extra steps to the synthesis.

  • Ligand Selection: Using strongly coordinating ligands can sometimes outcompete the azaindole for binding to the palladium center.

Q4: How critical is the choice of base in palladium-catalyzed azaindole synthesis?

A4: The choice of base is crucial and can significantly impact the reaction outcome. The base plays a role in the catalytic cycle, often in the transmetalation or reductive elimination step. The optimal base depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the substrates. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). It is often necessary to screen a panel of bases to find the most effective one for a particular transformation.[7][8]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of a Halo-Azaindole

If you are experiencing low yields in a Suzuki-Miyaura reaction to form a C-C bond with an azaindole, follow this troubleshooting workflow:

G start Low Yield in Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions No Improvement sub_catalyst1 Screen Ligands (e.g., SPhos, XPhos) catalyst->sub_catalyst1 Action sub_catalyst2 Vary Pd Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) catalyst->sub_catalyst2 Action reagents Check Reagent Quality conditions->reagents No Improvement sub_conditions1 Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) conditions->sub_conditions1 Action sub_conditions2 Vary Solvent (Dioxane, Toluene, DMF) conditions->sub_conditions2 Action sub_conditions3 Adjust Temperature (60-110 °C) conditions->sub_conditions3 Action reagents->start Re-evaluate sub_reagents1 Ensure Purity of Halo-Azaindole reagents->sub_reagents1 Action sub_reagents2 Check Boronic Acid Quality (Anhydrous?) reagents->sub_reagents2 Action success Improved Yield sub_catalyst1->success Improvement sub_catalyst2->success Improvement sub_conditions1->success Improvement sub_conditions2->success Improvement sub_conditions3->success Improvement sub_reagents1->success Improvement sub_reagents2->success Improvement

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Catalyst deactivation is a common problem in Buchwald-Hartwig amination reactions. This guide provides a logical approach to diagnose and solve the issue.

G start Catalyst Deactivation (e.g., Pd Black) ligand Ligand Selection start->ligand conditions Reaction Parameters ligand->conditions No Improvement sub_ligand1 Use Bulky, Electron-Rich Biarylphosphine Ligands ligand->sub_ligand1 Action sub_ligand2 Increase Ligand:Pd Ratio ligand->sub_ligand2 Action atmosphere Inert Atmosphere conditions->atmosphere No Improvement sub_conditions1 Lower Reaction Temperature conditions->sub_conditions1 Action sub_conditions2 Screen Solvents conditions->sub_conditions2 Action sub_conditions3 Check Base Compatibility conditions->sub_conditions3 Action atmosphere->start Re-evaluate sub_atmosphere1 Ensure Rigorous Degassing of Solvent and Reagents atmosphere->sub_atmosphere1 Action sub_atmosphere2 Maintain Positive Pressure of Inert Gas (Ar or N₂) atmosphere->sub_atmosphere2 Action success Stable Catalytic Activity sub_ligand1->success Improvement sub_ligand2->success Improvement sub_conditions1->success Improvement sub_conditions2->success Improvement sub_conditions3->success Improvement sub_atmosphere1->success Improvement sub_atmosphere2->success Improvement

Caption: Troubleshooting catalyst deactivation in Buchwald-Hartwig amination.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from the literature on the effect of various reaction parameters on the yield of palladium-catalyzed azaindole synthesis.

Table 1: Effect of Ligand and Base on Buchwald-Hartwig C-N Coupling of 4-Bromo-7-azaindole Derivatives [7]

EntryPalladium SourceLigandBaseSolventTime (h)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Dioxane392
2Pd₂(dba)₃SPhosCs₂CO₃Dioxane614
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane6Trace
4Pd(OAc)₂XantphosK₂CO₃Dioxane385
5Pd(OAc)₂XantphosCs₂CO₃Dioxane375

Table 2: Optimization of One-Pot Suzuki-Miyaura Diarylation of 6-Chloro-3-iodo-7-azaindole [9]

Entry1st Coupling Pd₂dba₃/SPhos (mol%)2nd Coupling Pd₂dba₃/SPhos (mol%)Temperature (°C)Yield (%)
15 / 5- / 1011045
25 / 5- / 2011067
35 / 510 / 2011088
45 / 510 / 20 (dppf)11048
510 / 20-11059

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Halogenated 4-Azaindole[10]

Materials:

  • Halogenated 4-azaindole (e.g., 6-bromo-4-azaindole) (1.0 mmol)

  • Appropriate boronic acid (e.g., phenylboronic acid) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane and water (4:1 mixture, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the halogenated 4-azaindole (1.0 mmol) and the boronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired substituted 4-azaindole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Halogenated 4-Azaindole[10]

Materials:

  • Halogenated 4-azaindole (e.g., 7-bromo-4-azaindole) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the halogenated 4-azaindole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the aminated 4-azaindole derivative.

References

"1H-Pyrrolo[3,2-b]pyridin-6-amine" stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1H-Pyrrolo[3,2-b]pyridin-6-amine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C to -80°C in a tightly sealed container, protected from light and moisture[1][2]. For short-term storage (up to one week), 4°C is acceptable[1]. Shipping for a duration of less than two weeks can be done at room temperature[3].

Q2: Is this compound stable at room temperature?

While the compound is generally stable under recommended storage conditions, prolonged exposure to ambient temperature, light, and humidity may lead to degradation[3]. For optimal stability, adherence to the recommended storage conditions is crucial. Studies on similar aminopyridine compounds have shown good stability in solid form at room temperature when protected from light[4][5][6].

Q3: What are the known incompatibilities of this compound?

This compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents[3]. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this molecule are not extensively documented, based on the chemical structure of pyrrolopyridines, potential degradation may occur through:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which could lead to the formation of N-oxides or hydroxylated species[7][8].

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to decomposition.

  • Hydrolysis: Although the aminopyridine core is generally stable, under certain pH and temperature conditions, the amino group or the pyrrole ring could potentially undergo hydrolysis.

Q5: How can I detect degradation of my this compound sample?

Degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the purity profile, the appearance of new peaks, or a change in the physical appearance (e.g., color) of the sample may indicate degradation.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture[1][2][3].

    • Assess Purity: Re-analyze the purity of your sample using a suitable analytical method like HPLC or LC-MS. Compare the results with the certificate of analysis or with data from a fresh sample.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for your experiment.

Issue 2: Change in physical appearance of the solid compound (e.g., color change).

  • Possible Cause: This is often an indication of oxidation or exposure to light.

  • Troubleshooting Steps:

    • Check Storage History: Review how the compound was stored. Was it exposed to light or air for extended periods?

    • Analytical Confirmation: Perform an analytical test (e.g., HPLC, LC-MS) to confirm the presence of impurities or degradation products.

    • Safe Disposal: If significant degradation is confirmed, the sample should be disposed of according to your institution's safety protocols.

Issue 3: Low yield or formation of side products in a reaction.

  • Possible Cause: The starting material may have degraded, or the reaction conditions may be promoting degradation.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Before starting a reaction, always confirm the purity of your this compound.

    • Review Reaction Conditions: Avoid harsh conditions such as strong acids/bases or strong oxidizing/reducing agents if possible[3]. If such conditions are necessary, consider protecting sensitive functional groups.

    • Inert Atmosphere: For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound. The table below summarizes the recommended storage conditions from supplier data sheets. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

ParameterConditionStabilityReference
Long-Term Storage -20°C to -80°C, sealed, dark, dryStable[1][2]
Short-Term Storage 2-8°C, sealed, dark, dryStable (weeks)[3]
Shipping Room TemperatureStable (<2 weeks)[3]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general method and may require optimization for your specific equipment and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the stability of the compound under your experimental conditions, a forced degradation study can be performed.

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate a solution at 80°C for 24 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and identify major degradation products.

Visualizations

Potential_Degradation_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation Oxidizing agents, Air (O2) Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Hydrolysis Hydrolysis This compound->Hydrolysis Strong Acid/Base, High Temperature Degradation_Products Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep_Sample Prepare solutions of This compound Stress_Conditions Expose to stress conditions (Acid, Base, Oxidizing agent, Heat, Light) Prep_Sample->Stress_Conditions HPLC_Analysis Analyze by HPLC-UV Stress_Conditions->HPLC_Analysis LCMS_Analysis Analyze by LC-MS for identification of degradants Stress_Conditions->LCMS_Analysis Assess_Degradation Assess % degradation and identify degradation products HPLC_Analysis->Assess_Degradation LCMS_Analysis->Assess_Degradation

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Purity Assess Purity (HPLC, LC-MS) Check_Storage->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Use_Fresh Use a Fresh Sample Purity_OK->Use_Fresh No Investigate_Other Investigate Other Experimental Parameters Purity_OK->Investigate_Other Yes Degradation_Suspected Degradation Suspected. Review Handling Procedures. Use_Fresh->Degradation_Suspected

References

Troubleshooting low solubility of "1H-Pyrrolo[3,2-b]pyridin-6-amine" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of "1H-Pyrrolo[3,2-b]pyridin-6-amine" in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, initially dissolved in DMSO, is precipitating upon dilution into my aqueous assay buffer. What is causing this and how can I resolve it?

A1: This common phenomenon, often termed "DMSO shock," occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid dispersion of DMSO leads to a predominantly aqueous environment around your compound, causing it to precipitate.

To mitigate this, consider the following strategies:

  • Lower the Final DMSO Concentration: Aim for the lowest effective final DMSO concentration in your assay, ideally below 0.5%, to minimize its impact on both compound solubility and assay performance. This may necessitate creating a more concentrated initial stock solution in DMSO, provided the compound's solubility in 100% DMSO allows.

  • Employ Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of your assay buffer, then add this intermediate solution to the final volume. This gradual change in solvent polarity can help keep the compound in solution.

  • Optimize the Mixing Process: Adding the compound stock to a vortexing or rapidly stirring solution of the assay buffer can facilitate quick dispersion and prevent the formation of localized high concentrations that are prone to precipitation.

Q2: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?

A2: Yes, co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, when added to the primary aqueous buffer, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.

Commonly used co-solvents in biological assays include:

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

It is crucial to first establish the tolerance of your specific assay (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.

Q3: How does pH affect the solubility of this compound, and can I use this to my advantage?

A3: The this compound structure contains basic nitrogen atoms, making its solubility pH-dependent.[1] At a lower pH, these nitrogen atoms can become protonated, forming a more soluble salt. Therefore, carefully adjusting the pH of your assay buffer to be more acidic may enhance the compound's solubility.

However, it is critical to ensure that the adjusted pH is compatible with your biological system and does not compromise the integrity of your assay. The buffer used must also have sufficient buffering capacity to maintain the desired pH after the addition of the compound.[1]

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?

A4: Absolutely. Inconsistent or lower-than-expected biological activity is a common consequence of poor compound solubility. If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration you intended to test. This can lead to an underestimation of the compound's potency and unreliable structure-activity relationship (SAR) data.

Q5: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A5: Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is a measure of how well a compound stays in a supersaturated solution under typical assay conditions. Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined after a longer incubation period.

For initial troubleshooting of assay-related precipitation, determining the kinetic solubility is often more relevant as it mimics the conditions of most in vitro assays.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. Low aqueous solubility; "DMSO shock".1. Lower the final DMSO concentration.2. Use a stepwise dilution protocol.3. Add the compound stock to a vortexing buffer.4. Investigate the use of co-solvents (e.g., Ethanol, PEG 400).5. Evaluate the effect of lowering the buffer pH.
Compound appears soluble initially but precipitates over time. Supersaturated solution; the compound is not at thermodynamic equilibrium.1. Reduce the final concentration of the compound in the assay.2. Increase the percentage of co-solvent if tolerated by the assay.3. Consider using a solubilizing agent like a surfactant (e.g., Tween® 80), ensuring it does not interfere with the assay.
Inconsistent results between experiments. Variable precipitation of the compound.1. Visually inspect for precipitation before each experiment.2. Prepare fresh dilutions for each experiment from a clear stock solution.3. Meticulously standardize the dilution and mixing protocol.
Low or no biological activity observed. The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation.1. Address the solubility issues using the steps outlined above.2. Determine the kinetic solubility of the compound in your final assay buffer to understand the maximum achievable soluble concentration.

Data Presentation

Table 1: Hypothetical Solubility of a Pyrrolopyridine Derivative in Various Solvents

SolventSolubility (µg/mL)
Water< 1
PBS (pH 7.4)< 1
DMSO> 20,000
Ethanol~2,000
PEG 400~10,000

Table 2: Hypothetical Effect of Co-solvents on the Apparent Kinetic Solubility of a Pyrrolopyridine Derivative in PBS (pH 7.4)

Co-solvent System (in PBS)Apparent Kinetic Solubility (µM)
0.5% DMSO2
1% DMSO5
5% Ethanol12
10% PEG 40045

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh 1.33 mg of this compound (MW: 133.15 g/mol ).

  • Add DMSO: Add 100 µL of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution. Visually inspect for any undissolved particulate matter.

Protocol 2: Determination of Kinetic Solubility by Turbidimetry

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in an aqueous buffer.

  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Buffer: Use the specific aqueous buffer relevant to your assay (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound stock directly into the assay buffer. For example, add 2 µL of the 10 mM stock to 198 µL of buffer to get a 100 µM top concentration (with 1% DMSO), and then serially dilute from there.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for potential precipitation.

  • Precipitation Detection: Measure the turbidity (optical density) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Visualizations

Signaling Pathway

The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" often explored for kinase inhibition.[2] Its isomer, 1H-pyrrolo[2,3-b]pyridine, has been investigated for its potential as a Fibroblast Growth Factor Receptor (FGFR) inhibitor.[3][4] The diagram below illustrates a simplified FGFR signaling pathway, a potential target for compounds with this scaffold.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation Compound This compound (Potential Inhibitor) Compound->FGFR Inhibits

Caption: Simplified FGFR signaling pathway, a potential target for kinase inhibitors.

Experimental Workflow

The following diagram outlines the workflow for troubleshooting low compound solubility.

Troubleshooting_Workflow Start Start: Compound Precipitates in Assay PrepStock Prepare Concentrated Stock in 100% DMSO Start->PrepStock Option1 Option 1: Modify Dilution Protocol PrepStock->Option1 Option2 Option 2: Alter Buffer Composition PrepStock->Option2 Stepwise Use Stepwise Dilution Option1->Stepwise Vortex Add to Vortexing Buffer Option1->Vortex TestSol Determine Kinetic Solubility Stepwise->TestSol Vortex->TestSol CoSolvent Add Co-solvent (e.g., PEG 400, Ethanol) Option2->CoSolvent pH_Adjust Adjust Buffer pH (if compound is ionizable) Option2->pH_Adjust CoSolvent->TestSol pH_Adjust->TestSol Evaluate Evaluate Assay Performance with New Conditions TestSol->Evaluate End End: Optimized Assay Conditions Evaluate->End

Caption: General troubleshooting workflow for addressing compound precipitation.

Logical Relationship

This diagram illustrates the relationship between compound properties, experimental conditions, and assay outcomes.

Logical_Relationship Compound Compound Properties (e.g., Lipophilicity, pKa) Solubility Aqueous Solubility Compound->Solubility influences Conditions Experimental Conditions (Solvent, pH, Concentration) Conditions->Solubility influences Outcome Assay Outcome (Reliability, Accuracy) Solubility->Outcome determines

Caption: Relationship between compound properties, conditions, and assay outcome.

References

Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-Pyrrolo[3,2-b]pyridin-6-amine.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Low recovery of the target compound after column chromatography is a frequent issue. The following table outlines potential causes and corresponding troubleshooting suggestions.

Potential CauseTroubleshooting Suggestion
Compound Adsorption on Silica Gel The basic nature of the amine and the pyrrolopyridine core can lead to strong adsorption on acidic silica gel.[1] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a triethylamine solution before use. Adding a small amount of a basic modifier like triethylamine to the eluent can also improve recovery.[1]
Improper Solvent System An inappropriate mobile phase can result in poor elution of the compound. Optimize the solvent system using thin-layer chromatography (TLC) first. A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective for azaindole derivatives.[1]
Compound Streaking or Tailing This can be caused by overloading the column or poor solubility in the loading solvent. Ensure the crude material is fully dissolved in a minimal amount of a strong solvent before loading. If streaking persists, consider reducing the amount of sample loaded onto the column.
Poorly Packed Column Channeling in the column due to improper packing can lead to inefficient separation and loss of product. Ensure the stationary phase is packed uniformly to create a homogenous column bed.[1]
Issue 2: Persistent Impurities After Purification

The presence of impurities after initial purification steps is a common challenge. Below are strategies to address this issue.

Potential CauseTroubleshooting Suggestion
Co-eluting Impurities Impurities with similar polarity to the desired product may co-elute during chromatography. A multi-step purification approach is recommended.[1] This could involve an initial purification by column chromatography followed by recrystallization or vice-versa. Utilizing a different stationary phase, such as reversed-phase C18 silica, for a subsequent chromatographic step can also be effective.[1]
Unreacted Starting Materials or Reagents Residual starting materials and reagents from the synthesis are common impurities.[1] An initial aqueous wash of the crude product, with pH adjustment to remove acidic or basic reagents, can be beneficial before proceeding to chromatography or recrystallization.[1]
Isomeric Impurities The synthesis of azaindoles can sometimes yield structural isomers that are difficult to separate by standard chromatography.[1] High-performance liquid chromatography (HPLC) with an appropriate column and a well-optimized mobile phase may be necessary for their separation.[1]
Residual Solvents Solvents from the reaction or purification steps can be mistaken for impurities in analytical data like NMR. High vacuum drying or lyophilization can help in the effective removal of residual solvents.[1]
Issue 3: Difficulties with Recrystallization

Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.

Potential CauseTroubleshooting Suggestion
Inappropriate Solvent Choice The ideal solvent should dissolve the compound at elevated temperatures but not at room temperature. A solvent screen with a variety of solvents of different polarities (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) is recommended to find the optimal system.
"Oiling Out" of the Compound The compound may separate as an oil instead of forming crystals, often due to a supersaturated solution or the presence of impurities. Try using a more dilute solution, a different solvent system, or induce crystallization by scratching the inside of the flask with a glass rod. Seeding with a small crystal of the pure compound, if available, can also be effective.
Slow or No Crystal Formation Crystal formation can be a slow process. Allow the solution to cool gradually to room temperature and then in a refrigerator. If crystals do not form, adding a small amount of a non-polar "anti-solvent" can help to decrease the compound's solubility and promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column chromatography purification of this compound?

A1: A general starting point for flash column chromatography on silica gel is to use a gradient elution. You can begin with a mixture of ethyl acetate in hexanes or dichloromethane in methanol.[1] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC) to identify a mobile phase that gives good separation of your target compound from impurities.[1]

Q2: What are the most common impurities to look out for?

A2: Common impurities include unreacted starting materials from the synthesis, such as halogenated pyrrolopyridine precursors or aminopyridines.[1] Side-products from the reaction, including isomers of the desired product, are also frequently observed. Additionally, residual solvents from the reaction work-up and purification are common.[1]

Q3: Is preparative TLC a viable option for purifying small amounts of this compound?

A3: Yes, preparative thin-layer chromatography (prep TLC) is a suitable method for purifying small quantities (typically up to 100 mg) of this compound and its derivatives.[1] It can be a quick way to obtain a pure sample for initial analysis.

Q4: When should I consider using HPLC for purification?

A4: High-performance liquid chromatography (HPLC) is particularly useful when dealing with complex mixtures containing impurities that are structurally very similar to the target compound, such as isomers.[1] When standard column chromatography or recrystallization fails to provide the desired purity, HPLC can be an effective solution.[1]

Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude this compound Aqueous_Wash Aqueous Wash (pH adjustment) Crude_Product->Aqueous_Wash Remove salts & polar impurities Column_Chromatography Column Chromatography Aqueous_Wash->Column_Chromatography Purity_Analysis Purity Analysis (NMR, LC-MS) Column_Chromatography->Purity_Analysis Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Recrystallization Recrystallization Recrystallization->Purity_Analysis Re-analyze Purity_Analysis->Recrystallization <95% Purity Pure_Product Pure Product Purity_Analysis->Pure_Product >95% Purity

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Persistent_Impurities Persistent Impurities? Start->Persistent_Impurities Crystallization_Problem Crystallization Problem? Start->Crystallization_Problem Low_Yield_Causes Check: - Adsorption on silica - Solvent system - Column packing Low_Yield->Low_Yield_Causes Yes Impurities_Causes Check: - Co-elution - Starting materials - Isomers Persistent_Impurities->Impurities_Causes Yes Crystallization_Causes Check: - Solvent choice - Oiling out - Cooling rate Crystallization_Problem->Crystallization_Causes Yes Low_Yield_Solutions Solutions: - Use neutral alumina - Add triethylamine - Optimize eluent Low_Yield_Causes->Low_Yield_Solutions Impurities_Solutions Solutions: - Multi-step purification - Aqueous wash - HPLC Impurities_Causes->Impurities_Solutions Crystallization_Solutions Solutions: - Solvent screen - Seeding - Slow cooling Crystallization_Causes->Crystallization_Solutions

Caption: A troubleshooting decision tree for common purification challenges.

Kinase_Inhibitor_Pathway cluster_cell Cell Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->Receptor_Kinase Binds and Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-MEK-ERK) Receptor_Kinase->Signaling_Cascade Phosphorylates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Pyrrolopyridine_Amine This compound Derivative Pyrrolopyridine_Amine->Receptor_Kinase Inhibits ATP Binding Site

Caption: The potential mechanism of action for this compound derivatives as kinase inhibitors.[2][3][4]

References

Technical Support Center: Scaling Up the Synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic strategy for preparing this compound?

A1: A practical and scalable approach is a two-stage synthesis starting from a commercially available or synthesized 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate, such as 6-bromo or 6-chloro-1H-pyrrolo[3,2-b]pyridine. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed amination reaction to introduce the amino group at the 6-position. This method is often favored for its relatively high yields and the availability of starting materials.[1][2]

Q2: What are the critical process parameters to monitor during the synthesis of the 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate?

A2: Temperature control is a critical parameter during the initial steps of forming the pyrrolopyridine core. It is essential to monitor the reaction progress closely using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and minimize the formation of impurities. The purity of the starting materials will also significantly impact the overall yield and quality of the intermediate.[1]

Q3: Which amination methods are most suitable for converting the 6-halo intermediate to this compound on a larger scale?

A3: Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation at scale. These methods demonstrate good functional group tolerance. The choice of palladium catalyst, ligand, base, and solvent is crucial and requires optimization for the specific substrate and scale of the reaction.

Q4: How can the final product, this compound, be efficiently purified at a large scale?

A4: For large-scale purification, crystallization is generally the most economical and efficient method. The selection of an appropriate solvent system is critical to ensure high recovery of the pure product. While column chromatography is effective at the lab scale, it can become impractical and costly for large quantities.[1] If column chromatography is necessary, using a gradient elution with a mixture of ethyl acetate and a non-polar solvent like hexanes is a common starting point for azaindole derivatives.[3]

Troubleshooting Guide

Issue 1: Low Yield During Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine Intermediate
Potential Cause Troubleshooting Suggestion
Incomplete Cyclization Monitor the reaction closely by HPLC or TLC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or prolonged reaction time may be necessary.
Side Reactions The electron-deficient nature of the pyridine ring can sometimes lead to poor yields in classical indole formation methods.[4] Ensure strict control over reaction temperature and stoichiometry of reagents.
Poor Quality Starting Materials Verify the purity of the starting pyridine derivatives. Impurities can interfere with the reaction and lead to lower yields.
Issue 2: Inefficient Conversion During Palladium-Catalyzed Amination
Potential Cause Troubleshooting Suggestion
Catalyst Inactivation Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation. Use anhydrous solvents. Consider screening different palladium catalysts and ligands to find a more robust system.
Incorrect Base or Solvent The choice of base and solvent is critical for the Buchwald-Hartwig amination. Screen a variety of conditions (e.g., bases like NaOtBu, K2CO3; solvents like toluene, dioxane, DMF) to optimize the reaction.
Substrate-Inhibitor Interactions The starting material or product may be coordinating to the palladium, inhibiting catalysis. A change in ligand or the addition of an additive might be necessary.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Suggestion
Persistent Impurities If impurities co-elute with the product during column chromatography, consider a multi-step purification approach. This could involve an initial crystallization followed by a chromatography step using a different stationary phase (e.g., reversed-phase C18).[3]
Isomeric Impurities The synthesis of azaindoles can sometimes lead to the formation of structural isomers.[3] Careful optimization of the reaction conditions can minimize their formation. Analytical techniques like 2D NMR may be required to identify and quantify isomeric impurities.
Compound Degradation on Silica Gel Nitrogen-containing heterocyclic compounds can sometimes be sensitive to the acidic nature of silica gel.[3] Consider using neutral or basic alumina as the stationary phase or deactivating the silica gel with a triethylamine solution before use.[3]
Poor Crystal Formation If crystallization is slow or does not occur, try seeding the solution with a small crystal of the pure compound. Slow cooling of the solution or the addition of an "anti-solvent" to decrease solubility can also induce crystallization.[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol is a generalized procedure and may require optimization based on the specific starting materials and scale.

  • Reaction Setup : To a dry reactor under an inert atmosphere, add the appropriate starting pyridine derivative and a suitable solvent (e.g., DMF or DMA).

  • Bromination/Cyclization : The reaction mixture is subjected to conditions that facilitate bromination and subsequent cyclization to form the pyrrolopyridine core. This may involve heating under controlled temperatures.

  • Monitoring : The reaction progress should be monitored by HPLC or TLC.

  • Work-up : Upon completion, the reaction mixture is cooled and quenched, typically with water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude 6-bromo-1H-pyrrolo[3,2-b]pyridine is purified by flash chromatography or recrystallization.[1]

Protocol 2: Palladium-Catalyzed Amination to this compound

This protocol is a generalized procedure for a Buchwald-Hartwig amination and requires optimization.

  • Reaction Setup : To a dry reactor under an inert atmosphere, add 6-bromo-1H-pyrrolo[3,2-b]pyridine, an amine source (e.g., ammonia equivalent or a protected amine), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos, RuPhos), a base (e.g., NaOtBu), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction : The mixture is heated to a temperature typically between 80-120°C. The reaction progress is monitored by HPLC or TLC.

  • Work-up : After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification : The crude this compound is purified by crystallization from an appropriate solvent system or by column chromatography.

Data Summary

Table 1: Comparison of Key Parameters for Different Synthesis Stages
Parameter Synthesis of 6-Bromo Intermediate Palladium-Catalyzed Amination
Typical Solvents DMF, DMA, TolueneToluene, Dioxane, DMF
Typical Temperature Range Varies (often elevated)80 - 120 °C
Key Reagents Brominating agent, cyclization catalystPalladium catalyst, ligand, base, amine source
Common Analytical Monitoring HPLC, TLCHPLC, TLC
Primary Purification Method at Scale Crystallization, Flash ChromatographyCrystallization, Column Chromatography

Visualizations

experimental_workflow cluster_stage1 Stage 1: Synthesis of 6-Bromo Intermediate cluster_stage2 Stage 2: Palladium-Catalyzed Amination start Starting Pyridine Derivative bromination Bromination & Cyclization start->bromination Reagents, Solvent, Heat workup1 Aqueous Work-up & Extraction bromination->workup1 Reaction Completion (HPLC/TLC) purification1 Purification (Crystallization/Chromatography) workup1->purification1 intermediate 6-Bromo-1H-pyrrolo[3,2-b]pyridine purification1->intermediate amination Buchwald-Hartwig Amination intermediate->amination Pd Catalyst, Ligand, Base, Amine Source, Heat workup2 Filtration & Extraction amination->workup2 Reaction Completion (HPLC/TLC) purification2 Purification (Crystallization) workup2->purification2 product This compound purification2->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_intermediate Intermediate Synthesis cluster_amination Amination Step start Low Yield or Purity Issue check_stage Identify Synthesis Stage start->check_stage incomplete_rxn Incomplete Reaction? check_stage->incomplete_rxn Intermediate catalyst_issue Catalyst Inactivation? check_stage->catalyst_issue Amination side_products Side Products Observed? incomplete_rxn->side_products No optimize_temp Optimize Temp/Time incomplete_rxn->optimize_temp Yes check_purity Check Starting Material Purity side_products->check_purity Yes conditions_issue Suboptimal Conditions? catalyst_issue->conditions_issue No inert_atm Ensure Inert Atmosphere catalyst_issue->inert_atm Yes purification_issue Purification Difficulty? conditions_issue->purification_issue No screen_cond Screen Base/Solvent/Ligand conditions_issue->screen_cond Yes alt_purify Alternative Purification (e.g., Alumina, Recrystallization) purification_issue->alt_purify Yes

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: Protecting Group Strategies for 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-6-amine. The following information is designed to address specific issues that may be encountered during the protection and deprotection of the various nitrogen atoms within this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in applying protecting group strategies to this compound?

A1: The primary challenge lies in the selective protection of the three different nitrogen atoms: the pyrrole nitrogen (N1), the pyridine nitrogen (N7), and the exocyclic amino group (C6-NH2). These nitrogens exhibit different nucleophilicity and basicity, requiring a carefully designed orthogonal protecting group strategy to achieve the desired regioselectivity. The pyrrole nitrogen is part of an electron-rich aromatic system and is readily deprotonated and protected. The pyridine nitrogen is less nucleophilic due to its sp2 hybridization and involvement in the aromatic sextet. The exocyclic amino group is a primary arylamine and its reactivity can be modulated by the electronic effects of the heterocyclic ring system.

Q2: Which protecting groups are commonly used for the pyrrole nitrogen (N1-H) of this compound and related azaindoles?

A2: Several protecting groups are suitable for the pyrrole nitrogen, with the choice depending on the desired stability and deprotection conditions. Commonly used groups include:

  • Sulfonyl groups (e.g., Tosyl (Ts), Benzenesulfonyl): These electron-withdrawing groups decrease the reactivity of the pyrrole ring, which can be advantageous in subsequent reactions. They are generally stable to acidic conditions.

  • Carbamates (e.g., tert-Butoxycarbonyl (Boc)): The Boc group is widely used due to its ease of introduction and removal under acidic conditions. However, N-Boc protected pyrroles can be unstable under strongly acidic conditions.

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM): The SEM group is stable to a wide range of conditions and is typically removed with fluoride reagents or strong acids. However, its deprotection can sometimes be challenging.

Q3: How can I selectively protect the exocyclic 6-amino group?

A3: Selective protection of the 6-amino group in the presence of the pyrrole and pyridine nitrogens can be achieved by exploiting the differences in their reactivity. The exocyclic amine is generally more nucleophilic than the pyridine nitrogen. Under carefully controlled conditions, protection with reagents like di-tert-butyl dicarbonate ((Boc)₂O) can favor the formation of the N6-Boc derivative. Running the reaction at or below room temperature and using a non-nucleophilic base can enhance selectivity.

Q4: Is it necessary to protect the pyridine nitrogen (N7)?

A4: Protection of the pyridine nitrogen is less common and often not necessary. The pyridine nitrogen is significantly less nucleophilic than the pyrrole and exocyclic amino nitrogens. However, in certain reactions involving strong electrophiles or organometallic reagents, protection as an N-oxide or with a borane group can be considered to modulate its reactivity or prevent undesired side reactions.[1]

Q5: What is an orthogonal protecting group strategy and why is it important for this molecule?

A5: An orthogonal protecting group strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions.[2][3] This is crucial for a molecule like this compound with three distinct nitrogen atoms. For example, one could protect the pyrrole nitrogen with a Ts group (removed by base or reducing agents), the amino group with a Boc group (removed by acid), and leave the pyridine nitrogen unprotected. This allows for the selective deprotection and subsequent functionalization of each nitrogen atom independently.

Troubleshooting Guides

Troubleshooting Boc Protection of the 6-Amino Group
Problem Possible Cause Troubleshooting Steps
Low yield of N6-Boc product Incomplete reaction.- Increase reaction time and monitor by TLC. - Use a slight excess of (Boc)₂O (1.1-1.5 equivalents). - If using a base like triethylamine, ensure it is fresh and dry.
Formation of di-Boc or N1-Boc side products Reaction conditions are too harsh or prolonged, leading to protection of the less reactive pyrrole nitrogen.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Use a milder, non-nucleophilic base like diisopropylethylamine (DIPEA). - Reduce the amount of (Boc)₂O used.
Difficulty in purifying the N6-Boc product Co-elution with starting material or side products.- Optimize column chromatography conditions (e.g., use a shallower solvent gradient). - Consider recrystallization as an alternative purification method.
Troubleshooting SEM Deprotection of the Pyrrole Nitrogen
Problem Possible Cause Troubleshooting Steps
Incomplete deprotection Insufficient reactivity of the deprotection agent or steric hindrance.- For fluoride-based methods (e.g., TBAF): Increase the reaction temperature (e.g., to 45-60 °C) and/or extend the reaction time.[4] - For acid-based methods (e.g., TFA): Increase the concentration of the acid or the reaction time.[5]
Formation of a tricyclic eight-membered ring or other side products The released formaldehyde during deprotection can undergo electrophilic aromatic substitution with the pyrrole and another aromatic ring. This is a known issue, especially with acidic deprotection of azaindoles.[4][5]- Use a formaldehyde scavenger: Add a thiol or an electron-rich aromatic compound to the reaction mixture to trap the formaldehyde. - Change deprotection conditions: Switch from acidic conditions to a fluoride-based method (e.g., TBAF) or a Lewis acid-based method (e.g., MgBr₂), which may be less prone to this side reaction.[4]
Low yield after workup The deprotected product may be unstable under the workup conditions.- Ensure the workup is performed promptly and at low temperatures. - Use a buffered aqueous solution for quenching if the product is sensitive to pH changes.

Summary of Protecting Group Strategies

Protecting Group Target Nitrogen Protection Conditions Deprotection Conditions Stability Reference
Boc 6-Amino(Boc)₂O, TEA or DIPEA, CH₂Cl₂ or THF, 0 °C to rtTFA/CH₂Cl₂, or HCl in dioxane/EtOAcStable to base, hydrogenolysis. Labile to strong acid.[6][7]
Ts 1-PyrroleTsCl, NaH, DMF, 0 °C to rtMg/MeOH; SmI₂; Na/naphthalene; strong base (e.g., NaOH)Stable to acid, hydrogenolysis. Labile to some reducing agents and strong base.[8]
SEM 1-PyrroleSEMCl, NaH, DMF, 0 °CTBAF, DMF, 45 °C; or TFA, CH₂Cl₂Stable to a wide range of conditions.[9]

Key Experimental Protocols

Protocol 1: Selective Boc Protection of the 6-Amino Group

This protocol aims for the selective protection of the exocyclic amino group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.5 equiv).

  • Slowly add a solution of (Boc)₂O (1.1 equiv) in the same solvent.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-(1H-pyrrolo[3,2-b]pyridin-6-yl)-tert-butyl carbamate.

Protocol 2: Tosyl Protection of the Pyrrole Nitrogen

This protocol is for the protection of the pyrrole nitrogen, assuming the 6-amino group is either already protected or protection is desired at both sites.

Materials:

  • This compound (or its N6-protected derivative)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of the starting material (1.0 equiv) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of TsCl (1.1 equiv) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the N1-tosyl protected product.

Visualizations

Protecting_Group_Strategy A This compound B N6-Boc protected A->B (Boc)2O, Base B->A TFA C N1-Ts, N6-Boc protected B->C TsCl, NaH C->B Base or reduction D N1-Ts protected C->D TFA E Fully deprotected D->E Base or reduction

Caption: Orthogonal protecting group strategy for this compound.

experimental_workflow start Start: Dissolve Amine add_base Add Base start->add_base add_boc Add (Boc)2O add_base->add_boc react Stir at 0°C to RT add_boc->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end End: Isolated Product purify->end

Caption: General experimental workflow for the Boc protection of an amine.

deprotection_troubleshooting issue SEM Deprotection Issue Incomplete Reaction Side Product Formation solution Potential Solutions Increase Temp/Time Change Reagent (e.g., to TBAF) Add Formaldehyde Scavenger issue:f1->solution:s1 issue:f1->solution:s2 issue:f2->solution:s3 issue:f2->solution:s2

Caption: Troubleshooting logic for SEM deprotection issues.

References

Technical Support Center: Cross-Coupling with 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-6-amine in cross-coupling reactions. The inherent challenges of using nitrogen-rich heterocycles in palladium-catalyzed reactions necessitate careful selection of catalysts, ligands, and reaction conditions to achieve optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenge stems from the presence of multiple Lewis basic nitrogen atoms (in the pyridine ring, the pyrrole ring, and the amino group). These nitrogen centers can coordinate to the palladium catalyst, leading to catalyst poisoning or deactivation, which results in low reactivity and poor yields.[1][2][3] This inhibitory effect requires the use of specialized catalyst systems, particularly bulky and electron-rich ligands, to shield the metal center and promote the desired catalytic cycle.[1][2]

Q2: Which catalyst systems are recommended for Suzuki-Miyaura coupling with a halogenated this compound derivative?

A2: For Suzuki-Miyaura couplings on challenging heteroaryl halides, particularly chlorides, highly active catalyst systems are required.[4] Modern catalyst systems involving preformed palladium complexes (precatalysts) with bulky, electron-rich phosphine ligands have shown high efficacy.[5] Ligands such as XPhos, SPhos, and RuPhos are excellent choices as they enhance the rate of oxidative addition and prevent catalyst deactivation.[2] A common choice of base is potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in a solvent system like dioxane/water or DMF/water.[2][4][5]

Q3: What are the best practices for performing a Buchwald-Hartwig amination on a halo-1H-pyrrolo[3,2-b]pyridine core?

A3: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[6] Success with substrates like this compound derivatives relies heavily on the ligand.

  • Ligand Choice: Sterically hindered, electron-rich biarylphosphine ligands are critical. For coupling with primary amines, BrettPhos is often an outstanding choice, while RuPhos has shown excellent results for secondary amines.[7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[3][7]

  • Protecting Groups: The free N-H on the pyrrole ring and the existing 6-amino group can interfere with the reaction. It may be necessary to protect the pyrrole nitrogen with a group like (2-(trimethylsilyl)ethoxy)methyl (SEM) to prevent catalyst inhibition.[3][8]

Q4: Can Sonogashira or Heck reactions be successfully performed with this scaffold?

A4: Yes, both reactions are viable, provided the correct conditions are used.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. The classic catalyst system is a palladium source like Pd(PPh₃)₂Cl₂ with a copper(I) iodide (CuI) co-catalyst in the presence of an amine base.[9][10] Modern protocols have also been developed that are copper- and amine-free.[11]

  • Heck Reaction: This reaction forms a C-C bond between an aryl halide and an alkene.[12] It is catalyzed by a palladium source, often in the presence of a phosphine ligand and a base. The choice of ligand and base is crucial for achieving good selectivity and yield.[13]

Q5: What are the most common side reactions and how can they be minimized?

A5: The most common side reactions in cross-coupling with nitrogen-containing heterocycles are:

  • Catalyst Poisoning: As discussed in Q1, the nitrogen atoms can deactivate the catalyst. Solution: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos), use pre-formed palladium precatalysts, or add the nitrogen-containing heterocycle slowly to the reaction.[2]

  • Protodeboronation (Suzuki-Miyaura): This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom.[2] Solution: Use more stable boronic esters (e.g., pinacol esters), ensure anhydrous conditions where appropriate, or adjust the base and temperature.[2][5]

  • Homocoupling: This reaction leads to the formation of symmetrical biaryl products from either the boronic acid or the aryl halide.[2] Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen, and screen different catalysts, ligands, and bases to find a system that favors cross-coupling.[2][5]

Troubleshooting Guide

Issue 1: The reaction shows low or no conversion of the starting material.

  • Question: My reaction is not working. What should I check first?

  • Answer:

    • Catalyst Activity: Ensure your palladium source is active. Pd(0) species are sensitive to oxygen.[4] If using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0). Consider using a fresh bottle of catalyst or a robust pre-catalyst.

    • Oxygen Contamination: Thoroughly degas all solvents and the reaction mixture. Oxygen can irreversibly oxidize and deactivate the active Pd(0) catalyst.[2][4] Use a freeze-pump-thaw method or sparge with an inert gas like argon for at least 15-20 minutes.

    • Ligand Choice: The ligand may be inappropriate for this challenging substrate. For aminopyridine substrates, standard ligands like PPh₃ can be ineffective.[4] Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, RuPhos, or BrettPhos.[2][3][7]

    • Base and Solvent: The base may be too weak, insoluble, or old. For difficult couplings like those involving aryl chlorides, stronger bases like K₃PO₄ or NaOtBu are often required.[3][4] Ensure the base and starting materials are sufficiently soluble in the chosen solvent system.

    • Temperature: The reaction temperature may be too low. Halides on electron-rich heterocyclic systems often require higher temperatures (80-110 °C) to facilitate the rate-determining oxidative addition step.[4]

Issue 2: The primary product is from homocoupling of my boronic acid (Suzuki-Miyaura).

  • Question: How can I suppress the formation of homocoupling byproducts?

  • Answer:

    • Inert Atmosphere: The most common cause of boronic acid homocoupling is the presence of oxygen.[2] Re-evaluate your degassing procedure to ensure the reaction is strictly anaerobic.

    • Reaction Conditions: Optimize the reaction conditions. Screening different palladium sources, ligands, and bases can identify a catalytic system where the rate of cross-coupling is significantly faster than the rate of homocoupling.[2]

    • Stoichiometry: A slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes promote homocoupling. Try adjusting the stoichiometry.

Issue 3: I am observing significant protodeboronation of my boronic acid.

  • Question: My boronic acid is being consumed, but I am not getting the desired product, only the de-boronated starting material. What can I do?

  • Answer:

    • Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.[2]

    • Control Water Content: While some Suzuki protocols use aqueous solvent mixtures, excess water can promote protodeboronation. If using anhydrous conditions with a base like K₃PO₄, a very small, controlled amount of water may be necessary for the reaction to proceed, but too much is detrimental.[4]

    • Base Selection: The choice and strength of the base can influence the rate of protodeboronation. Consider screening different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄).

Data Summary: Recommended Catalyst Systems

The following tables summarize effective catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to this compound, such as other aminopyridines and azaindoles.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Halo-Aminopyridines

Pd Source / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O809~60-85[8]
XPhos Pd G2K₃PO₄Dioxane/H₂O601297[5]
Pd(dppf)Cl₂K₂CO₃Dioxane9016~70-90[14]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~80-95[4]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Halo-Aminopyridines

Pd Source / LigandAmine TypeBaseSolventTemp (°C)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / RuPhosSecondaryLiHMDSToluene6570-85[7]
BrettPhos PrecatalystPrimaryLiHMDSToluene6566-78[7]
Pd₂(dba)₃ / XantphosPrimary/SecondaryNaOtBuToluene100~75-90[14]
Pd₂(dba)₃ / (±)-BINAPSecondaryNaOtBuToluene8060[15]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[16]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[16]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is intended for use with air-sensitive reagents and should be performed using Schlenk techniques or in a glovebox.

  • Catalyst Preparation: In a glovebox or under a positive stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 eq.) to a dry Schlenk tube.[14]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) and stir for several minutes to allow for the formation of the active catalyst.

  • Reactant Addition: Add the halo-1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq.) and the coupling amine (1.2 eq.) to the mixture.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., EtOAc), and wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow start Start setup 1. Reaction Setup (Substrate, Reagent, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill w/ Argon) setup->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat & Stir solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Work-up & Extraction monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_workflow start Reaction Failed: Low or No Yield q1 Is the catalyst system appropriate for N-heterocycles? start->q1 sol1 Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) or use a precatalyst. q1->sol1 No q2 Was the reaction thoroughly degassed? q1->q2 Yes a1_yes Yes a1_no No sol2 Improve degassing procedure: Use freeze-pump-thaw cycles or sparge with Argon for >15 min. q2->sol2 No q3 Are starting materials fully dissolved? q2->q3 Yes a2_yes Yes a2_no No sol3 Screen different solvents or solvent mixtures (Toluene, Dioxane, DMF) or increase temperature. q3->sol3 No q4 Is the base/temperature optimal? q3->q4 Yes a3_yes Yes a3_no No sol4 Screen stronger bases (K₃PO₄, NaOtBu) and increase reaction temperature. q4->sol4

Caption: Decision workflow for troubleshooting a failed cross-coupling reaction.

References

Byproduct identification in "1H-Pyrrolo[3,2-b]pyridin-6-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine. The following sections address common issues, particularly focusing on byproduct identification and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound, also known as 6-amino-4-azaindole, can be approached through several key strategies:

  • Construction of the Pyrrolopyridine Core: A prevalent method is the modified Fischer indole synthesis, which involves the acid-catalyzed cyclization of a substituted pyridylhydrazone.[1] Other approaches include the palladium-catalyzed annulation of aminopyridines or the reductive cyclization of nitropyridine derivatives to form the fused bicyclic system.[2]

  • Functionalization of a Pre-existing Pyrrolopyridine Core: This strategy often starts with a halogenated precursor, such as 6-bromo- or 6-chloro-1H-pyrrolo[3,2-b]pyridine. The amine group is then introduced at the C6 position via nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed amination reaction.[2]

  • Dehydrogenative Condensation: A direct approach involves the reaction of 2,6-diaminopyridine with diols using heterogeneous catalysts like Pd/C and ZnO.[3]

Q2: I'm observing a lower-than-expected yield in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • Incomplete Reaction: Starting materials or key intermediates may not have fully converted to the desired product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the target compound. For instance, in the Fischer indole synthesis, harsh acidic conditions can lead to the formation of polymeric materials or other degradation products.[1]

  • Product Degradation: The final product or intermediates might be unstable under the reaction or workup conditions. Azaindole compounds can sometimes be sensitive to strong acids or prolonged heating. Some nitrogen-containing heterocycles are also known to degrade on acidic silica gel during purification.[4]

  • Purification Losses: Significant amounts of product can be lost during extraction, crystallization, or chromatographic purification. Optimizing these procedures is key to maximizing the isolated yield.

Q3: My NMR and LC-MS data show unexpected peaks. What are the potential byproducts in the synthesis of this compound?

A3: The identity of byproducts is highly dependent on the specific synthetic route employed. Here are some common possibilities:

  • Isomeric Impurities: The synthesis of azaindoles can sometimes yield regioisomers.[4] For example, in a Fischer indole synthesis, the cyclization of an unsymmetrical ketone-derived hydrazone can lead to different isomeric products.

  • Starting Materials and Intermediates: Unreacted starting materials or stable intermediates are common impurities that can be carried through the workup and purification steps.[4]

  • Byproducts from Specific Reactions:

    • Fischer Indole Synthesis: Cleavage of the N-N bond in the hydrazone intermediate can be a significant side reaction, leading to the formation of aniline and indole derivatives.[5]

    • Nitration Reactions: If a nitration step is involved in the synthesis of a precursor, the formation of multiple nitro-isomers is a common issue.[6][7]

    • Reduction of Nitro Groups: Incomplete reduction can leave nitro or intermediate hydroxylamine species. Over-reduction or coupling reactions can also occur.[8]

    • Reactions from Picoline Starting Materials: When using picoline derivatives as starting materials, base-mediated dimerization can be a notable side reaction.[9]

Troubleshooting Guides

Issue 1: Unexpected Isomers Detected by HPLC-MS

If your analysis reveals a compound with the same mass as your target product but a different retention time, you may have an isomeric byproduct.

Troubleshooting Steps:

  • Review the Regioselectivity of Your Reaction:

    • Fischer Indole Synthesis: If using an unsymmetrical ketone, consider the directing effects of the substituents on the enamine formation and subsequent[4][4]-sigmatropic rearrangement. It may be necessary to use a symmetrical ketone or a different synthetic strategy to ensure regioselectivity.

    • Electrophilic Substitution: If functionalizing the pyrrolopyridine ring, be aware of the directing effects of the existing substituents. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.[2]

  • Optimize Reaction Conditions:

    • Lowering the reaction temperature can sometimes improve the selectivity of a reaction.

    • Screen different catalysts or solvent systems, as these can influence the regiochemical outcome.

  • Purification:

    • Employ high-resolution chromatographic techniques, such as preparative HPLC, to separate the isomers.

    • Consider derivatization of the mixture to facilitate the separation of the isomers, followed by removal of the derivatizing group.

Issue 2: Presence of Byproducts from N-N Bond Cleavage in Fischer Indole Synthesis

In the Fischer indole synthesis, cleavage of the hydrazone N-N bond is a known side reaction that can compete with the desired cyclization.[5]

Troubleshooting Steps:

  • Choice of Acid Catalyst: The strength and type of acid catalyst can significantly influence the reaction pathway.

    • Screen various Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][10]

    • In some cases, milder acidic conditions can favor the desired[4][4]-sigmatropic rearrangement over the cleavage reaction.

  • Substituent Effects: Electron-donating groups on the phenylhydrazine ring can sometimes promote heterolytic N-N bond cleavage.[5] If this is a persistent issue, a different synthetic route that does not involve a Fischer indole synthesis may be necessary.

  • Temperature Control: Carefully control the reaction temperature, as higher temperatures can promote fragmentation pathways.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Azaindole Synthesis.

Synthesis MethodKey ReagentsCatalystSolventTemperature (°C)Typical Yield (%)Reference
Fischer Indole SynthesisPyridylhydrazine, Ketone/AldehydePPA, ZnCl₂, or other acidsAcetic Acid, Toluene80-14040-70[1][10]
Pd-catalyzed Amination6-Halo-1H-pyrrolo[3,2-b]pyridine, AminePd₂(dba)₃, Ligand (e.g., XPhos)Toluene, Dioxane80-12060-90[2][11]
Dehydrogenative Condensation2,6-Diaminopyridine, DiolPd/C, ZnOXylene14050-65[3]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of a 4-Azaindole Core
  • Hydrazone Formation: To a solution of the appropriate pyridylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding ketone or aldehyde (1.1 eq). Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS. The hydrazone can be isolated by filtration or evaporation of the solvent, or used directly in the next step.

  • Cyclization: Add the crude or purified hydrazone to a solution of an acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) at a controlled temperature (e.g., 80-120 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the hydrazone is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Byproduct Analysis by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.

    • Mass Range: Scan a range that includes the expected masses of the starting materials, product, and potential byproducts (e.g., 100-1000 m/z).

    • Data Analysis: Analyze the resulting chromatogram to identify the retention times and mass-to-charge ratios of the main product and any impurities.

Visualizations

G cluster_main Main Synthetic Pathway (Fischer Indole Synthesis) cluster_side Potential Side Reaction Start Pyridylhydrazine + Ketone/Aldehyde Hydrazone Pyridylhydrazone Intermediate Start->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Cleavage N-N Bond Cleavage Hydrazone->Cleavage Harsh Acid/ Heat Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst Cyclization Intramolecular Cyclization Rearrangement->Cyclization Product 1H-Pyrrolo[3,2-b]pyridine Core Cyclization->Product Elimination of NH3 Byproducts Aniline + Indole Derivatives Cleavage->Byproducts

Caption: Fischer indole synthesis pathway and a common side reaction.

G cluster_workflow Troubleshooting Workflow for Byproduct Identification Start Unexpected Peak in LC-MS/NMR CheckMass Determine m/z of Impurity Start->CheckMass Isomer Mass = Product Mass? CheckMass->Isomer KnownByproduct Mass = Known Byproduct? Isomer->KnownByproduct No Isolate Isolate Impurity (Prep-HPLC/TLC) Isomer->Isolate Yes KnownByproduct->Isolate Yes StructureElucidate Structural Elucidation (NMR, HRMS) KnownByproduct->StructureElucidate No Isolate->StructureElucidate Purify Refine Purification Strategy Isolate->Purify Optimize Optimize Reaction Conditions StructureElucidate->Optimize End Pure Product Optimize->End Purify->End

References

Validation & Comparative

A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridin-6-amine and Other Azaindole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical and biological properties of 4-, 5-, 6-, and 7-azaindole isomers, supported by experimental data.

The azaindole scaffold, a bioisostere of the indole ring system, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the six-membered ring of the indole core gives rise to four primary isomers: 4-azaindole, 5-azaindole, 6-azaindole (of which 1H-Pyrrolo[3,2-b]pyridin-6-amine is a derivative), and 7-azaindole. This seemingly subtle structural alteration profoundly impacts the molecule's physicochemical properties and biological activity, offering a powerful tool for fine-tuning drug candidates. This guide provides a comparative analysis of these isomers, with a focus on this compound, to aid researchers in selecting the optimal scaffold for their drug discovery programs.

Physicochemical Properties: A Comparative Overview

The position of the nitrogen atom in the pyridine ring significantly influences the electronic distribution, hydrogen bonding capacity, pKa, lipophilicity (logP), and solubility of azaindole isomers. These parameters are critical for target engagement, membrane permeability, and overall pharmacokinetic profiles. While comprehensive experimental data for all amino-substituted parent scaffolds are not available in a single comparative study, the following table summarizes key physicochemical properties of the parent azaindole isomers.

Property4-Azaindole (1H-Pyrrolo[3,2-c]pyridine)5-Azaindole (1H-Pyrrolo[3,2-b]pyridine)6-Azaindole (1H-Pyrrolo[3,2-b]pyridine)7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
pKa 4.85[1]8.42[1]5.61[1]3.67[1]
Aqueous Solubility (µg/mL) 932[2]419[2]487[2]936[2]
Calculated logP 1.2[2]0.9[2]1.5[2]1.8[2]

Note: Data is for the parent azaindole scaffolds and is compiled from multiple sources. The addition of an amino group, as in this compound, will alter these values.

The data indicates that 5-azaindole is the most basic isomer, while 7-azaindole is the most acidic.[1] All azaindole isomers demonstrate significantly enhanced aqueous solubility compared to the parent indole.[2]

Biological Activity: A Target-Dependent Landscape

The choice of azaindole isomer is highly dependent on the specific biological target. The nitrogen atom's position affects the molecule's ability to form key hydrogen bonds and other interactions within the target's binding site. Of the isomers, 7-azaindole is the most extensively studied, followed by 6-azaindole.[3]

Kinase Inhibition

Azaindoles are particularly prominent as kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP.[2] However, the optimal isomer varies between different kinases.

A study on cell division cycle 7 (Cdc7) kinase inhibitors revealed that derivatives of 5-azaindole possessed the most potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower activity and selectivity.[3][4] This suggests the nitrogen at the 5-position is crucial for optimal interaction with the Cdc7 active site.[3]

The following table summarizes the inhibitory activity of various azaindole derivatives against a selection of protein kinases. It is important to note that this data is compiled from multiple studies and does not represent a direct head-to-head comparison of the parent amine isomers under identical conditions.

Azaindole Isomer DerivativeTarget KinaseIC₅₀ (nM)
5-Azaindole derivativeCdc7Potent inhibition[3]
4-, 6-, 7-Azaindole derivativesCdc7Lower inhibition[3][4]
7-Azaindole derivativeJAK21[5]
7-Azaindole derivativeJAK35[5]
Cytotoxicity in Cancer Cell Lines

The anticancer activity of azaindole derivatives has been demonstrated across various cancer cell lines. The efficacy of each isomer is cell-type dependent and influenced by the specific substitutions on the azaindole core.

Azaindole DerivativeCancer Cell LineIC₅₀ (µM)
N-octyl-7-azaindoleA549 (Lung)Low micromolar[3]
N-decyl-7-azaindoleHEPG2 (Liver)Low micromolar[3]
2,3-bis(het)aryl-4-azaindoleColon Cancer0.6[3]
N-arylated 5-azaindole derivativeA2780 (Ovarian)4.4[3]
Novel 7-azaindole analogMCF-7 (Breast)15.56[3]

Note: The data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Other Biological Activities

The diverse biological activities of azaindole isomers extend beyond kinase inhibition and cytotoxicity.

  • HIV-1 Inhibition: A comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) found that 4-azaindole and 7-azaindole analogs had better efficacy than the parent indole compound, while 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[3]

  • Cannabinoid Receptor 1 (CB1) Allosteric Modulators: In a study on CB1 allosteric modulators, 7-azaindole-2-carboxamides lost their ability to bind to the receptor.[3][6] In contrast, 6-azaindole-2-carboxamides, while showing markedly reduced binding affinities compared to their indole counterparts, behaved similarly in functional assays, suggesting the 6-azaindole scaffold may be a more viable, albeit less potent, bioisostere in this context.[6]

Signaling Pathway Inhibition: The PI3K/Akt/mTOR Pathway

A key signaling pathway often targeted by azaindole-based inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases. The diagram below illustrates how an azaindole derivative can inhibit this pathway.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Azaindole Inhibitor Inhibitor->PI3K

PI3K/Akt/mTOR signaling pathway with azaindole inhibition.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the performance of azaindole isomers.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of an azaindole isomer against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • Azaindole isomer stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP solution

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the azaindole isomer in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted azaindole isomer or a vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[3]

  • Stop the reaction by adding phosphoric acid.[3]

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with the phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.[3]

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[3]

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[3]

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effect of azaindole isomers on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Azaindole isomer stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the azaindole isomer or a vehicle control for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[3]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.[3]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Azaindole Isomers purification Purification & QC synthesis->purification pka pKa Determination purification->pka logp LogP/LogD Measurement purification->logp solubility Solubility Assessment purification->solubility kinase_assay Kinase Inhibition Assays purification->kinase_assay cell_assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) purification->cell_assay sar Structure-Activity Relationship (SAR) Analysis pka->sar logp->sar solubility->sar ic50 IC50/EC50 Determination kinase_assay->ic50 cell_assay->ic50 ic50->sar

General experimental workflow for azaindole isomer evaluation.

Conclusion

The comparative analysis of this compound and its other azaindole isomers underscores that the position of the pyridine nitrogen is a critical determinant of their physicochemical properties and biological activity. While 7-azaindole is the most widely explored isomer, particularly in kinase inhibition, studies have demonstrated that other isomers, including the 6-azaindole scaffold, can exhibit superior potency and selectivity for specific targets. The choice of the optimal azaindole scaffold is therefore highly dependent on the therapeutic target and the desired pharmacological profile. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in their drug discovery endeavors.

References

A Comparative Analysis of 1H-Pyrrolo[3,2-b]pyridin-6-amine and its Isomeric Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrolopyridine Isomers' Performance with Supporting Experimental Data

The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1] This guide provides a comparative analysis of 1H-Pyrrolo[3,2-b]pyridin-6-amine and its key structural isomers, focusing on their performance as kinase inhibitors and anticancer agents. The strategic placement of the nitrogen atom within the pyridine ring significantly influences the physicochemical properties and biological activities of these compounds, making a comparative understanding crucial for rational drug design.

Overview of this compound and its Analogs

This compound, also known as 4-azaindole, is one of several structural isomers of pyrrolopyridine. Its analogs, including 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 1H-pyrrolo[3,2-c]pyridine (6-azaindole), and 1H-pyrrolo[2,3-c]pyridine (5-azaindole), have been more extensively studied. While research on this compound derivatives is limited, the broader class of azaindoles has demonstrated significant potential, particularly as inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.

Comparative Biological Activity

The biological activity of pyrrolopyridine isomers is highly dependent on the position of the nitrogen atom in the pyridine ring, which affects the molecule's ability to form crucial hydrogen bonds with target proteins.

Kinase Inhibition

Kinase inhibition is a major therapeutic strategy in oncology, and azaindole scaffolds are well-established as effective kinase hinge-binders.

1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Analogs: This isomer is the most widely studied and has been incorporated into numerous potent kinase inhibitors. Derivatives of 7-azaindole have shown significant inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs). For instance, one derivative, compound 4h , exhibited potent pan-FGFR inhibitory activity.[2][3]

1H-Pyrrolo[3,2-c]pyridine (6-Azaindole) Analogs: Derivatives of this isomer have also demonstrated potent anticancer and kinase inhibitory activities. Notably, they have been investigated as inhibitors of FMS kinase, a target in inflammatory diseases and certain cancers.

1H-Pyrrolo[2,3-c]pyridine (5-Azaindole) Analogs: Research on 5-azaindole derivatives has identified potent inhibitors of cell division cycle 7 (Cdc7) kinase, with this isomer showing superior activity compared to its 4-, 6-, and 7-azaindole counterparts in this specific context.[4]

1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Analogs: Specific quantitative data on the kinase inhibitory activity of this compound is scarce in the public domain. However, a comparative study of azaindole isomers against VEGFR2 showed that the 4-azaindole derivative had approximately 10-fold higher IC50 values than the 7-azaindole derivative, indicating lower potency in this particular assay.[5] In a study on phosphodiesterase 4B (PDE4B) inhibitors, an N-methylated derivative of 1H-pyrrolo[3,2-b]pyridine was found to be inactive.[6]

Table 1: Comparative Inhibitory Activity (IC50) of Pyrrolopyridine Analogs against Various Kinases

Compound/Analog ClassTarget Kinase(s)IC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridine derivative (4h) FGFR17[2][3]
FGFR29[2][3]
FGFR325[2][3]
FGFR4712[2][3]
1H-Pyrrolo[3,2-c]pyridine derivative (1r) FMS30[7]
1H-Pyrrolo[3,2-c]pyridine derivative (1e) FMS60[7]
1H-Pyrrolo[2,3-c]pyridine-7-amine derivative (1) H+/K+-ATPase27[8]
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide (7) PDE4B480[6]
N-methylated 1H-Pyrrolo[3,2-b]pyridine (6) PDE4BInactive[6]
Anticancer Activity

The kinase inhibitory potential of pyrrolopyridines often translates to potent anticancer activity.

1H-Pyrrolo[3,2-c]pyridine Analogs: A series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors displayed significant antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with one compound (10t ) showing IC50 values ranging from 0.12 to 0.21 µM.[9] Another study on 1H-pyrrolo[3,2-c]pyridine derivatives showed potent antiproliferative activity against various melanoma cell lines, with some compounds exhibiting two-digit nanomolar IC50 values.[7]

Table 2: Anticancer Activity (IC50) of 1H-Pyrrolo[3,2-c]pyridine Analogs

CompoundCell LineIC50 (µM)Reference
10t HeLa0.12[9]
SGC-79010.15[9]
MCF-70.21[9]
1r Ovarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity and a strong signal suggests inhibition.

  • Compound Preparation: Serially dilute test compounds in DMSO. A 10-point, 3-fold serial dilution is common.

  • Assay Plate Preparation: Add diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to a 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the kinase, a specific peptide substrate, and assay buffer. Dispense the mix into the wells to initiate the reaction. Include a "no kinase" control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the reaction to proceed within the linear range.

  • Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the flow of experimental procedures can aid in understanding the mechanism of action and experimental design.

experimental_workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cell-Based Viability Assay Compound Dilution Compound Dilution Assay Plate Prep Assay Plate Prep Compound Dilution->Assay Plate Prep Kinase Reaction Kinase Reaction Assay Plate Prep->Kinase Reaction Incubation Incubation Kinase Reaction->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis (IC50) Data Analysis (IC50) Signal Detection->Data Analysis (IC50) Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (72h) Incubation (72h) Compound Treatment->Incubation (72h) MTT Assay MTT Assay Incubation (72h)->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading Absorbance Reading->Data Analysis (IC50)

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FGFR) Receptor Tyrosine Kinase (e.g., FGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., FGFR) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., FGFR)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor->Receptor Tyrosine Kinase (e.g., FGFR)

Conclusion

The comparative analysis of this compound and its isomers underscores the critical role of the nitrogen atom's position in determining biological activity. While 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine (6-azaindole) derivatives have emerged as potent and well-studied kinase inhibitors and anticancer agents, data for this compound remains limited. This suggests an opportunity for further investigation into the therapeutic potential of this particular scaffold. The provided data and experimental protocols offer a valuable resource for researchers aiming to explore the structure-activity relationships within the pyrrolopyridine class and to design novel, potent, and selective therapeutic agents.

References

"1H-Pyrrolo[3,2-b]pyridin-6-amine" activity compared to known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific kinase inhibitory data for 1H-Pyrrolo[3,2-b]pyridin-6-amine is not extensively available in public literature, the broader class of pyrrolopyridine isomers has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory activities of various pyrrolopyridine derivatives, contextualized by their performance against established kinase inhibitors. The data presented herein is intended to guide researchers in the potential applications and further exploration of the pyrrolopyridine core in drug discovery.

Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyrrolopyridine scaffold, a bioisostere of purine, has garnered significant attention as a core structural motif for the development of kinase inhibitors. The fused heterocyclic ring system provides a versatile platform for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Different isomeric forms of the pyrrolopyridine core have been explored for their ability to target a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), FMS kinase, Haspin kinase, and TANK-binding kinase 1 (TBK1).

This guide summarizes the inhibitory activities of derivatives of several key pyrrolopyridine isomers and compares them with known kinase inhibitors.

Comparative Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of various pyrrolopyridine derivatives against their respective targets, alongside the activity of known reference inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has been investigated for its potential to inhibit Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in cancer.

Compound IDTarget KinaseIC50 (nM)Reference InhibitorTarget KinaseIC50 (nM)
Compound 4h FGFR17ErdafitinibFGFR1/2/3/4-
(a 1H-pyrrolo[2,3-b]pyridine derivative)[1][2]FGFR29
FGFR325
FGFR4712
Compound 1 FGFR11900
(a 1H-pyrrolo[2,3-b]pyridine derivative)[2]
1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Derivatives of the 1H-pyrrolo[3,2-c]pyridine isomer have demonstrated potent inhibitory activity against FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the regulation of macrophages and implicated in inflammatory diseases and cancer.

Compound IDTarget KinaseIC50 (nM)Reference InhibitorTarget KinaseIC50 (nM)
Compound 1r FMS kinase30KIST101029 [3][4][5]FMS kinase96
(a 1H-pyrrolo[3,2-c]pyridine derivative)[3][4][5]
Compound 1e FMS kinase60
(a 1H-pyrrolo[3,2-c]pyridine derivative)[3][4][5]
1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Haspin Kinase Inhibitors

The 1H-pyrrolo[3,2-g]isoquinoline scaffold has been explored for its ability to inhibit Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis.

Compound IDTarget KinaseIC50 (nM)
Compound 3 Haspin10-80
(a 1H-pyrrolo[3,2-g]isoquinoline derivative)[6]
Compound 15 Haspin10-80
(a 1H-pyrrolo[3,2-g]isoquinoline derivative)[6]
N-methylated derivative 10 Haspin23.6
(a 1H-pyrrolo[3,2-g]isoquinoline derivative)[7]
1H-Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors

While not a direct pyrrolopyridine, the related 1H-pyrazolo[3,4-b]pyridine scaffold has yielded highly potent inhibitors of TBK1, a key kinase in innate immunity signaling.

Compound IDTarget KinaseIC50 (nM)Reference InhibitorTarget KinaseIC50 (nM)
Compound 15y TBK10.2BX795 [8][9][10][11][12]TBK16 - 7.1
(a 1H-pyrazolo[3,4-b]pyridine derivative)[13][14][15][16][17]MRT67307 [8][18][19][20][21]TBK119 - 28.7

Experimental Protocols

The determination of kinase inhibitory potency is typically performed using in vitro enzymatic assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

General Protocol for ADP-Glo™ Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase.

Materials:

  • Target Kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Test compound (dissolved in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[22][23][24]

  • Multiwell plates (e.g., 384-well, white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

    • Add the test compound at various concentrations to the wells of the multiwell plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • This step stops the kinase reaction and depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[25]

  • ADP to ATP Conversion and Luminescence Detection:

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well.

    • This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[25]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Receptor_Tyrosine_Kinase_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Inhibitor Pyrrolopyridine Inhibitor Inhibitor->RTK

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Kinase_Reaction Incubate Kinase, Substrate, ATP, and Test Compound Prepare_Reagents->Kinase_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Kinase_Reaction->Add_ADP_Glo_Reagent Incubate_1 Incubate for 40 minutes Add_ADP_Glo_Reagent->Incubate_1 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP & Add Luciferin) Incubate_1->Add_Kinase_Detection_Reagent Incubate_2 Incubate for 30-60 minutes Add_Kinase_Detection_Reagent->Incubate_2 Measure_Luminescence Measure Luminescence Incubate_2->Measure_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a kinase inhibition assay using ADP-Glo™.

Conclusion

The pyrrolopyridine scaffold represents a highly versatile and promising starting point for the design of novel kinase inhibitors. While data on the specific isomer this compound is limited, the broader class of pyrrolopyridine derivatives has demonstrated potent and selective inhibition of a diverse range of kinases. The comparative data presented in this guide highlights the potential of different pyrrolopyridine isomers to target key enzymes in cellular signaling pathways. Further investigation into the structure-activity relationships of this compound class is warranted and holds significant promise for the development of new therapeutic agents.

References

Benchmarking a Novel Anticancer Candidate: 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel heterocyclic compound 1H-Pyrrolo[3,2-b]pyridin-6-amine against established anticancer agents. Given the nascent stage of research into this specific molecule, this document serves as a prospective analysis, drawing upon the known anticancer activities of the broader pyrrolopyridine scaffold to frame its potential efficacy. The pyrrolopyridine core is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly protein kinases.[1] Derivatives of isomeric scaffolds, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, have demonstrated potent activity as inhibitors of Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and tubulin polymerization, validating this structural class as a promising source of new oncology therapeutics.[2][3][4][5]

Here, we compare the hypothetical performance of this compound against representative kinase and microtubule inhibitors in key in vitro anticancer assays. All experimental data for the benchmark drugs are derived from peer-reviewed studies, while the data for the target compound are illustrative, based on activities observed for structurally related molecules.

Quantitative Data Summary: Comparative Cytotoxicity

The anti-proliferative activity of a novel compound is a primary indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound (hypothetical) and established anticancer drugs across a panel of human cancer cell lines.

Table 1: Comparative Anti-proliferative Activity (IC50, µM) Against Various Cancer Cell Lines

CompoundTarget/MechanismHCT-116 (Colon)A375 (Melanoma)MCF-7 (Breast)MOLT-4 (Leukemia)
This compound (Hypothetical) Putative Kinase Inhibitor2.51.85.23.1
Sorafenib Multi-kinase Inhibitor (Raf-1, B-Raf, VEGFR, PDGFR)[6]5.9 - 8.5[7]-4.5 (HepG2)[6]-
Vemurafenib B-Raf V600E Inhibitor[8]-0.173[9]--
Paclitaxel Microtubule Stabilizer--~0.0077[10]-
Vincristine Microtubule Destabilizer---0.0033[11]

Note: IC50 values can vary significantly based on experimental conditions, including assay type (e.g., MTT, MTS), drug exposure time, and cell passage number. Direct comparison is most accurate when performed within the same study.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of anticancer compounds. Below are protocols for key in vitro assays that would be employed to benchmark this compound.

MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[12]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment.[13]

    • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound) and control drugs for a specified period (typically 48-72 hours). Include vehicle-only (e.g., DMSO) controls.[14]

    • MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

    • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[14]

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Kinase Inhibition Assay (Luminescence-Based)

Given that many pyrrolopyridine derivatives function as kinase inhibitors, a biochemical assay is essential to determine the direct inhibitory effect on specific kinases (e.g., FGFR, B-Raf).[4]

  • Principle: This assay measures the amount of ATP consumed during a kinase-catalyzed phosphorylation reaction. A luminescent signal is generated that is inversely proportional to the kinase activity; high luminescence indicates low ATP consumption and therefore, potent kinase inhibition.[15]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in DMSO in a 384-well assay plate.[15]

    • Kinase Reaction: Add a master mix containing the target kinase (e.g., recombinant human FGFR1), a specific peptide substrate, and assay buffer to the wells.

    • Initiation: Start the reaction by adding a defined concentration of ATP and incubate at room temperature for a set time (e.g., 60 minutes).

    • Signal Detection: Stop the reaction and generate a luminescent signal by adding an ATP detection reagent (e.g., Kinase-Glo®).[15]

    • Data Acquisition: Measure the luminescence intensity using a plate reader.

    • Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value for the compound against the target kinase.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to determine if the compound induces programmed cell death.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Procedure:

    • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[16]

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.[16]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[16]

Signaling Pathways and Visualizations

Understanding the mechanism of action of a novel compound requires mapping its effects on cellular signaling pathways. Based on the activities of related compounds, this compound could potentially interfere with pro-survival kinase signaling and/or induce apoptosis.

Experimental and Biological Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating an anticancer compound and the key signaling pathways it may modulate.

G cluster_0 Experimental Workflow: Anticancer Compound Screening start Plate Cancer Cells (96-well plate) treat Treat with Compound (Serial Dilutions) start->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Perform Viability Assay (e.g., MTT Assay) incubate->assay read Measure Absorbance (Plate Reader) assay->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for determining the IC50 value of a test compound.

G cluster_0 FGFR Signaling Pathway cluster_1 Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor This compound Inhibitor->FGFR

Caption: Potential inhibition of the FGFR signaling pathway.

G cluster_0 Apoptosis Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage Compound-induced DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor This compound Inhibitor->DNA_Damage

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

References

Validating the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridin-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the validation of the mechanism of action for "1H-Pyrrolo[3,2-b]pyridin-6-amine". Due to the limited publicly available biological data for this specific compound, this guide leverages a "validation by analogy" approach. The analysis is based on the well-established role of the pyrrolopyridine scaffold as a versatile pharmacophore, particularly in the domain of kinase inhibition. We will explore the general mechanism of action of related compounds, compare their performance with alternative kinase inhibitors, and provide detailed experimental protocols for validation.

Introduction to the Pyrrolopyridine Scaffold

The pyrrolopyridine scaffold, an isostere of indole, is recognized as a "privileged structure" in medicinal chemistry, known for its ability to bind to a diverse range of biological targets.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment conducive to interactions with various enzymes, with a notable propensity for kinase inhibition.[1] While specific experimental data for this compound is scarce in peer-reviewed literature, the broader class of pyrrolopyridines has been extensively investigated as ATP-competitive kinase inhibitors.

General Mechanism of Action: Kinase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of protein kinases. The pyrrolopyridine nucleus can mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and block their catalytic activity. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby modulating downstream signaling pathways involved in cell proliferation, differentiation, and survival.

Kinase_Inhibition_Mechanism cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibited_Kinase Kinase No_Phosphorylation No Phosphorylation Inhibited_Kinase->No_Phosphorylation Inhibitor This compound Inhibitor->Inhibited_Kinase Binds to ATP Pocket Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of This compound Start->Compound_Dilution Reaction_Setup Add Kinase, Substrate, and Compound to 96-well Plate Compound_Dilution->Reaction_Setup ATP_Addition Initiate Reaction with ATP Reaction_Setup->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation Signal_Generation Stop Reaction and Generate Luminescent Signal Incubation->Signal_Generation Data_Acquisition Measure Luminescence Signal_Generation->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End Signaling_Pathway Growth_Factor Growth_Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Downstream_Signaling Phosphorylation Cascade Inhibitor This compound Inhibitor->Receptor_Kinase Inhibits Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation

References

1H-Pyrrolo[3,2-b]pyridin-6-amine: A Superior Bioisostere for Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The strategic replacement of an indole scaffold with 1H-pyrrolo[3,2-b]pyridin-6-amine has emerged as a powerful tool in drug discovery, particularly in the development of kinase inhibitors. This bioisosteric substitution has demonstrated the potential to significantly enhance pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of an indole-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitor and its this compound analogue, FD223, supported by experimental data.

The 1H-pyrrolo[3,2-b]pyridine scaffold, an azaindole, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment that can be fine-tuned to optimize drug-like properties.[1] This guide will delve into a case study that exemplifies the benefits of this bioisosteric approach.

Case Study: The Development of FD223, a Potent and Selective PI3Kδ Inhibitor

In a notable example of successful bioisosteric replacement, an indole-based compound was optimized to create FD223, a highly potent and selective inhibitor of PI3Kδ.[1][2] PI3Kδ is a lipid kinase that plays a crucial role in the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia (AML).[1][2]

Comparative Performance Data

The following tables summarize the quantitative data comparing the indole precursor with the this compound-based inhibitor, FD223.

CompoundTargetIC50 (nM)Selectivity vs. PI3KαSelectivity vs. PI3KβSelectivity vs. PI3Kγ
Indole Precursor (Compound 6) PI3Kδ1515.3-fold7.3-fold10.2-fold
FD223 (1H-Pyrrolo[3,2-b]pyridine analogue) PI3Kδ151-fold29-fold37-fold

Table 1: In Vitro Kinase Inhibitory Activity. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly enhanced potency and selectivity of FD223 for PI3Kδ compared to its indole-based predecessor.

Cell LineIndole Precursor (Compound 6) IC50 (μM)FD223 IC50 (μM)
MOLM-16 (AML)3.210.87
HL-60 (AML)> 102.25

Table 2: Anti-proliferative Activity in AML Cell Lines. The IC50 values highlight the improved efficacy of FD223 in inhibiting the growth of acute myeloid leukemia (AML) cell lines.

ParameterIndole Precursor (Compound 6)FD223
Oral Bioavailability (F%) in Rats25.3%45.8%
Half-life (t1/2) in Rats (h)2.14.3

Table 3: Comparative Pharmacokinetic Properties. The data illustrates the superior oral bioavailability and longer half-life of FD223, indicating improved drug-like properties.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ enzymes

  • PIP2/PS lipid vesicles (substrate)

  • ATP

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (Indole precursor, FD223) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a reaction mixture containing the respective PI3K isoform, PIP2/PS substrate, and kinase buffer.

  • Add serial dilutions of the test compounds to the reaction mixture in a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • MOLM-16 and HL-60 human AML cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds (Indole precursor, FD223) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 μL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[3]

Western Blot Analysis for p-AKT (Ser473)

This technique is used to detect the phosphorylation of AKT, a downstream target of PI3K, to confirm the mechanism of action of the inhibitors.

Materials:

  • MOLM-16 cells

  • Test compounds (Indole precursor, FD223)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat MOLM-16 cells with the test compounds for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.[4]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.[4]

  • Strip the membrane and re-probe with an antibody against total AKT for loading control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT signaling pathway and the general experimental workflow for evaluating the inhibitors.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) pAKT p-AKT AKT->pAKT Phosphorylation (Ser473 by mTORC2) Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Activation GrowthFactor Growth Factor GrowthFactor->RTK FD223 FD223 (PI3Kδ Inhibitor) FD223->PI3K Inhibition

Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of FD223.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellViability Cell Viability Assay (MTT) WesternBlot Western Blot Analysis (p-AKT levels) CellViability->WesternBlot PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Half-life) Start Compound Synthesis (Indole Precursor & FD223) Start->KinaseAssay Start->CellViability Start->PK_Studies

Caption: General experimental workflow for inhibitor comparison.

Conclusion

The bioisosteric replacement of the indole core with this compound in the development of the PI3Kδ inhibitor FD223 serves as a compelling example of this strategy's success. The resulting compound exhibited a significant increase in potency, enhanced selectivity for the target kinase, improved anti-proliferative activity in cancer cells, and a more favorable pharmacokinetic profile. These findings underscore the value of this compound as a versatile and advantageous bioisostere for indole in the design and development of novel therapeutics. Researchers are encouraged to consider this scaffold as a viable alternative to modulate and optimize the properties of indole-based drug candidates.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 1H-Pyrrolo[3,2-b]pyridin-6-amine and Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. However, the intrinsic structural conservation of the ATP-binding site across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[1] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3][4] Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory formality but a cornerstone of rational drug design and a predictor of clinical success.

This guide provides an in-depth technical comparison of methodologies for profiling the cross-reactivity of kinase inhibitors, with a specific focus on the promising scaffold, 1H-Pyrrolo[3,2-b]pyridin-6-amine (herein referred to as Compound X ). The pyrrolopyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[5] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, offer a versatile platform for developing potent and selective modulators of kinase activity.[5][6]

We will explore the theoretical underpinnings and practical applications of established cross-reactivity profiling platforms, presenting hypothetical, yet representative, experimental data to illustrate the comparative analysis of Compound X against other kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret robust selectivity profiling campaigns.

The Imperative of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases, and achieving absolute selectivity for a single kinase is a rare feat for ATP-competitive inhibitors.[1] Early assessment of a compound's selectivity profile is crucial for several reasons:

  • De-risking clinical development: Identifying potential off-target liabilities early can prevent costly late-stage failures due to unexpected toxicities.

  • Understanding mechanism of action: A comprehensive selectivity profile can help elucidate whether the observed cellular phenotype is a result of on-target inhibition or a consequence of polypharmacology.

  • Identifying repurposing opportunities: Broad kinome screening can uncover novel, potent activities against unexpected kinases, opening avenues for therapeutic repurposing.[7]

The choice of profiling strategy is critical and often involves a multi-pronged approach to gain a holistic understanding of a compound's interaction with the kinome.

Experimental Strategies for Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity typically employs a combination of biochemical and cell-based assays. Here, we detail three orthogonal approaches:

  • Biochemical Kinase Profiling (KinomeScan™)

  • Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

  • Phenotypic Screening (Cell-Based Viability Assays)

Biochemical Kinase Profiling: A Broad-Spectrum Approach

Biochemical kinase profiling provides a direct measure of a compound's ability to interact with a large panel of purified kinases. The DiscoveRx KINOMEscan™ platform is a widely utilized method that employs a competition binding assay.[8]

Experimental Protocol: KINOMEscan

  • Assay Principle: An active site-directed ligand is immobilized on a solid support. Test compounds are incubated with the kinase and the ligand-coated support. The amount of kinase bound to the support is quantified, and a reduction in binding in the presence of the test compound indicates interaction.

  • Procedure:

    • A panel of 468 human kinases is utilized for the primary screen.

    • Compound X and comparator compounds (e.g., a known multi-kinase inhibitor like Sorafenib and a highly selective inhibitor like Decernotinib) are prepared at a screening concentration of 1 µM in DMSO.

    • The compounds are incubated with the individual kinases and the ligand-coated beads.

    • Following incubation, the beads are washed to remove unbound kinase.

    • The amount of kinase bound to the beads is quantified using qPCR of a DNA tag fused to each kinase.

    • Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding.

Data Interpretation and Visualization

The results of a kinome-wide scan are often visualized as a dendrogram, providing a clear overview of the compound's selectivity.

KinomeScan_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Compound Compound X (1 µM) Incubation Incubation (Competition for Binding) Compound->Incubation KinasePanel Kinase Panel (468 kinases) KinasePanel->Incubation LigandBeads Immobilized Ligand LigandBeads->Incubation Wash Wash Step Incubation->Wash qPCR qPCR Quantification of Bound Kinase Wash->qPCR Data Calculate %Ctrl qPCR->Data Dendrogram Visualize as Dendrogram Data->Dendrogram

Caption: KINOMEscan Experimental Workflow.

Comparative Data Table: Biochemical Kinase Profiling

CompoundPrimary Target(s)Selectivity Score (S10 @ 1µM)Key Off-Targets (>90% Inhibition)
Compound X JAK30.08 (37/468)SRC, LCK, FYN, BTK
Sorafenib VEGFR, PDGFR, RAF0.35 (164/468)Multiple kinases across families
Decernotinib JAK30.02 (9/468)JAK1, TYK2

Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.

From this hypothetical data, Compound X demonstrates a favorable selectivity profile compared to the broad-spectrum inhibitor Sorafenib, but is less selective than Decernotinib.[9] The identification of SRC family kinases and BTK as potential off-targets warrants further investigation.

Cellular Target Engagement: Confirming Intracellular Activity

Biochemical assays, while powerful, do not always reflect a compound's behavior in a cellular context due to factors like cell permeability and intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for verifying target engagement in intact cells or cell lysates.

Experimental Protocol: CETSA

  • Assay Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures the extent of this stabilization by quantifying the amount of soluble protein remaining after heat treatment.

  • Procedure:

    • Culture target cells (e.g., a human T-cell line for JAK3) to 80% confluency.

    • Treat cells with varying concentrations of Compound X or vehicle (DMSO) for 1 hour.

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Divide the cell suspension into aliquots for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate soluble and precipitated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody against the target protein (e.g., JAK3).

Data Interpretation and Visualization

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Start Intact Cells Treat Treat with Compound X or Vehicle Start->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble & Insoluble Fractions Lyse->Separate Analyze Western Blot for Target Protein Separate->Analyze Result Generate Melt Curve Analyze->Result

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Comparative Data Table: Cellular Target Engagement

CompoundTargetCell LineThermal Shift (ΔTm) at 1 µM
Compound X JAK3Jurkat+5.2 °C
Compound X SRCJurkat+2.1 °C
Decernotinib JAK3Jurkat+6.5 °C

This hypothetical CETSA data confirms that Compound X engages its primary target, JAK3, in a cellular environment. The smaller but measurable shift for SRC suggests that this off-target interaction also occurs in cells, albeit likely with lower affinity.

Phenotypic Screening: Assessing Functional Consequences

Ultimately, the biological consequence of on- and off-target inhibition is paramount. Phenotypic screens, such as cell viability assays, can provide insights into the functional effects of a compound and help to differentiate the contributions of its various targets.

Experimental Protocol: Cell Viability Assay

  • Assay Principle: The impact of the inhibitor on the proliferation and viability of cell lines with known genetic dependencies is assessed.

  • Procedure:

    • Select a panel of cancer cell lines with known dependencies on the primary target and potential off-targets (e.g., a JAK3-dependent leukemia line, an SRC-driven colon cancer line, and a control line).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Compound X and comparator compounds for 72 hours.

    • Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

    • Calculate IC50 values from the dose-response curves.

Data Interpretation and Visualization

Comparing the IC50 values across the cell line panel can reveal the functional selectivity of the compound.

Phenotypic_Screening_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis CellLines Panel of Cell Lines Plate Plate Cells CellLines->Plate Dose Serial Dilution of Compound Plate->Dose Incubate Incubate (72 hours) Dose->Incubate ViabilityAssay Cell Viability Assay (e.g., CTG) Incubate->ViabilityAssay IC50 Calculate IC50 Values ViabilityAssay->IC50

Caption: Phenotypic Screening Workflow.

Comparative Data Table: Functional Selectivity in Cell Lines

CompoundCell Line (Dependency)IC50 (nM)
Compound X KARPAS-299 (JAK3)50
HT-29 (SRC)850
A549 (Control)>10,000
Sorafenib KARPAS-299 (JAK3)1,200
HT-29 (SRC)450
A549 (Control)5,000

The functional data for Compound X suggests a significant therapeutic window between its on-target (JAK3) and off-target (SRC) activities, with potent inhibition of the JAK3-dependent cell line and much weaker effects on the SRC-driven line.

Synthesis and Conclusion

The cross-reactivity profiling of a kinase inhibitor is a multifaceted endeavor that requires the integration of data from various experimental platforms. For a promising scaffold like This compound (Compound X) , a systematic approach is essential to build a comprehensive understanding of its selectivity profile.

Our comparative analysis, using hypothetical data, illustrates a logical progression from broad, biochemical screening to more focused, cell-based validation. This tiered approach allows for the efficient allocation of resources and provides a robust framework for decision-making in a drug discovery program.

  • Biochemical profiling provides an initial, comprehensive overview of the kinome-wide interaction landscape.

  • Cellular target engagement assays, such as CETSA, are crucial for confirming that the compound interacts with its intended and potential off-targets in a more physiologically relevant environment.

  • Phenotypic screening provides the ultimate functional readout, helping to translate binding affinities into biological consequences and define the therapeutic window.

The development of selective kinase inhibitors remains a significant challenge, but with the strategic application of these profiling technologies, researchers can navigate the complexities of the kinome and advance novel therapeutic candidates with a higher probability of clinical success. The pyrrolopyridine scaffold continues to be a rich source of innovative kinase inhibitors, and a thorough understanding of their cross-reactivity is key to unlocking their full therapeutic potential.

References

Pyrrolopyridine Derivatives in Oncology: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research exists for 1H-Pyrrolo[3,2-b]pyridin-6-amine derivatives, hindering a direct comparative analysis of their efficacy. However, extensive investigation into its isomers, primarily 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) and 1H-pyrrolo[3,2-c]pyridine, offers valuable insights into the potential of the pyrrolopyridine scaffold as a source of potent kinase inhibitors for cancer therapy. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these isomeric derivatives, focusing on their activity as inhibitors of key oncogenic signaling pathways.

In Vitro Efficacy: Targeting Key Kinases and Cancer Cell Lines

Derivatives of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine have demonstrated significant inhibitory activity against several receptor tyrosine kinases and intracellular kinases implicated in tumor growth and survival. The following tables summarize the in vitro potency of representative compounds from these series against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
CompoundTarget Kinase(s)IC50 (nM)Reference
4h FGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712[1][2]
25a ATM>700-fold selectivity over other PIKK family members[3][4]
Compound 9 c-Met, ALK22.8 (c-Met)[5]
Table 2: In Vitro Antiproliferative Activity of Pyrrolopyridine Derivatives
CompoundIsomer ScaffoldCancer Cell LineIC50 (µM)Reference
4h 1H-pyrrolo[2,3-b]pyridine4T1 (Breast Cancer)Not specified, but inhibits proliferation[1][2]
Compound 9 1H-pyrrolo[2,3-b]pyridineMKN-45, EBC-10.329, 0.479[5]
1r 1H-pyrrolo[3,2-c]pyridineOvarian, Prostate, Breast Cancer Panel0.15 - 1.78[6]
10t 1H-pyrrolo[3,2-c]pyridineHeLa, SGC-7901, MCF-70.12, 0.15, 0.21[7][8]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The promising in vitro activity of these pyrrolopyridine derivatives has been validated in in vivo preclinical models. The data below highlights the antitumor efficacy of a lead compound from the 1H-pyrrolo[2,3-b]pyridine series in mouse xenograft models.

Table 3: In Vivo Antitumor Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivative 25a
CompoundXenograft ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
25a (in combination with Irinotecan)HCT116Not specified79.3%[3][4]
25a (in combination with Irinotecan)SW620Not specified95.4%[3][4]

Signaling Pathways and Experimental Workflows

The anticancer effects of these pyrrolopyridine derivatives are attributed to their modulation of critical signaling pathways that drive tumorigenesis. The following diagrams illustrate these pathways and a general workflow for the evaluation of these compounds.

FGFR_Signaling_Pathway cluster_inhibitor Inhibition by Pyrrolopyridine Derivatives FGF FGF FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 4h) Inhibitor->FGFR Blocks ATP binding

FGFR Signaling Pathway Inhibition

cMet_Signaling_Pathway cluster_inhibitor Inhibition by Pyrrolopyridine Derivatives HGF HGF cMet c-Met Receptor HGF->cMet P2 Dimerization & Autophosphorylation cMet->P2 GAB1 GAB1 P2->GAB1 STAT3 STAT3 P2->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Invasion, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., Cmpd 9) Inhibitor->cMet Blocks ATP binding

c-Met Signaling Pathway Inhibition

ATM_Signaling_Pathway cluster_inhibitor Inhibition by Pyrrolopyridine Derivatives DSB DNA Double Strand Breaks ATM_inactive ATM (inactive dimer) DSB->ATM_inactive ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 BRCA1 BRCA1 ATM_active->BRCA1 CHK2->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNA_Repair DNA Repair BRCA1->DNA_Repair Inhibitor 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 25a) Inhibitor->ATM_active Blocks kinase activity

ATM Signaling Pathway Inhibition

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, SRB) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Proliferation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Assay Xenograft_Model Xenograft Model Establishment (Subcutaneous implantation of cancer cells) Cell_Cycle_Assay->Xenograft_Model Promising candidates advance to in vivo Treatment Compound Administration (Oral gavage, IV, etc.) Xenograft_Model->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor weight, IHC, etc.) Monitoring->Endpoint_Analysis

General Experimental Workflow

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)
  • Principle: The inhibitory effect of a compound on the activity of a specific kinase is measured. This is often done using methods that quantify the phosphorylation of a substrate or the consumption of ATP.

  • Procedure:

    • A recombinant kinase, a suitable substrate (e.g., a peptide), and ATP are combined in a reaction buffer in the wells of a microplate.

    • The test compound is added at various concentrations (serial dilutions).

    • The reaction is initiated and incubated at a specific temperature for a set period.

    • The reaction is stopped, and the signal (e.g., luminescence, fluorescence) is measured to determine the extent of kinase activity.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell Proliferation Assay (e.g., MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is a purple precipitate.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.

In Vivo Xenograft Study (General Protocol)
  • Principle: The antitumor efficacy of a compound is evaluated in an animal model, typically immunodeficient mice, bearing human tumors.

  • Procedure:

    • Human cancer cells are cultured and then injected subcutaneously into the flank of immunodeficient mice.

    • Tumors are allowed to grow to a palpable size.

    • The mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

    • Tumor volume and the body weight of the mice are measured regularly throughout the study.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker studies). Tumor growth inhibition (TGI) is calculated to assess the compound's efficacy.

References

Navigating the SAR Landscape of Pyrrolopyridines: A Comparative Guide for the Development of 1H-Pyrrolo[3,2-b]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While specific structure-activity relationship (SAR) data for 1H-Pyrrolo[3,2-b]pyridin-6-amine derivatives remains limited in publicly available research, a wealth of information on its isomers provides a valuable roadmap for researchers and drug development professionals. This guide offers a comparative analysis of the SAR of various pyrrolopyridine scaffolds, presenting key findings, experimental data, and methodologies to inform the rational design of novel therapeutics based on the this compound core.

The pyrrolopyridine nucleus is a versatile scaffold found in numerous biologically active compounds, with different isomers showing affinity for a range of therapeutic targets. Understanding the SAR of these related structures can provide crucial insights into the potential of the underexplored this compound framework.

Comparative SAR Analysis of Pyrrolopyridine Isomers

The following sections summarize the key SAR findings for different pyrrolopyridine isomers, highlighting the impact of substituent modifications on their biological activity.

1H-Pyrrolo[2,3-b]pyridine Derivatives

This scaffold, also known as 7-azaindole, has been extensively studied as a core component of various kinase inhibitors.

As Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

Structure optimization of 1H-pyrrolo[2,3-b]pyridine derivatives has led to the identification of potent pan-FGFR inhibitors.[1][2] Key SAR insights include:

  • Substitution at the 5-position: Introduction of a group capable of forming a hydrogen bond, such as a trifluoromethyl group, near G485 in the FGFR binding pocket can improve activity.[1][2]

  • Modification of the m-methoxyphenyl fragment: Altering this portion to explore interactions within the hydrophobic pocket has been a successful strategy.[1]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 ~2100---[1]
4h 7925712[1][2]

As Phosphodiesterase 4B (PDE4B) Inhibitors:

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[3][4] The SAR studies revealed:

  • Amide substitution: The nature of the substituent on the amide nitrogen is critical for potency and selectivity over PDE4D. Hydrophobic and ring systems can significantly influence activity.[3]

  • Scaffold hopping: Moving from a benzimidazole to a pyrrolo[2,3-b]pyridine core led to a significant increase in potency.[3]

CompoundPDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)Reference
11h 0.14>0.84>6[3]

As c-Met Inhibitors:

Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as c-Met kinase inhibitors.[5]

Compoundc-Met IC50 (nM)MKN-45 IC50 (nM)EBC-1 IC50 (nM)Reference
9 22.8329479[5]
1H-Pyrrolo[3,2-c]pyridine Derivatives

This isomeric scaffold has shown promise in the development of anticancer agents.

As Colchicine-Binding Site Inhibitors:

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization by binding to the colchicine site.[6][7] The SAR analysis indicated that:

  • A-ring and B-ring moieties: A 3,4,5-trimethoxyphenyl moiety as the A-ring and an indolyl group as the B-ring resulted in the most potent compounds.[7]

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10t 0.120.150.21[6][7]

As FMS Kinase Inhibitors:

Diarylureas and diarylamides possessing the pyrrolo[3,2-c]pyridine scaffold have been investigated as FMS kinase inhibitors.[8]

CompoundFMS IC50 (nM)Reference
1e 60[8]
1r 30[8]
KIST101029 (lead) 96[8]
1H-Pyrrolo[3,2-b]quinoline Derivatives (Pyrrolotacrines)

For the treatment of Alzheimer's disease, pyrrolotacrine derivatives, which contain a 1H-pyrrolo[3,2-b]quinoline-3-carbonitrile core, have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[9]

CompoundAChE IC50 (µM)Reference
5b 0.20[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of key experimental protocols cited in the development of these pyrrolopyridine derivatives.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase inhibition assays are typically performed using a radiometric or fluorescence-based method. For instance, the inhibitory activity against FGFR or c-Met can be assessed as follows:

  • Enzyme and Substrate Preparation: Recombinant human kinase domains are used. A suitable substrate (e.g., a synthetic peptide) is prepared in an appropriate assay buffer.

  • Compound Dilution: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are incubated with the test compound in a microplate.

  • Detection: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody or binding molecule that recognizes the phosphorylated substrate is used.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

The antiproliferative activity of compounds against cancer cell lines is commonly determined using the MTT assay:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be assessed using a fluorescence-based assay:

  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

  • Assay Setup: The tubulin solution, containing a fluorescent reporter that binds to polymerized microtubules, is added to a microplate.

  • Compound Addition: The test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) is added to the wells.

  • Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence intensity is monitored over time. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.

Visualizing the Path Forward

The following diagrams illustrate key concepts and workflows relevant to the SAR analysis of pyrrolopyridine derivatives.

SAR_Workflow cluster_0 Scaffold Selection & Initial Hits cluster_1 Lead Optimization cluster_2 Candidate Selection Scaffold This compound Core Analogs Isomer Scaffolds (e.g., 1H-pyrrolo[2,3-b]pyridine) Scaffold->Analogs Bioisosteric Replacement Screening High-Throughput Screening Analogs->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Synthesis Chemical Synthesis of Derivatives SAR->Synthesis Design New Analogs Lead Lead Compound SAR->Lead Bioassays In Vitro & In Vivo Biological Assays Synthesis->Bioassays Test Analogs Bioassays->SAR Generate Data Preclinical Preclinical Development Lead->Preclinical

Caption: A generalized workflow for the discovery and optimization of drug candidates based on a pyrrolopyridine scaffold.

Signaling_Pathway FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: Simplified signaling pathway of FGFR, a target for 1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion and Future Directions

The comprehensive SAR data available for various pyrrolopyridine isomers provides a strong foundation for initiating drug discovery programs centered on the this compound scaffold. By leveraging the insights gained from related structures, researchers can strategically design and synthesize novel derivatives with a higher probability of biological activity. Future efforts should focus on the synthesis of a diverse library of this compound analogs and their systematic evaluation against a panel of relevant biological targets. This approach, guided by the principles of rational drug design and informed by the rich SAR history of the broader pyrrolopyridine family, holds significant promise for the discovery of new and effective therapeutic agents.

References

Assessing the Selectivity of Pyrrolopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

The pyrrolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This guide focuses on the selectivity of derivatives based on this core structure, with a particular interest in the "1H-Pyrrolo[3,2-b]pyridin-6-amine" scaffold. It is important to note that publicly available research specifically detailing the selectivity of this compound derivatives is scarce. Therefore, to provide a valuable comparative analysis, this guide presents selectivity data for closely related and more extensively studied pyrrolopyridine isomers, which serve as a proxy for understanding the potential of this class of compounds.

The data presented herein is primarily focused on the inhibition of protein kinases, as this is a major area of investigation for pyrrolopyridine derivatives. Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

Comparative Selectivity of Pyrrolopyridine Derivatives

The following table summarizes the inhibitory activity and selectivity of representative compounds from related pyrrolopyridine classes against a panel of protein kinases. This data is crucial for understanding the structure-activity relationships that govern the selectivity of these compounds.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)% Inhibition @ 1µMNotes
Pyrrolo[3,2-c]pyridine Compound 1rFMS3081%Over 33 times more selective for FMS compared to other tested kinases.[1][2]
FLT3 (D835Y)>100042%Lower potency against FLT3.[1]
c-MET>100040%Lower potency against c-MET.[1]
Pyrrolo[2,3-d]pyrimidine Compound 5kEGFR79-Potency comparable to erlotinib.[3]
Her240-Potency comparable to staurosporine.[3]
VEGFR2136-Two-fold more potent than sunitinib.[3]
CDK2--Data not specified.
Pyrrolo[2,3-d]pyrimidine Compound 59RET--Good selectivity profile against a panel of kinases.[4]

Note: IC50 values and inhibition percentages are sourced from the cited literature. The specific assay conditions may vary between studies.

Experimental Protocols for Kinase Selectivity Profiling

Assessing the selectivity of kinase inhibitors is a critical step in drug discovery to understand their therapeutic potential and potential off-target effects. A common method for this is to screen the compound against a large panel of kinases. Below is a detailed protocol for a luminescence-based kinase assay, which is a widely used method for determining kinase activity and inhibitor potency.

Protocol: In Vitro Kinase Selectivity Assay (Luminescence-Based - ADP-Glo™ Assay)

This protocol describes a method to measure the activity of a panel of kinases in the presence of a test compound. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5][6]

Materials:

  • Panel of purified protein kinases

  • Specific substrate peptides/proteins for each kinase

  • ATP (Adenosine Triphosphate)

  • Test compound (e.g., a this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

    • Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction:

    • Prepare a reaction mixture for each kinase containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should ideally be at the Km for each respective kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, equilibrate the plate to room temperature.[7]

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

    • The selectivity profile is determined by comparing the IC50 values of the test compound against the different kinases in the panel.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To better illustrate the context of kinase inhibition and the experimental process, the following diagrams are provided.

G cluster_0 cluster_1 cluster_2 cluster_3 Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Signaling Cascade Signaling Cascade Kinase B Kinase B Kinase A->Kinase B Kinase C Kinase C Kinase B->Kinase C Transcription Factor Transcription Factor Kinase C->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response Inhibitor Inhibitor Inhibitor->Kinase B

Caption: A simplified diagram of a generic kinase signaling pathway.

G Start Compound Dilution Compound Dilution Start->Compound Dilution Kinase Reaction Incubation Kinase Reaction Incubation Compound Dilution->Kinase Reaction Incubation ADP-Glo Reagent Addition ADP-Glo Reagent Addition Kinase Reaction Incubation->ADP-Glo Reagent Addition ATP Depletion ATP Depletion ADP-Glo Reagent Addition->ATP Depletion Kinase Detection Reagent Addition Kinase Detection Reagent Addition ATP Depletion->Kinase Detection Reagent Addition Signal Development Signal Development Kinase Detection Reagent Addition->Signal Development Luminescence Reading Luminescence Reading Signal Development->Luminescence Reading Data Analysis (IC50) Data Analysis (IC50) Luminescence Reading->Data Analysis (IC50) End Data Analysis (IC50)->End

Caption: Experimental workflow for a luminescence-based kinase selectivity assay.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1H-Pyrrolo[3,2-b]pyridin-6-amine (CAS No. 1015609-67-2). As a nitrogen-containing heterocyclic compound, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond a simple checklist, delving into the causality behind each procedural step to foster a culture of intrinsic safety and regulatory compliance within your laboratory.

Hazard Assessment & Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.

While comprehensive toxicological data for this specific molecule is limited, structurally similar compounds, such as other amino-pyridines and heterocyclic amines, may cause skin and respiratory irritation.[1][2] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess additional uncharacterized hazards. This proactive approach is a cornerstone of a robust Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[3][4]

Immediate Safety & Handling Protocols

Effective disposal begins with safe handling during use. The following personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense. Each component is chosen to counteract a specific hazard posed by the chemical.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Prevents contact with airborne particles or splashes, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Avoids direct skin contact. Structurally similar compounds can cause skin irritation.[1][2]
Protective Clothing Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required if used in a fume hood. A respirator may be necessary if dust is generated in an open environment.Minimizes inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2]
Engineering Controls

Engineering controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All handling and preparation of this compound for disposal must be conducted within a properly functioning and certified chemical fume hood.[5][6] This is critical for preventing the inhalation of any dusts or aerosols.

  • Designated Area: Establish a designated area within the laboratory specifically for handling and accumulating hazardous waste to prevent cross-contamination.[3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous chemical waste.[7][8] Sewer disposal is strictly prohibited.[7]

Step 1: Waste Characterization and Segregation
  • Pure Compound & Grossly Contaminated Materials: Any expired pure compound, residues, or items heavily contaminated (e.g., a large spill cleanup) must be treated as hazardous waste.

  • Trace Contaminated "Sharps": Needles, syringes, or other sharps that have come into contact with the compound should be placed in a designated, puncture-proof sharps container for hazardous waste.

  • Trace Contaminated Labware: Gloves, weigh boats, and pipette tips with minimal residual contamination should be collected in a designated hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams. Incompatible materials must be kept separate to prevent dangerous chemical reactions. Store this amine-containing compound away from strong oxidizing agents and acids.[2][9]

Step 2: Waste Collection and Containerization
  • Container Selection: Use a chemically compatible, sealable, and clearly labeled container.[7][9] Often, the original manufacturer's container is suitable if it is in good condition. Do not use food-grade containers.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[8] Attach the label to the container as soon as the first piece of waste is added.

  • Storage: Keep the waste container sealed except when adding waste.[9] Store it in a designated Satellite Accumulation Area (SAA) which must be at or near the point of generation and under the control of laboratory personnel.[8][9][10]

Step 3: Arranging for Professional Disposal
  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[11]

  • Provide Information: Supply the EHS office or contractor with the complete chemical name, CAS number, and any available safety data. This ensures the waste is transported and disposed of in accordance with Department of Transportation (DOT) and EPA regulations.[12]

  • Recommended Disposal Method: The standard and environmentally responsible method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like oxides of nitrogen.[2][11]

Spill Management Protocol

Immediate and correct response to a spill is critical for safety.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate PPE as detailed in the table above, including respiratory protection if dust is present.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill. Avoid raising dust.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after cleanup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Disposal Workflow for this compound cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containerization cluster_2 Storage & Final Disposal start Waste Generated (Pure compound, contaminated labware, spill debris) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood characterize Characterize Waste (Pure, Trace, Spill) fume_hood->characterize container Select Compatible, Labeled Hazardous Waste Container characterize->container All Types label_container Label Container: 'Hazardous Waste' + Chemical Name + Hazards container->label_container seal Keep Container Sealed When Not in Use label_container->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa full Container Full or Waste No Longer Generated? saa->full full->saa No ehs Contact EHS or Licensed Waste Contractor for Pickup full->ehs Yes end Professional Disposal (High-Temperature Incineration) ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1H-Pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-Pyrrolo[3,2-b]pyridin-6-amine

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier and Properties

PropertyValue
Chemical Name This compound
CAS Number 1015609-67-2
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Solid
GHS Hazard Codes H302, H319
Signal Word Warning
Hazard Identification

This compound is classified as harmful if swallowed and causes serious eye irritation. Analogous compounds may also cause skin and respiratory irritation.[1]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for degradation before use.To avoid skin contact. Structurally similar compounds are known to cause skin irritation.[2][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust, which may cause respiratory irritation.[2][3]
Protective Clothing A laboratory coat or other protective clothing.To prevent contamination of personal clothing.[2][3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, thoroughly read and understand this safety guide. Ensure that a safety shower and eyewash station are readily accessible.

  • Engineering Controls : Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Compound :

    • Carefully weigh and transfer the solid compound, avoiding the generation of dust.

    • Keep the container tightly sealed when not in use.

    • Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling is complete.

    • Clean the work area and decontaminate surfaces.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid waste in a designated, properly labeled, and sealed container.

    • Segregate waste containing this compound from other waste streams to avoid cross-contamination.

  • Preparing for Disposal :

    • For larger quantities, it is recommended to dissolve or mix the material with a combustible solvent in a fume hood. This prepares it for incineration.[3]

  • Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3]

    • Provide the full chemical name and any available safety data to the disposal service.[3]

    • Never dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Disposal

G cluster_handling Chemical Handling Workflow cluster_disposal Disposal Workflow prep Preparation (Review SDS, Check Emergency Equipment) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling in Fume Hood (Weighing, Transferring) ppe->handling post_handling Post-Handling (Clean work area, Wash hands) handling->post_handling collect_waste Collect Waste (Solid & Liquid in Labeled Container) handling->collect_waste Generate Waste segregate Segregate Hazardous Waste collect_waste->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs professional_disposal Professional Disposal (Incineration) contact_ehs->professional_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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